(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-methyl-5-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRVQFTOJXHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657428 | |
| Record name | [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-00-5 | |
| Record name | B-[2-Methyl-5-(1-piperidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Abstract
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid is a valuable bifunctional molecule, serving as a critical building block in contemporary drug discovery and development. Its structure, featuring a reactive boronic acid moiety and a solubilizing piperidinylsulfonyl group, makes it an attractive intermediate for creating complex bioactive molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This guide presents a comprehensive, two-step synthetic pathway to this compound, grounded in established chemical principles. We detail a robust protocol starting from commercially available 4-bromo-3-methylbenzenesulfonyl chloride, proceeding through a key sulfonamide intermediate. The narrative emphasizes the rationale behind methodological choices, from reagent selection to reaction conditions, and provides detailed experimental procedures and characterization data. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pharmaceutical intermediates.
Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids and their derivatives have become indispensable tools in medicinal chemistry. Initially perceived with skepticism due to concerns about boron toxicity, this class of compounds gained prominence with the FDA approval of the proteasome inhibitor Bortezomib in 2003.[2] This milestone catalyzed a surge in research, leading to the development of other boronic acid-containing drugs like Ixazomib and vaborbactam.[2][3]
The utility of arylboronic acids stems from the unique properties of the boronic acid group (-B(OH)₂). It is stable, generally non-toxic, and can form reversible covalent bonds with biological nucleophiles, a feature exploited in the design of enzyme inhibitors.[3] Furthermore, and most critically for synthetic applications, the boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures—common motifs in pharmacologically active molecules.[4][5]
The target molecule, this compound, exemplifies a modern building block designed for purpose. The piperidinylsulfonyl group can enhance aqueous solubility and provides a handle for hydrogen bonding interactions, potentially improving the pharmacokinetic profile of derivative drug candidates.[6] The methyl group and the specific substitution pattern provide steric and electronic differentiation for targeted synthesis. This guide delineates an efficient and reliable synthetic route to access this high-value intermediate.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The C-B bond of the boronic acid is the most logical disconnection. The palladium-catalyzed Miyaura borylation is the premier method for forming such a bond due to its exceptional functional group tolerance and mild reaction conditions.[7][8] This disconnection points to an aryl bromide precursor, specifically 1-(4-bromo-3-methylphenyl)sulfonylpiperidine (Intermediate 2) .
This key intermediate, in turn, can be readily synthesized from commercially available starting materials. The sulfonamide bond is formed via a nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride (Starting Material 1) and piperidine . This strategy is advantageous as it utilizes relatively inexpensive and accessible starting materials and employs high-yielding, well-characterized reactions.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis follows the logic of the retrosynthetic analysis, comprising two main steps: Sulfonamide Formation and Miyaura Borylation.
Step 1: Synthesis of 1-(4-Bromo-3-methylphenyl)sulfonylpiperidine (Intermediate 2)
The first step is the formation of the sulfonamide linkage. This is a classic nucleophilic substitution reaction where the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Reaction:
-
4-bromo-3-methylbenzenesulfonyl chloride + piperidine → 1-(4-bromo-3-methylphenyl)sulfonylpiperidine
Causality of Experimental Choices:
-
Reagents: 4-bromo-3-methylbenzenesulfonyl chloride is the electrophile. Piperidine is the nucleophile.
-
Base: A mild base, such as pyridine or triethylamine, is required to quench the hydrochloric acid (HCl) byproduct generated during the reaction. The absence of a base would lead to the protonation of the piperidine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants without interfering with the reaction mechanism.
-
Temperature: The reaction is typically performed at a reduced temperature (e.g., 0 °C) during the addition of the sulfonyl chloride. This is to control the exothermicity of the reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Step 2: Synthesis of this compound (Target Product)
The second and final step is the conversion of the aryl bromide to the corresponding arylboronic acid via a palladium-catalyzed Miyaura borylation reaction.[9] This reaction couples the aryl bromide with a diboron reagent in the presence of a palladium catalyst and a base.[7]
Reaction:
-
1-(4-bromo-3-methylphenyl)sulfonylpiperidine + Bis(pinacolato)diboron → this compound pinacol ester
-
The resulting pinacol ester is then hydrolyzed (often in situ or during aqueous workup) to the final boronic acid.
Causality of Experimental Choices:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation. It is a stable, easy-to-handle solid, and the resulting boronate esters are generally stable enough for purification if needed.[10]
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bulky, electron-rich dppf ligand facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination.[5]
-
Base: Potassium acetate (KOAc) is the base of choice for Miyaura borylations.[7] It is a weak base, which is crucial because a strong base could promote a competitive Suzuki coupling between the newly formed boronic ester product and the starting aryl bromide, leading to undesired biaryl impurities.[10] The role of the acetate is to facilitate the transmetalation step.[7][10]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, DMSO, or DMF is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures (e.g., 80-100 °C).[11]
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 4.1: Synthesis of 1-(4-Bromo-3-methylphenyl)sulfonylpiperidine
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq), and dissolve in dichloromethane (DCM, approx. 5 mL per 1 mmol of sulfonyl chloride).
-
In a separate flask, dissolve piperidine (1.1 eq) and pyridine (1.2 eq) in DCM.
-
Cool the sulfonyl chloride solution to 0 °C using an ice bath.
-
Add the piperidine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride spot is no longer visible.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure product as a white solid.
Protocol 4.2: Synthesis of this compound
-
To a flame-dried Schlenk flask, add 1-(4-bromo-3-methylphenyl)sulfonylpiperidine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst, PdCl₂(dppf) (0.03 eq, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (approx. 8 mL per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, which is the boronic acid pinacol ester, can be hydrolyzed. Dissolve the residue in a 10:1 mixture of acetone and 1M HCl and stir at room temperature for 2 hours.
-
Remove the acetone in vacuo and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting solid by trituration with hexanes or recrystallization to yield the final product.
Data Presentation and Characterization
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Parameter | Starting Material 1 | Intermediate 2 | Target Product |
| IUPAC Name | 4-Bromo-3-methylbenzenesulfonyl chloride | 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine | This compound |
| CAS Number | 149105-00-0[12] | N/A (Intermediate) | 871333-00-5[13] |
| Formula | C₇H₆BrClO₂S | C₁₂H₁₆BrNO₂S | C₁₂H₁₈BNO₄S |
| MW ( g/mol ) | 273.55 | 322.23 | 283.15[13] |
| Appearance | White to off-white solid | White solid | White to off-white solid |
| Typical Yield | N/A (Commercial) | 85-95% | 70-85% |
| Melting Point | N/A | N/A | 132-136 °C[14] |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.2 (s, 2H, -B(OH)₂), ~7.8-7.9 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.9-3.1 (m, 4H, piperidine-CH₂), ~2.5 (s, 3H, Ar-CH₃), ~1.5-1.6 (m, 4H, piperidine-CH₂), ~1.3-1.4 (m, 2H, piperidine-CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~142, ~138, ~135, ~130, ~125, (Ar-C), ~47 (piperidine-CH₂), ~25 (piperidine-CH₂), ~23 (piperidine-CH₂), ~20 (Ar-CH₃). (Note: Carbon attached to Boron may not be observed or may be broad).
-
LC-MS (ESI+): Calculated for C₁₂H₁₈BNO₄S [M+H]⁺: 284.1; Found: 284.1.
Conclusion
This guide outlines a scientifically sound and practical two-step synthesis for this compound. The chosen pathway, commencing with 4-bromo-3-methylbenzenesulfonyl chloride, leverages a robust sulfonamide formation followed by a highly efficient and functional-group-tolerant Miyaura borylation. By explaining the rationale behind the selection of reagents and conditions, and providing detailed, self-validating protocols, this document serves as a reliable resource for researchers in the pharmaceutical sciences. The successful synthesis of this versatile building block enables further exploration in drug discovery programs, facilitating the construction of novel and complex molecular architectures.
References
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Almeida, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894. Available from: [Link]
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Molander, G. A., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 15971–15980. Available from: [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3392–3395. Available from: [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Silva, A. M. S., et al. (2019). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. ChemistryOpen, 8(8), 991-1033. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
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Zhang, G., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(41), 8269-8275. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Lee, D. H., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 14(15), 3846–3849. Available from: [Link]
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Wang, X., et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10), 2337-2343. Available from: [Link]
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Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6039. Available from: [Link]
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An In-depth Technical Guide to (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
CAS Number: 871333-00-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the field of medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a sulfonamide-substituted phenyl ring, make it a valuable building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methods, and its primary application as a key intermediate in the development of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. The inclusion of the piperidinylsulfonyl group is a notable feature, often employed to enhance solubility and modulate the pharmacokinetic profile of the final drug candidate.
Introduction: The Emerging Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have transitioned from being niche laboratory reagents to indispensable tools in modern medicinal chemistry.[1][2] Initially, there were concerns regarding the potential toxicity of boron-containing compounds, but this apprehension has been largely dispelled. The successful development and clinical application of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, have highlighted the therapeutic potential of organoboron compounds.[3][4]
The versatility of the boronic acid functional group underpins its utility. It can act as a Lewis acid, forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[5] However, its most widespread application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are common motifs in biologically active molecules.[5][6]
This compound is a prime example of a bespoke building block designed for targeted drug discovery. Its structure is strategically functionalized to impart desirable properties in the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development.
| Property | Value | Reference |
| CAS Number | 871333-00-5 | [2] |
| Molecular Formula | C₁₂H₁₈BNO₄S | [2] |
| Molecular Weight | 283.15 g/mol | [2] |
| Melting Point | 132-136 °C | [2][7] |
| Boiling Point | 499.3 °C at 760 mmHg | [2][7] |
| Density | 1.33 g/cm³ | [2][7] |
| Flash Point | 255.8 °C | [2][7] |
| Appearance | Solid | [8] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and robust synthetic route can be devised based on established methodologies for the preparation of aryl boronic acids. The following proposed synthesis is a logical sequence of well-precedented reactions.
Proposed Synthetic Pathway
A common and effective method for introducing a boronic acid group onto an aromatic ring is through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Bromo-2-methyl-5-(piperidin-1-ylsulfonyl)benzene
-
To a solution of 2-bromo-4-methylaniline (1 equivalent) in pyridine (5-10 volumes) at 0 °C, add piperidine-1-sulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Step 2 & 3: Synthesis of this compound
-
Dissolve the synthesized 1-bromo-2-methyl-5-(piperidin-1-ylsulfonyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF, 10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes) to afford the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the piperidinyl ring. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbons of the piperidinyl group. The carbon atom attached to the boron will likely be broadened due to quadrupolar relaxation.
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, broad resonance characteristic of a tricoordinate boronic acid.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H stretching of the boronic acid (a broad band), S=O stretching of the sulfonamide, and C-H and C=C vibrations of the aromatic and aliphatic moieties.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are prevalent in kinase inhibitors.[1][9]
Rationale for its Use in Kinase Inhibitor Synthesis
-
Scaffolding: The substituted phenylboronic acid provides a rigid scaffold for the attachment of other molecular fragments.
-
Solubility Enhancement: The piperidinylsulfonyl group is often incorporated to improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.
-
Modulation of Pharmacokinetics: The sulfonamide linkage and the piperidine ring can influence the metabolic stability and plasma protein binding of the drug candidate.
-
Vectorial Orientation: The methyl group and the sulfonyl group provide steric and electronic directionality, influencing the binding orientation of the molecule within the kinase active site.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1 equivalent)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[1]
Conclusion
This compound is a sophisticated and valuable building block for medicinal chemists engaged in drug discovery, particularly in the area of kinase inhibitors. Its well-defined structure allows for the strategic introduction of key pharmacophoric features and solubility-enhancing groups. A solid understanding of its properties, synthesis, and reactivity in Suzuki-Miyaura cross-coupling reactions is crucial for its effective utilization in the development of novel therapeutics. This guide provides a foundational framework for researchers to confidently incorporate this reagent into their synthetic programs.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
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An In-Depth Technical Guide to Sulfonyl-Substituted Arylboronic Acids
Abstract
This technical guide provides a comprehensive overview of sulfonyl-substituted arylboronic acids, a class of organoboron compounds distinguished by the potent electron-withdrawing nature of the sulfonyl group. This feature imparts unique chemical properties that are highly valuable in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the synthesis, electronic properties, reactivity, and applications of these versatile reagents. We will explore the causality behind experimental choices, provide validated protocols, and discuss the stability and handling considerations critical for their successful application in the laboratory.
Introduction: The Impact of the Sulfonyl Moiety
Arylboronic acids are foundational building blocks in organic chemistry, celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility stems from their moderate reactivity, general stability, and low toxicity. The properties of an arylboronic acid are profoundly influenced by the electronic nature of the substituents on the aromatic ring.
The introduction of a sulfonyl group (—SO₂R) onto the aryl ring dramatically alters the compound's characteristics. As a powerful electron-withdrawing group, the sulfonyl moiety significantly lowers the electron density of the aromatic ring and, consequently, the boron center.[3] This electronic perturbation has several key consequences:
-
Increased Lewis Acidity: The electron-deficient boron atom becomes a stronger Lewis acid. This enhanced acidity can influence reaction mechanisms, particularly the transmetalation step in cross-coupling cycles.[3]
-
Modified Reactivity: The rate and efficiency of cross-coupling reactions are altered. While electron-rich boronic acids are often cited as facilitating transmetalation, electron-deficient partners also play a crucial role, particularly when paired with electron-rich halides.[4][5]
-
Enhanced Stability to Protodeboronation (Under Certain Conditions): While many electron-deficient arylboronic acids are susceptible to protodeboronation (loss of the C-B bond), the sulfonyl group can confer a degree of stability depending on the reaction conditions, although this is a complex phenomenon.[6][7][8]
-
Gateway to Important Pharmacophores: The diaryl sulfone structure is a key component in numerous therapeutic agents.[9][10][11][12] Sulfonyl-substituted arylboronic acids are direct precursors to these valuable motifs.
This guide will dissect these properties, providing a logical framework for understanding and utilizing these powerful reagents.
Figure 1: Core properties of sulfonyl-substituted arylboronic acids stemming from the electron-withdrawing sulfonyl group.
Synthesis and Preparation
The reliable synthesis of sulfonyl-substituted arylboronic acids is paramount for their application. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.
Palladium-Catalyzed Miyaura Borylation
The most versatile and widely adopted method for synthesizing arylboronic esters (stable precursors to boronic acids) is the Miyaura borylation.[13][14][15] This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, often PdCl₂(dppf), is used. The dppf ligand is crucial as it is electron-rich and bulky, promoting the oxidative addition and subsequent reductive elimination steps.
-
Base: A weak base, such as potassium acetate (KOAc), is essential.[14] A strong base would promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupling byproducts.[1][14] The base is believed to activate the palladium complex, facilitating the transmetalation with the diboron reagent.[13]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent premature hydrolysis of the diboron reagent and the boronic ester product.
Detailed Protocol: Synthesis of 4-(Methylsulfonyl)phenylboronic acid pinacol ester
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-(methylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Ortho-Lithiation and Borylation
For specific substitution patterns, particularly ortho-substitution, directed ortho-metalation (DoM) followed by trapping with a borate ester is a powerful strategy.[16][17][18] This method relies on a directing group (like a dimethylamine or the sulfonyl group itself, though less common) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.
Causality of Experimental Choices:
-
Base: A sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) is often preferred over n-BuLi to prevent nucleophilic attack at the sulfur atom of the sulfonyl group.[16][19]
-
Electrophile: Trialkyl borates, such as triisopropyl borate B(OiPr)₃, are used as the boron source. Their bulky nature helps to minimize side reactions.
-
Temperature: Reactions are conducted at low temperatures (e.g., -78 °C) to control the reactivity of the highly basic organolithium intermediates and prevent side reactions.[19]
Electronic Properties and Their Consequences
The sulfonyl group's strong -I (inductive) and -M (mesomeric) effects drastically lower the pKₐ of the boronic acid, making it a stronger Brønsted and Lewis acid compared to unsubstituted phenylboronic acid.[3]
Lewis Acidity and pKₐ
The pKₐ of a boronic acid reflects the equilibrium between its neutral trigonal form and the anionic tetrahedral boronate form. Electron-withdrawing groups stabilize the anionic boronate, thus lowering the pKₐ.[3][20] This increased acidity means that the boronate species, which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura reaction, is formed at a lower pH.[1]
Table 1: Comparison of pKₐ Values for Substituted Phenylboronic Acids
| Substituent (para-position) | Hammett σₚ Value | Approximate pKₐ |
| -OCH₃ | -0.27 | 9.25 - 10.29[21] |
| -H | 0.00 | 8.68 - 8.90[21][22] |
| -F | +0.06 | 8.77[20] |
| -Cl | +0.23 | ~8.6 |
| -CF₃ | +0.54 | ~7.6 |
| -SO₂CH₃ | +0.72 | ~7.2 |
| -NO₂ | +0.78 | 7.23[3] |
Note: pKₐ values are approximate and can vary based on measurement conditions. The trend is the key takeaway.
Impact on the Suzuki-Miyaura Catalytic Cycle
The electron-deficient nature of sulfonyl-substituted arylboronic acids influences each step of the catalytic cycle.[1][23]
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry of the sulfonyl-substituted arylboronic acid (Ar²-B(OH)₂) at the transmetalation step.
-
Oxidative Addition: Unchanged. The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Transmetalation: This is the key step affected. The transfer of the aryl group from boron to palladium is often considered the rate-determining step. While conventional wisdom suggests electron-donating groups on the boronic acid accelerate this step, the reality is more nuanced. The formation of the boronate is facilitated by the lower pKa. However, the subsequent transfer of the electron-poor aryl group to the palladium center can be slower. This effect can be compensated for by using highly active catalysts or by coupling with electron-rich aryl halides.[5]
-
Reductive Elimination: This step, where the new C-C bond is formed, is generally faster for electron-deficient systems. The electron-withdrawing sulfonyl group helps to destabilize the Ar¹-Pd-Ar² intermediate, promoting the collapse to the biaryl product and regenerating the Pd(0) catalyst.
Stability and Handling: The Challenge of Protodeboronation
A critical consideration when working with arylboronic acids, especially electron-deficient ones, is their susceptibility to protodeboronation—the cleavage of the C–B bond by a proton source.[8][24]
Mechanism and Influencing Factors:
-
pH: Protodeboronation can be catalyzed by both acid and base.[8][25] For electron-deficient arylboronic acids, the base-catalyzed pathway is often dominant, proceeding through the more reactive boronate anion.[6]
-
Temperature: Higher temperatures accelerate the rate of decomposition.
-
Solvent: Protic solvents, particularly water, can serve as the proton source for the reaction.
Field-Proven Insights for Mitigation:
-
Use Boronic Esters: Pinacol esters are significantly more stable towards protodeboronation than the corresponding free boronic acids, especially under basic aqueous conditions.[5][6] They act as a "slow-release" form of the boronic acid under coupling conditions.
-
Minimize Water: Use anhydrous solvents and reagents whenever possible, particularly during synthesis and storage.
-
Control Basicity: In cross-coupling reactions, use the mildest base necessary to achieve efficient catalysis (e.g., K₃PO₄, K₂CO₃, or KOAc instead of NaOH).[1]
-
Optimize Reaction Time and Temperature: Do not heat reactions for longer than necessary. Monitor progress closely and work up the reaction promptly upon completion.
-
Storage: Store sulfonyl-substituted arylboronic acids and their esters in a desiccator at low temperatures.
Figure 3: A workflow for assessing and mitigating the risk of protodeboronation.
Applications in Medicinal Chemistry and Drug Development
The diaryl sulfone moiety is a privileged structure in medicinal chemistry. It is often used as a bioisostere for other functional groups and can form crucial hydrogen bond interactions with protein targets.[12] Sulfonyl-substituted arylboronic acids are therefore key intermediates in the synthesis of a wide range of biologically active compounds.
Examples of Drug Classes Containing the Diaryl Sulfone Motif:
-
Anti-inflammatory Agents: As inhibitors of enzymes like COX-2.
-
Antiretroviral Drugs: Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Anticancer Agents: Targeting various kinases and signaling pathways.
The Suzuki-Miyaura coupling of a sulfonyl-substituted arylboronic acid provides a convergent and efficient route to construct the core of these molecules, often as a late-stage diversification step.[26][27][28]
Conclusion and Future Outlook
Sulfonyl-substituted arylboronic acids are not merely variants of standard arylboronic acids; they are a distinct class of reagents with a unique profile of reactivity and utility. Their strong electron-withdrawing character, while presenting challenges such as potential protodeboronation, is also the source of their power, enabling the synthesis of complex, electron-deficient biaryl systems and providing direct access to the medicinally vital diaryl sulfone scaffold. Understanding the interplay between their electronic nature, stability, and reactivity within the catalytic cycle is essential for any researcher aiming to leverage these compounds to their full potential. As catalytic methods continue to evolve, the scope and application of these versatile building blocks in organic synthesis and drug discovery are set to expand even further.
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An In-depth Technical Guide to the Characterization of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid, a bespoke chemical entity, holds significant promise in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a boronic acid moiety, a sulfonamide linker, and a piperidine ring, makes it a valuable building block in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in the field, provides a comprehensive overview of the essential characterization data and protocols for this compound. The information presented herein is designed to facilitate its effective utilization in research and development endeavors, particularly in the realm of Suzuki-Miyaura cross-coupling reactions for the generation of novel biaryl compounds.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in chemical synthesis. The key properties of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871333-00-5 | [2] |
| Molecular Formula | C₁₂H₁₈BNO₄S | [2] |
| Molecular Weight | 283.15 g/mol | [2] |
| Melting Point | 132-136 °C | [2] |
| Boiling Point | 499.3 °C at 760 mmHg | [2] |
| Density | 1.33 g/cm³ | [2] |
| Flash Point | 255.8 °C | [2] |
| Refractive Index | 1.591 | [2] |
| Storage Conditions | Keep Cold | [2] |
Synthesis Pathway
The synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below. The causality behind the experimental choices lies in established organometallic and sulfonylation chemistries, ensuring a reliable and reproducible protocol. A general method for preparing substituted phenylboronic acids involves the reaction of a Grignard reagent with a borate ester, followed by hydrolysis.[3][4]
DOT Diagram: Synthesis Workflow
Caption: Proposed synthetic pathway for 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methyl, and piperidine protons. The chemical shifts are influenced by the electronic effects of the sulfonyl and boronic acid groups.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 (s, 2H) | Singlet | 2H | B(OH)₂ |
| ~7.8 (d, J=8.0 Hz) | Doublet | 1H | Ar-H |
| ~7.7 (s) | Singlet | 1H | Ar-H |
| ~7.4 (d, J=8.0 Hz) | Doublet | 1H | Ar-H |
| ~2.9 (m) | Multiplet | 4H | N-CH₂ (piperidine) |
| ~2.5 (s) | Singlet | 3H | Ar-CH₃ |
| ~1.5 (m) | Multiplet | 6H | CH₂ (piperidine) |
The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. The methyl group attached to the aromatic ring will likely appear as a singlet around 2.5 ppm. The piperidine protons will present as multiplets in the aliphatic region of the spectrum. The two protons of the boronic acid group are expected to be a broad singlet which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on known values for similar substituted aromatic and heterocyclic systems.[5][6][7]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (ipso-SO₂N) |
| ~140 | Ar-C (ipso-B(OH)₂) |
| ~135 | Ar-C (ipso-CH₃) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~46 | N-CH₂ (piperidine) |
| ~25 | CH₂ (piperidine) |
| ~23 | CH₂ (piperidine) |
| ~20 | Ar-CH₃ |
The ipso-carbons attached to the sulfonyl, boronic acid, and methyl groups are expected to be in the downfield region of the aromatic signals. The piperidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.[5][7]
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid, electrospray ionization (ESI) in positive ion mode is a suitable method. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and loss of SO₂.[8][9][10][11][12]
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 284.1 | [M+H]⁺ |
| 266.1 | [M+H - H₂O]⁺ |
| 219.1 | [M+H - SO₂]⁺ |
| 155.1 | [M+H - C₅H₁₀NSO₂]⁺ |
| 84.1 | [C₅H₁₀NH]⁺ |
The protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for sulfonamides include the loss of water from the boronic acid moiety and the characteristic loss of sulfur dioxide.[8][9] Cleavage of the aryl-sulfonyl bond can also lead to significant fragment ions.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis Protocol
This three-step synthesis should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Step 1: Synthesis of N-(2-methylphenyl)piperidine-1-sulfonamide
-
To a solution of 2-methylaniline (1.0 eq) in pyridine at 0 °C, add piperidine-1-sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Step 2: Synthesis of N-(4-bromo-2-methylphenyl)piperidine-1-sulfonamide
-
Dissolve N-(2-methylphenyl)piperidine-1-sulfonamide (1.0 eq) in acetic acid.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Step 3: Synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid
-
Dissolve N-(4-bromo-2-methylphenyl)piperidine-1-sulfonamide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.2 eq) dropwise and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 2M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to assign chemical shifts and coupling constants.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Applications in Drug Discovery
2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid is a valuable reagent in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmacologically active compounds.[3] The presence of the piperidinylsulfonyl group can enhance the solubility and pharmacokinetic properties of the resulting molecules.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a comprehensive overview of the characterization data for 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid. By detailing its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and experimental protocols, this document serves as a valuable resource for researchers and scientists. The insights into its application in Suzuki-Miyaura cross-coupling reactions further highlight its importance as a building block in the design and synthesis of novel chemical entities with potential therapeutic applications. The provided protocols and data, while based on established chemical principles, should be adapted and validated under specific laboratory conditions to ensure optimal results.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
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Roy, A., Bhat, K. S., & Roy, D. R. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 112(12), 2411-2420. [Link]
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The Solubility Enigma of Piperidinylsulfonyl-Containing Organic Compounds: A Technical Guide for Drug Development Professionals
Abstract
The incorporation of the piperidinylsulfonyl moiety into drug candidates has become an increasingly prevalent strategy in medicinal chemistry, offering a versatile scaffold to modulate physicochemical and pharmacological properties. However, the solubility of these compounds often presents a significant hurdle in drug development, influencing everything from in vitro assay reliability to in vivo bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of piperidinylsulfonyl-containing organic compounds. We will delve into the core physicochemical principles, explore robust experimental methodologies for solubility determination, and present a critical overview of effective strategies for solubility enhancement. This guide is designed to be a practical and authoritative resource, empowering researchers to navigate the complexities of solubility and unlock the full therapeutic potential of this important class of molecules.
The Physicochemical Landscape of the Piperidinylsulfonyl Moiety
The solubility of a piperidinylsulfonyl-containing compound is a complex interplay of the distinct contributions from both the piperidine ring and the sulfonyl group, alongside the influence of the rest of the molecular scaffold.
The sulfonyl group (-SO2-) is a key determinant of the molecule's properties. It is a strong electron-withdrawing group with two hydrogen bond acceptors, which can enhance interactions with polar solvents like water.[1] However, the sulfonyl group also increases the molecule's polarity and can contribute to high crystal lattice energy, a factor that can significantly decrease solubility.[1][2] The introduction of a sulfonyl group can modulate the acidity or basicity of nearby functional groups, further impacting the ionization state and, consequently, the pH-dependent solubility of the molecule.[1]
The piperidine ring , a saturated heterocycle, generally imparts a degree of lipophilicity to a molecule, which can decrease aqueous solubility.[3][4] However, the nitrogen atom within the piperidine ring is basic and can be protonated at physiological pH, forming a charged species with significantly improved aqueous solubility. The conformation of the piperidine ring and the position of its attachment to the sulfonyl group and the rest of the molecule can also influence crystal packing and solvation.
The interplay between these two functionalities is critical. The electron-withdrawing nature of the sulfonyl group can influence the pKa of the piperidine nitrogen, affecting its ionization behavior. Conversely, the steric bulk and lipophilicity of the piperidine ring can shield the polar sulfonyl group, impacting its interaction with water molecules.
Fundamental Principles Governing Solubility
The solubility of any organic compound, including those containing a piperidinylsulfonyl group, is governed by a set of fundamental physicochemical principles.[5][6] Understanding these principles is crucial for both predicting and modulating solubility.
Key Factors Influencing Solubility:
-
Molecular Structure and Polarity: The overall balance of polar and non-polar groups within the molecule dictates its affinity for a particular solvent. The principle of "like dissolves like" is a fundamental concept here.[7]
-
Hydrogen Bonding: The ability of the sulfonyl oxygen atoms and, in some cases, the piperidine nitrogen to act as hydrogen bond acceptors is a critical factor in aqueous solubility.[1]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and allow solvent molecules to solvate the individual molecules is a major barrier to dissolution. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.[7]
-
Ionization (pKa) and pH: For ionizable compounds, such as those containing a basic piperidine nitrogen, the solubility is highly dependent on the pH of the medium.[6][8] The protonated, ionized form is generally much more water-soluble than the neutral form.[9]
-
Molecular Size and Shape: Larger molecules generally have lower solubility due to the greater energy required to create a cavity in the solvent. The shape of the molecule can also affect how efficiently it packs in a crystal lattice and how well it can be solvated.
Methodologies for Solubility Determination: A Practical Approach
Accurate determination of solubility is a cornerstone of drug discovery and development.[10] Two primary types of solubility are measured: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[10][11] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[12] The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV absorbance after filtration.[11][13] While not a true measure of equilibrium solubility, kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is highly relevant for in vitro biological assays.[14]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
Thermodynamic Solubility
Thermodynamic solubility, also known as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10] It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[15] The most common method for determining thermodynamic solubility is the shake-flask method.[15] This involves agitating an excess amount of the solid compound in the solvent of interest for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid piperidinylsulfonyl-containing compound to a vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer or solvent to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 to 48 hours.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Filtration: Carefully filter the supernatant to remove any undissolved particles.
-
Quantification: Analyze the filtrate using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Strategies for Enhancing the Solubility of Piperidinylsulfonyl Compounds
When faced with poor solubility, medicinal chemists and formulation scientists have a range of strategies at their disposal.[16][17] These can be broadly categorized into physical and chemical modifications.
Physical Modifications
These techniques focus on altering the physical properties of the drug substance to improve its dissolution rate and, in some cases, its equilibrium solubility.
-
Particle Size Reduction: Decreasing the particle size, through methods like micronization or nanosuspension, increases the surface area-to-volume ratio, which can enhance the dissolution rate.[18][19] However, it does not increase the equilibrium solubility.[20]
-
Modification of Crystal Habit:
-
Polymorphs: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, therefore, different solubilities.[7] Screening for and selecting a more soluble polymorph is a common strategy.
-
Amorphous Forms: Amorphous solids lack a defined crystal structure, which generally leads to higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[19]
-
Co-crystals: Co-crystallization involves incorporating a second, benign molecule (a coformer) into the crystal lattice of the active pharmaceutical ingredient (API). This can disrupt the crystal packing of the API and lead to improved solubility.[18]
-
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[17] This can create a solid solution or a solid dispersion, which can enhance the dissolution rate by reducing particle size and increasing the wettability of the drug.
Chemical Modifications
These approaches involve altering the chemical structure of the molecule or its immediate environment to increase its solubility.
-
Salt Formation: For piperidinylsulfonyl compounds with a basic piperidine nitrogen, salt formation with a pharmaceutically acceptable acid is one of the most effective ways to dramatically increase aqueous solubility.[18][16] The resulting salt is an ionic species that is generally much more soluble than the free base.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.[19] For a basic piperidine moiety, lowering the pH will increase the proportion of the protonated, more soluble form.[8]
-
Use of Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[20] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[19]
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic parts of the molecule and increasing its apparent aqueous solubility.[16]
-
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. A common prodrug strategy for improving solubility is to attach a polar promoiety, such as a phosphate or an amino acid, to the parent molecule.
Decision Tree for Solubility Enhancement Strategy
Caption: A simplified decision-making workflow for selecting a solubility enhancement strategy.
Predictive Models for Aqueous Solubility
In the early stages of drug discovery, when physical samples may be scarce, computational models can provide valuable predictions of aqueous solubility.[21][22] These models range from simple empirical equations to sophisticated machine learning algorithms.
-
General Solubility Equation (GSE): This is a widely used empirical model that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[21]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate a compound's physicochemical properties (descriptors) with its solubility.[14]
-
Machine Learning and Deep Learning Models: With the availability of large solubility datasets, machine learning and deep learning models are becoming increasingly accurate in predicting the aqueous solubility of diverse organic molecules.[22][23][24]
While predictive models are powerful tools, they should be used as a guide and not a replacement for experimental determination.[22]
Conclusion
The solubility of piperidinylsulfonyl-containing organic compounds is a multifaceted challenge that requires a deep understanding of physicochemical principles and a strategic application of experimental and formulation techniques. By carefully considering the interplay of the sulfonyl and piperidine moieties, accurately measuring both kinetic and thermodynamic solubility, and judiciously selecting from a range of solubility enhancement strategies, researchers can overcome this critical hurdle in drug development. This guide provides a foundational framework for a rational and efficient approach to addressing the solubility challenges posed by this important class of molecules, ultimately facilitating the progression of promising drug candidates from the bench to the clinic.
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The Enduring Power of the Boron-Carbon Bond: An In-depth Guide to the X-ray Crystal Structure of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological targets. Their solid-state structure, governed by intricate networks of hydrogen bonds and other non-covalent interactions, dictates their physical properties, reactivity, and ultimately their utility. This technical guide provides a comprehensive exploration of the X-ray crystal structure of substituted phenylboronic acids, offering field-proven insights into crystallization methodologies, detailed structural analysis, and the profound impact of substituent effects on supramolecular assembly. By understanding these structures at the atomic level, researchers can better harness the power of these remarkable molecules for applications ranging from crystal engineering to rational drug design.
Introduction: The Structural Significance of Phenylboronic Acids
Phenylboronic acid (PhB(OH)₂) and its derivatives are indispensable tools in the chemical sciences. Best known for their role as coupling partners in the Nobel Prize-winning Suzuki reaction, their utility extends far beyond synthesis. The boronic acid moiety, -B(OH)₂, is a unique functional group; it is a mild Lewis acid with a trigonal planar geometry and an empty p-orbital on the sp²-hybridized boron atom. This electronic nature, combined with the two hydroxyl groups that can act as both hydrogen bond donors and acceptors, makes these molecules exceptional building blocks for creating complex, ordered structures in the solid state.
For drug development professionals, the ability of boronic acids to form reversible covalent bonds with serine proteases or engage in multiple hydrogen-bonding interactions within an active site is of paramount importance. The three-dimensional arrangement of the molecule in a crystal provides a high-resolution snapshot of its preferred conformation and interaction geometries, offering invaluable clues for designing potent and selective inhibitors. Understanding how substituents on the phenyl ring influence crystal packing and intermolecular interactions is therefore critical for predicting and controlling the behavior of these compounds in both materials and biological systems.
The Path to Atomic Resolution: Experimental Methodology
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires precision and a deep understanding of crystallization principles. The quality of the final structure is fundamentally dependent on the quality of the initial crystal.
Crystallization: The Art and Science of Growing Single Crystals
Producing diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For substituted phenylboronic acids, which are typically stable, small organic molecules, several techniques are highly effective. The choice of solvent is a critical parameter, as it influences not only solubility but also the final crystal habit and sometimes the packing arrangement itself.
Step-by-Step Protocol for Crystallization by Slow Evaporation:
-
Solvent Screening: Begin by testing the solubility of the phenylboronic acid derivative in a range of common solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring. Ensure all solid material has dissolved.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial or test tube. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation. Place the vial in a vibration-free location at a constant temperature.
-
Crystal Growth & Harvesting: Over a period of several hours to days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of a suitable size (typically 0.1-0.5 mm) with well-defined faces are observed, they can be carefully harvested using a spatula or loop.
Other commonly used techniques include vapor diffusion, where a less-soluble "anti-solvent" diffuses into the compound's solution, and slow cooling of a saturated solution.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. For small organic molecules, modern diffractometers equipped with high-flux X-ray sources (e.g., Mo Kα, λ = 0.71073 Å) and sensitive detectors (CCD or CMOS) are standard.[1][2] To minimize thermal motion of the atoms and thus obtain sharper diffraction spots, data is typically collected at a low temperature (e.g., 100 K) by bathing the crystal in a stream of cold nitrogen gas.
The diffractometer rotates the crystal through a series of angles, collecting hundreds of diffraction images. Each image captures a slice of the diffraction pattern, which is a unique fingerprint of the crystal's internal structure. The positions and intensities of the thousands of diffracted spots are recorded by the instrument's software.
Structure Solution and Refinement
The process of converting the raw diffraction data into a 3D molecular model is computationally intensive and relies on specialized software packages.
-
Data Reduction and Space Group Determination: The collected images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group, which describes how the molecules are arranged in the crystal lattice.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. For small molecules like phenylboronic acids, direct methods are typically used to computationally estimate the initial phases. This is handled by programs like SHELXS or SIR. These initial phases are used to calculate a preliminary electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, typically with the program SHELXL. During refinement, the atomic coordinates, and thermal parameters are adjusted to improve the agreement between the experimentally observed diffraction intensities and those calculated from the model. This agreement is monitored by the R-factor; a lower R-factor indicates a better fit. Hydrogen atoms are usually located in the difference electron density map and refined using appropriate geometric constraints.
-
Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using software like PLATON. This ensures the model is chemically reasonable and accurately represents the data.
Caption: Workflow from chemical compound to final crystal structure.
Structural Analysis: Decoding the Crystal Packing
The crystal structures of substituted phenylboronic acids are a fascinating study in supramolecular chemistry. The final architecture is a delicate balance between the intrinsic properties of the boronic acid group and the influence of the phenyl ring substituents.
The Ubiquitous Boronic Acid Dimer
In the vast majority of cases, phenylboronic acids crystallize to form a characteristic hydrogen-bonded dimer. This robust supramolecular synthon is formed by a pair of O—H···O hydrogen bonds between the boronic acid hydroxyl groups of two separate molecules, creating a central eight-membered ring. This dimeric unit is the fundamental building block that organizes the molecules in the crystal lattice.
Caption: Influence of substituents on supramolecular assembly pathways.
Quantitative Structural Data
The precise geometric parameters obtained from X-ray diffraction provide the ultimate quantitative description of the molecule and its interactions.
| Compound | B-C (Å) | B-O (avg, Å) | O-B-O (°) | Dimer O···O (Å) | Dihedral Angle¹ (°) | Reference |
| Phenylboronic acid | 1.563, 1.568 | 1.370 | 116.3 | 2.721, 2.734 | 6.6, 21.4 | |
| 4-Methoxycarbonyl-phenylboronic acid | ~1.56 | ~1.37 | 118.2 | 2.762 | 7.7 | |
| 2,5-Difluoro-phenylboronic acid | - | - | - | - | ~25 | [1] |
| 2-Methoxy-phenylboronic acid | - | - | - | >2.73 | - |
¹ Dihedral angle between the plane of the phenyl ring and the C-B-O-O plane.
Implications for Drug Development
The detailed structural knowledge gleaned from X-ray crystallography is not merely an academic exercise; it has profound, actionable implications for drug discovery and development.
-
Conformational Analysis: The crystal structure reveals the low-energy conformation of the molecule. This information is a critical input for computational modeling and docking studies, helping to predict how a boronic acid-based inhibitor might fit into a protein's active site.
-
Rational Design of Inhibitors: The boronic acid moiety is a well-known warhead for serine proteases, forming a tetrahedral adduct with the catalytic serine. The crystal structure of the free ligand informs the design of the scaffold that presents this warhead. By understanding how substituents affect the geometry and electronic properties of the boronic acid group, medicinal chemists can fine-tune potency and selectivity.
-
Understanding Drug-Target Interactions: Boronic acids are rich in hydrogen bonding potential. The two hydroxyl groups can act as donors, while the oxygen atoms serve as acceptors. Crystal structures of boronic acids co-crystallized with their target proteins have shown their ability to form multiple, robust hydrogen bonds that contribute significantly to binding affinity. Analysis of the simpler small-molecule crystal structures provides a fundamental understanding of these preferred hydrogen-bonding geometries.
-
Polymorphism and Formulation: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, which can have different solubilities and bioavailabilities. X-ray crystallography is the definitive method for identifying and characterizing polymorphs, a crucial step in pharmaceutical development and formulation.
Conclusion
X-ray crystallography provides an unparalleled, atom-level view into the solid-state world of substituted phenylboronic acids. It reveals the foundational role of the hydrogen-bonded dimer and illuminates the powerful influence of substituents in directing supramolecular assembly. This detailed structural insight is the bedrock upon which we can build a more profound understanding of molecular recognition, crystal engineering, and the rational design of new therapeutic agents. For researchers in chemistry and drug development, the crystal structure is not an endpoint, but a detailed map guiding the next phase of discovery.
References
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]
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Lees, M. R., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o103-o104. [Link]
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Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3931-3939. [Link]
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Pace, V., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Nature Reviews Drug Discovery, 20(10), 773-793. [Link]
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SeethaLekshmi, S., et al. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm, 25(30), 4225-4237. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5981. [Link]
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Dąbrowski, M., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 23(8), 2011. [Link]
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Grondein, P., et al. (2004). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 2(11), 1594-1598. [Link]
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Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link]
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Spek, A. L. PLATON for Windows. Utrecht University. [Link]
-
Kulesza, A., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 14(1), 48. [Link]
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A Technical Guide to the Spectroscopic Characterization of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Introduction
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Its structural integrity and purity are paramount for the successful synthesis of target compounds. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present the data in a clear, accessible format.
Molecular Structure and Physicochemical Properties
-
Chemical Formula: C₁₂H₁₈BNO₄S[2]
-
Molecular Weight: 283.15 g/mol [2]
-
Appearance: Typically a solid
-
Storage: Recommended storage is at 2-8°C under an inert atmosphere.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈BNO₄S | [2] |
| Molecular Weight | 283.15 | [2] |
| Melting Point | 132-136 °C | [2] |
| Boiling Point | 499.3 °C at 760 mmHg | [2] |
| Density | 1.33 g/cm³ | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, certain experimental parameters must be carefully considered to obtain high-quality, interpretable spectra.
Experimental Protocol: NMR Data Acquisition
A significant challenge in acquiring clean NMR spectra for boronic acids is their propensity to form cyclic anhydrides (boroxines) through dehydration, leading to complex and often broad signals.[3] The choice of solvent is therefore critical to mitigate this issue.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated protic solvent such as methanol-d₄ or in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale: Protic solvents like methanol can break up the boroxine trimers through solvent exchange with the B-OH protons.[3] DMSO-d₆ is also effective at disrupting the hydrogen bonding that facilitates oligomerization and allows for the observation of the B(OH)₂ protons.[3] Chloroform-d (CDCl₃) is generally not recommended as it can promote the formation of boroxines, leading to poor spectral resolution.[3]
-
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Data (Predicted)
The following table outlines the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the protons in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s (broad) | 2H | B(OH)₂ |
| ~7.8-7.9 | d | 1H | Ar-H |
| ~7.6-7.7 | dd | 1H | Ar-H |
| ~7.3-7.4 | d | 1H | Ar-H |
| ~2.9-3.1 | t | 4H | Piperidine-H (α to N) |
| ~2.5 | s | 3H | Ar-CH₃ |
| ~1.5-1.7 | m | 4H | Piperidine-H (β to N) |
| ~1.4-1.5 | m | 2H | Piperidine-H (γ to N) |
Note: The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be highly dependent on concentration and the solvent used.
¹³C NMR Spectral Data (Predicted)
The expected chemical shifts for the carbon atoms are presented below. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (ipso to SO₂) |
| ~140 | Ar-C (ipso to CH₃) |
| ~135 | Ar-CH |
| ~130 | Ar-C (ipso to B(OH)₂) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~47 | Piperidine-C (α to N) |
| ~25 | Piperidine-C (β to N) |
| ~23 | Piperidine-C (γ to N) |
| ~20 | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids as it minimizes fragmentation during the ionization process.[4]
Experimental Protocol: Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes can be employed. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ may be seen.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).
-
Tandem MS (MS/MS): To gain structural information, perform fragmentation of the parent ion (e.g., [M+H]⁺) to observe characteristic daughter ions.
Mass Spectrometry Data (Expected)
| Ion | m/z (Expected) |
| [M+H]⁺ | 284.1 |
| [M+Na]⁺ | 306.1 |
| [M-H]⁻ | 282.1 |
Expected Fragmentation Pattern:
Upon collision-induced dissociation (CID) in MS/MS, the protonated molecule is expected to undergo fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[5] The loss of the piperidinylsulfonyl group is also a plausible fragmentation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for NMR and mass spectrometry data acquisition.
Conclusion
The comprehensive characterization of this compound by NMR and mass spectrometry is essential for ensuring its quality and suitability for downstream applications in drug discovery and development. By understanding the nuances of data acquisition for boronic acids and having a clear expectation of the spectral data, researchers can confidently verify the structure and purity of this important chemical intermediate. This guide provides a robust framework for these analytical procedures, grounded in established scientific principles.
References
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MySkinRecipes. This compound. [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
ResearchGate. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]
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Navigating the Commercial Landscape of Substituted Arylboronic Acids for Accelerated Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Indispensable Role of Arylboronic Acids in Modern Medicinal Chemistry
Substituted arylboronic acids and their derivatives have become cornerstone building blocks in the edifice of modern drug discovery. Their remarkable versatility, particularly as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl and heteroaryl structures that are prevalent in a vast number of approved drugs.[1][2] This palladium-catalyzed carbon-carbon bond formation allows for the efficient assembly of molecular scaffolds that are critical for modulating biological targets.[3][4] The impact of this chemistry is evident in the synthesis of blockbuster drugs such as Losartan for hypertension and the oncology therapeutic Abemaciclib.[1]
Beyond their role as synthetic intermediates, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes.[4][5] This unique mode of interaction has led to the successful development of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma.[4][6] The growing number of approved boronic acid-containing drugs underscores the increasing importance of this class of compounds in medicinal chemistry.[7]
Given their criticality, the reliable commercial availability of a diverse array of high-quality substituted arylboronic acids is a paramount concern for drug discovery programs. Access to a rich chemical space of these building blocks directly translates to an expanded scope of synthesizable drug candidates, enabling a more thorough exploration of structure-activity relationships (SAR).[8][9] This guide provides an in-depth technical overview of the commercial landscape for substituted arylboronic acids, offering field-proven insights into supplier evaluation, quality control, and practical application to empower researchers in their quest for novel therapeutics.
I. The Commercial Landscape: Sourcing High-Quality Arylboronic Acid Building Blocks
The market for chemical building blocks is vast and diverse, with numerous suppliers offering extensive catalogs of arylboronic acids.[8] Navigating this landscape effectively is crucial for ensuring the timely and cost-effective procurement of reagents that meet the stringent quality demands of pharmaceutical research.
Key Commercial Suppliers and Their Offerings
A multitude of chemical vendors specialize in providing building blocks for drug discovery.[10][11] These suppliers range from large, multinational corporations to smaller, specialized niche providers. Each offers a unique catalog, and it is often advantageous to consult several sources when searching for a specific substituted arylboronic acid.[8]
| Supplier Category | Representative Vendors | Key Strengths | Considerations |
| Large-Scale, Broad Catalog Suppliers | MilliporeSigma (Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals | Extensive and diverse catalogs, well-established quality control systems, global distribution networks. | May have longer lead times for less common derivatives; pricing may be less competitive for bulk quantities. |
| Specialized Building Block Providers | Enamine, Chemspace, WuXi LabNetwork, OTAVAchemicals, Life Chemicals[8][12] | Focus on novel and diverse scaffolds, often with expertise in custom synthesis.[12] | Catalog size may be smaller for common reagents; quality documentation may vary. |
| Manufacturers & Custom Synthesis Specialists | Boron Molecular, BLDpharm, Dalton Pharma Services[11][13] | Expertise in boronic acid chemistry, capability for multi-gram to kilogram scale-up, custom synthesis services.[13] | May not stock a wide variety of derivatives for immediate shipment. |
Criteria for Supplier Evaluation: A Scientist's Checklist
Beyond catalog size and price, a thorough evaluation of potential suppliers should encompass several critical factors:
-
Purity and Quality Control: The purity of the starting boronic acid is paramount to the success of subsequent reactions. Inquire about the analytical techniques used for quality control. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard.[14][15] The presence of impurities, such as the corresponding boroxine (a cyclic trimer anhydride formed upon dehydration), can significantly impact reaction yields and purity of the final product.[14][16]
-
Consistency and Batch-to-Batch Reproducibility: For ongoing drug discovery programs, ensuring batch-to-batch consistency is critical. Reputable suppliers should be able to provide a Certificate of Analysis (CoA) for each batch, detailing the purity and analytical methods used.
-
Availability and Lead Times: The fast-paced nature of drug discovery demands a reliable supply chain. Evaluate the supplier's stock levels for key building blocks and their typical lead times for both in-stock and out-of-stock items.
-
Technical Support: Access to knowledgeable technical support can be invaluable when troubleshooting challenging reactions or inquiring about the stability and handling of specific boronic acids.[14]
-
Custom Synthesis Capabilities: For novel or highly specialized arylboronic acids not available commercially, a supplier's capability to perform custom synthesis is a significant advantage.[13]
II. Chemical Considerations for the Bench Scientist: Beyond the Catalog Listing
The successful application of substituted arylboronic acids in synthesis requires a nuanced understanding of their chemical properties, stability, and potential pitfalls.
Stability and Handling: Mitigating Decomposition Pathways
Arylboronic acids are susceptible to several decomposition pathways that can compromise their integrity:
-
Boroxine Formation: As mentioned, boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines through the loss of water.[16] This is often observed upon storage and can be exacerbated by heat. While boroxines are often competent in Suzuki-Miyaura couplings, their formation alters the stoichiometry of the reagent.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by acidic or basic conditions and is particularly problematic for electron-rich or sterically hindered arylboronic acids.[17][18]
-
Oxidation: Some boronic acids can be sensitive to air oxidation.[16] It is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
Purity Assessment: What to Look For
Upon receiving a commercial arylboronic acid, it is prudent to perform an independent quality assessment, especially for critical applications.
-
NMR Spectroscopy (¹H and ¹¹B): ¹H NMR can provide a quick assessment of overall purity and the presence of organic impurities. ¹¹B NMR is particularly useful for identifying the presence of boroxines, which have a distinct chemical shift compared to the free boronic acid.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for assessing purity and identifying impurities.[14][15] Specialized methods may be required to prevent on-column degradation, especially for more labile derivatives like pinacol esters.[19][20]
Boronic Acids vs. Boronate Esters: A Strategic Choice
Commercially, arylboron reagents are available as both free boronic acids and various boronate esters (e.g., pinacol, neopentyl glycol esters). The choice between them is a strategic one:
-
Arylboronic Acids: Generally less expensive and readily available. However, they are more prone to boroxine formation and can be more challenging to purify by silica gel chromatography.[21]
-
Arylboronate Esters: More stable and less prone to dehydration. They are often solids with good crystallinity, facilitating purification.[22] However, they can be more expensive and may require an additional deprotection step or specific reaction conditions to achieve optimal reactivity in cross-coupling reactions. The hydrolysis of boronate esters back to the boronic acid can be a challenge during analysis and purification.[19][23]
Caption: Decision tree for selecting an arylboron reagent.
III. Practical Application: A Validated Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most common application for arylboronic acids in drug discovery.[1][3] The following is a representative, self-validating protocol that can be adapted for a wide range of substrates.
Experimental Protocol: Synthesis of a Biaryl Compound
Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid.
Materials:
-
4-Bromopyridine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature. This pre-formation of the active catalyst complex is crucial for reproducibility.
-
Initiation: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-phenylpyridine.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
IV. Future Trends and Outlook
The field of arylboronic acid chemistry continues to evolve, driven by the relentless pursuit of more efficient and diverse synthetic methodologies. Key trends include:
-
Expansion of Chemical Space: Suppliers are continuously expanding their catalogs with novel, highly functionalized, and heterocyclic boronic acids to meet the demands of medicinal chemists exploring new areas of chemical space.[9][24]
-
Development of Novel Boron Reagents: Research into new types of boron reagents, such as more stable boronate esters and trifluoroborate salts, aims to overcome the limitations of traditional boronic acids.[25]
-
Flow Chemistry Applications: The use of continuous flow chemistry for the synthesis of boronic acids and their application in cross-coupling reactions is gaining traction, offering advantages in safety, scalability, and efficiency.[26]
-
Biocatalysis: Enzymatic approaches for the synthesis and modification of boronic acids are emerging as a green and highly selective alternative to traditional chemical methods.
Conclusion
Substituted arylboronic acids are undeniably vital tools in the modern drug discovery arsenal. A comprehensive understanding of the commercial landscape, coupled with a firm grasp of their chemical properties and astute supplier evaluation, is essential for any research program aiming to leverage these powerful building blocks. By prioritizing quality, stability, and strategic selection, researchers can de-risk their synthetic endeavors and accelerate the journey from hit identification to clinical candidate. The continued innovation in the synthesis and supply of diverse arylboronic acids will undoubtedly fuel the discovery of the next generation of life-saving medicines.
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BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]
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Viton, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Retrieved from [Link]
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Malakar, P., & Ranu, B. C. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6673. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... Retrieved from [Link]
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Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. Retrieved from [Link]
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Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7856-7864. Retrieved from [Link]
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Malakar, P., & Ranu, B. C. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Retrieved from [Link]
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Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Trieste, D., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]
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Boron Molecular. (n.d.). Chemistry Services. Retrieved from [Link]
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DeGorter, M. K., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals, 13(10), 304. Retrieved from [Link]
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Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369-3373. Retrieved from [Link]
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May, J. A., & Miller, S. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1283. Retrieved from [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
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Logical Biological. (2025). Navigating the Global Sourcing Challenge: The Increasing Scarcity of High-Titre and Rare Biological Materials and Its Impact on IVD Manufacturers. Retrieved from [Link]
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The Sulfonyl Group: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unassuming sulfonyl group (-SO₂-), a powerhouse of chemical versatility, has firmly established itself as an indispensable functional moiety in the landscape of medicinal chemistry. Its distinctive physicochemical properties and its capacity to engage in crucial molecular interactions have propelled the development of a broad spectrum of therapeutic agents, ranging from foundational antibacterial drugs to targeted therapies for chronic diseases like diabetes and cancer. This technical guide provides a comprehensive exploration of the multifaceted role of sulfonyl-containing compounds, delving into their synthesis, mechanism of action, and the experimental methodologies pivotal to their evaluation. We will navigate from the fundamental attributes of the sulfonyl group to its strategic application in drug design, offering field-proven insights for the seasoned researcher and the aspiring medicinal chemist alike.
The Fundamental Chemistry of the Sulfonyl Group: More Than Just a Structural Element
At its core, the sulfonyl group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms or a carbon and a nitrogen atom. This arrangement bestows upon the group a unique set of characteristics that are masterfully exploited in drug design.[1]
Physicochemical and Structural Hallmarks
The sulfonyl group is a potent electron-withdrawing group, a property that significantly influences the acidity of neighboring protons and the overall electronic landscape of the molecule.[1] This electronic pull is a cornerstone of the biological activity observed in many sulfonyl-containing drugs. The tetrahedral geometry of the sulfonyl group, coupled with the highly polar S-O bonds, enables it to act as a proficient hydrogen bond acceptor.[1][2] This capacity for hydrogen bonding is paramount for high-affinity interactions with biological targets such as enzymes and receptors.[2][3]
Furthermore, the introduction of a sulfonyl group can modulate a molecule's solubility and acid-base properties.[2] Its polar nature can enhance aqueous solubility, a desirable trait for drug candidates.[4] The metabolic stability of the sulfonyl group is another key advantage, as it can be strategically incorporated to block metabolically vulnerable sites within a molecule, thereby prolonging its duration of action and improving pharmacokinetic profiles.[2]
| Property | Description | Implication in Drug Design |
| Electronic Nature | Strong electron-withdrawing group | Modulates acidity of adjacent groups, influences reaction mechanisms.[1] |
| Geometry | Tetrahedral | Provides a specific 3D orientation for interaction with targets.[1] |
| Polarity | Highly polar S-O bonds | Acts as a hydrogen bond acceptor, enhancing binding affinity.[1][2] |
| Solubility | Can increase aqueous solubility | Improves pharmacokinetic properties.[2][4] |
| Metabolic Stability | Generally stable to metabolic degradation | Can increase the in vivo half-life of a drug.[2] |
The Sulfonyl Group as a Bioisostere
Bioisosterism, the substitution of one group with another that retains similar biological activity, is a cornerstone of modern drug design.[5] The sulfonyl group is a versatile bioisostere for several key functional groups, including the carbonyl, carboxyl, tetrazolium, and phosphate groups, owing to its similar molecular size and charge distribution.[2] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[6][7] For instance, the replacement of a carboxylic acid group with a sulfonamide can enhance efficacy, as seen in certain angiotensin II receptor antagonists.[6] Acyl sulfonamides have also been successfully employed as bioisosteres of carboxylic acids, leading to significant increases in potency in some cases.[8]
The Sulfonyl Group in Action: Key Therapeutic Classes
The strategic incorporation of the sulfonyl group has given rise to several blockbuster drug classes, each with a distinct mechanism of action.
Sulfonamide Antibiotics: The Dawn of a New Era in Chemotherapy
The discovery of Prontosil in the 1930s, the first commercially available antibiotic, heralded a new age in medicine.[9][10] The active metabolite, sulfanilamide, laid the foundation for a vast class of antibacterial agents.[11]
Mechanism of Action: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[11][] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the folic acid pathway and inhibiting bacterial growth and replication.[10][13] As humans obtain folic acid from their diet, this pathway is selective for bacteria.[14]
Resistance Mechanisms: Widespread use has led to the emergence of bacterial resistance, primarily through mutations in the DHPS enzyme that reduce its affinity for sulfonamides or through the acquisition of alternative DHPS genes.[14][15]
Caption: Mechanism of Action of Sulfonamide Antibiotics.
Sulfonylureas: A Mainstay in Type 2 Diabetes Management
Sulfonylureas are a class of oral medications that have been a cornerstone in the treatment of type 2 diabetes for decades.[16][17]
Mechanism of Action: Sulfonylureas primarily work by stimulating insulin secretion from the pancreatic beta-cells.[16] They achieve this by binding to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[18][19] This binding inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[16][19] In the long term, sulfonylureas may also enhance the sensitivity of target tissues to insulin.[18][20]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Introduction: Synthesizing Complex Biaryl Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed carbon-carbon bond formation between organoboron compounds and organic halides or triflates has become an indispensable tool in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[3]
This application note provides a detailed protocol and technical guidance for the use of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid , a key building block in the synthesis of biaryl compounds, particularly those investigated as kinase inhibitors and other bioactive molecules.[4] The presence of an ortho-methyl group introduces steric hindrance, while the meta-piperidnylsulfonyl group imparts electron-withdrawing characteristics and can enhance solubility and biological activity.[4] Understanding the interplay of these structural features is critical for developing a successful and reproducible coupling protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Methyl-4-(2-methyl-5-(piperidin-1-ylsulfonyl)phenyl)pyridine
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromo-2-methylpyridine. This specific transformation is relevant to the synthesis of kinase inhibitors and serves as an excellent model for the coupling of this sterically hindered and electron-deficient boronic acid with a heteroaryl halide.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 283.15 | 1.2 g | 4.24 mmol | 1.2 |
| 4-Bromo-2-methylpyridine | 172.02 | 609 mg | 3.54 mmol | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 144 mg | 0.177 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.12 g | 10.6 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 g, 4.24 mmol), 4-bromo-2-methylpyridine (609 mg, 3.54 mmol), Pd(dppf)Cl₂ (144 mg, 0.177 mmol), and sodium carbonate (1.12 g, 10.6 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent catalyst degradation.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-methyl-4-(2-methyl-5-(piperidin-1-ylsulfonyl)phenyl)pyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
The successful execution of this protocol requires attention to several critical parameters, especially given the nature of the boronic acid.
| Parameter | Rationale and Causality | Troubleshooting |
| Catalyst and Ligand | The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is crucial for facilitating the oxidative addition and reductive elimination steps, particularly with sterically hindered substrates. | Low Yield: Consider screening other Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective for challenging couplings. Ensure the catalyst is not degraded; use a fresh batch if necessary. |
| Base | A moderately strong inorganic base like sodium or potassium carbonate is generally effective. The base is essential for the formation of the boronate complex, which is more nucleophilic and readily undergoes transmetalation.[5] | Incomplete Reaction: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction, especially with electron-deficient boronic acids. |
| Solvent System | A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. | Poor Solubility/Low Yield: If reactants show poor solubility, consider alternative solvents like DMF or 2-MeTHF. The ratio of organic solvent to water can also be optimized. |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of palladium black. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields. | Catalyst Decomposition (Black Precipitate): Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) during the reaction. |
| Protodeboronation | Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. | Significant Byproduct Formation: Use of anhydrous solvents and bases can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can be beneficial. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable and versatile method for the synthesis of complex biaryl structures that are of significant interest in drug discovery. Careful consideration of the catalyst system, base, and reaction conditions is paramount to overcoming the challenges posed by the steric hindrance and electronic nature of this valuable building block. The protocol and insights provided herein serve as a comprehensive guide for researchers and scientists in the successful application of this important synthetic transformation.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
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This compound. MySkinRecipes. (n.d.). [Link]
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Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122 (17), 4020–4028. [Link]
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Walker, S. D.; Tresca, J. P.; Cermak, N. A.; Finke, R. G. Suzuki−Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by the “Apparently” Homogeneous Catalyst Combination, Pd(OAc)2 and PPh3: Evidence for the True, Nanoparticle-Based Catalyst. Inorg. Chem.2010 , 49 (1), 221–231. [Link]
-
Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 , 101 (10), 765-772. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 223. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules2016 , 21(10), 1339. [Link]
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Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling of Electron-Poor Boronic Acids with Electron-Rich Halides
Introduction: Navigating a Challenging Cross-Coupling Landscape
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds under generally mild conditions with high functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is fundamental in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[1][4]
However, not all Suzuki-Miyaura couplings are straightforward. A particularly challenging subclass involves the reaction between an electron-poor boronic acid and an electron-rich organohalide . This combination presents significant kinetic hurdles that can suppress reactivity and lead to low yields or reaction failure. The low coupling efficiency of electron-poor arylboronic acids is often attributed to their reduced nucleophilicity, which slows the critical transmetalation step, and their propensity for competitive side reactions like protodeboronation.[5][6] Conversely, electron-rich aryl halides, especially chlorides, are notoriously difficult substrates due to their slow rate of oxidative addition to the palladium(0) catalyst.[7][8]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic challenges and field-proven strategies to overcome them. We will dissect the key reaction parameters and provide robust protocols to successfully navigate this demanding yet synthetically valuable transformation.
Mechanistic Hurdles: A Deeper Look at the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on the smooth progression through its three primary mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10] The specific electronic nature of our substrates creates bottlenecks at two of these three critical stages.
-
Oxidative Addition (The "Halide Problem"): The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (C-X) bond of the electrophile.[7][9] Electron-rich aryl halides (e.g., chloroanisole) have a high electron density on the aromatic ring, which disfavors the oxidative addition step. This makes them less reactive compared to their electron-poor counterparts.[7] To overcome this high activation barrier, a highly reactive, electron-rich catalyst is required.
-
Transmetalation (The "Boron Problem"): This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[10][11] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11][12] Electron-poor boronic acids, by their nature, are less nucleophilic, making this transfer inherently sluggish.[6] Furthermore, these substrates are often susceptible to protodeboronation, a side reaction where a proton source (like water) cleaves the C-B bond, irreversibly consuming the starting material.[5]
-
Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[9][10] While less directly impacted by the initial electronic properties of the starting materials, this step can be slow for sterically hindered products, requiring careful ligand selection to facilitate the final bond formation.[13]
Below is a diagram illustrating the catalytic cycle and highlighting the challenging steps for this specific transformation.
Caption: The Suzuki-Miyaura catalytic cycle for coupling electron-rich halides (Ar¹-X) and electron-poor boronic acids (Ar²-B(OH)₂).
Core Strategies for Success: A Multi-Parameter Approach
Successfully coupling these challenging partners requires a holistic optimization of the catalyst system, base, and solvent. A one-size-fits-all approach is rarely effective; instead, a systematic tuning of these components is essential.
The Catalyst System: Ligands are Key
The choice of ligand is arguably the most critical factor. The ligand must stabilize the palladium center while promoting the difficult oxidative addition and subsequent reductive elimination steps. For this specific challenge, bulky and electron-rich monophosphine ligands have proven to be exceptionally effective.[2][3]
-
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald, is the gold standard for challenging cross-couplings.[2][14] Ligands like SPhos and XPhos are particularly well-suited.[2][15] Their steric bulk facilitates the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive towards oxidative addition.[10] Their strong electron-donating ability increases the electron density on the palladium center, further accelerating the insertion into the C-X bond of the electron-rich halide.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of potent ligands for difficult couplings.[12] They are strong sigma-donors, even more so than phosphines, which makes the palladium center highly nucleophilic and reactive for oxidative addition. They are often used for coupling unreactive aryl chlorides.[12]
-
Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9][16] Pd(II) sources require an in-situ reduction to the active Pd(0) species, which can be achieved by reaction with phosphine ligands or through homocoupling of the boronic acid.[9]
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for a wide range of substrates, including electron-rich aryl chlorides.[2][16] High reactivity and stability.[2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich.[2] Highly effective for sterically hindered substrates and unreactive aryl chlorides.[2][15] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand, often effective where others fail. |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | An N-heterocyclic carbene (NHC) ligand.[12] A strong electron donor, useful for activating aryl chlorides.[12] |
Base Selection: Driving the Transmetalation
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[11][12][17] For electron-poor boronic acids, a stronger base is typically required to facilitate this step effectively.
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[7][16][18] Their strength is sufficient to generate a high concentration of the active boronate species, accelerating the slow transmetalation step.
-
Fluoride Sources: Anhydrous bases like potassium fluoride (KF) or cesium fluoride (CsF) can also be effective, particularly in non-aqueous conditions.[19] Fluoride ions can form a highly nucleophilic trifluoroborate species, which readily undergoes transmetalation.
-
Aqueous vs. Anhydrous: Many successful protocols employ a biphasic solvent system (e.g., toluene/water, dioxane/water) with an aqueous base.[20][21][22] The water helps to solubilize the inorganic base and facilitate the formation of the boronate.
Solvent and Temperature Considerations
The choice of solvent influences the solubility of reactants and the kinetics of the reaction.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices, often with a small amount of water added to dissolve the base.[9][15][19]
-
Aqueous Media: Driven by green chemistry principles, protocols using water as the primary solvent have been developed.[20][21] These often employ water-soluble ligands or nonionic amphiphiles to create micelles that facilitate the reaction between lipophilic substrates.[21]
-
Temperature: Due to the high activation energies of oxidative addition and transmetalation, these reactions often require elevated temperatures, typically in the range of 80-110 °C.[16][23]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting this challenging transformation.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a laboratory-scale Suzuki-Miyaura coupling experiment.
Protocol 1: General Coupling of an Electron-Rich Aryl Chloride with an Electron-Poor Boronic Acid using SPhos
This protocol is adapted from methodologies developed for challenging couplings and is a robust starting point.[2][16]
Reactants:
-
Electron-Rich Aryl Chloride (e.g., 4-chloroanisole): 1.0 mmol
-
Electron-Poor Arylboronic Acid (e.g., 4-formylphenylboronic acid): 1.2 mmol (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol (2 mol%)
-
SPhos: 0.04 mmol (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder: 3.0 mmol (3.0 equiv)
-
1,4-Dioxane: 4 mL
-
Water: 1 mL
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this solid mixture to the reaction vessel.
-
Solvent Addition & Degassing: Add the 1,4-dioxane (4 mL) and water (1 mL). Seal the vessel with a septum or screw cap. Purge the reaction mixture with a gentle stream of nitrogen or argon gas for 10-15 minutes while stirring to ensure an inert atmosphere.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains, the reaction time may be extended.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling of a Sterically Hindered, Electron-Rich Aryl Bromide
This protocol is designed for more sterically demanding substrates, where a more potent catalytic system and stronger base may be required.[18][24][25]
Reactants:
-
Hindered Aryl Bromide (e.g., 2-bromo-1,3,5-trimethylbenzene): 1.0 mmol
-
Electron-Poor Arylboronic Acid (e.g., 3-nitrophenylboronic acid): 1.5 mmol (1.5 equiv)
-
Pd₂(dba)₃: 0.015 mmol (1.5 mol%)
-
XPhos: 0.06 mmol (6 mol%)
-
Cesium Carbonate (Cs₂CO₃): 3.0 mmol (3.0 equiv)
-
Toluene, anhydrous: 5 mL
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Cs₂CO₃ (3.0 mmol), Pd₂(dba)₃ (1.5 mol%), and XPhos (6 mol%) to an oven-dried reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL). Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir vigorously for 18-36 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Rinse the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the sterically hindered biaryl product.
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction stalls, the primary culprits are often inefficient oxidative addition or transmetalation.
-
Solution: Increase reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Use a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[18]
-
-
Protodeboronation: This is the premature loss of the boronic acid group, especially problematic for electron-poor substrates.[5]
-
Homocoupling: Formation of Ar²-Ar² from the boronic acid. This can be promoted by oxygen or Pd(II) species.[9]
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a Pd(0) precatalyst like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) precatalyst quickly.
-
-
Dehalogenation: The aryl halide is reduced to the corresponding arene (Ar¹-H).[9]
-
Solution: This can be caused by hydride sources in the reaction. Ensure solvents are pure and consider the choice of base.
-
Conclusion
The Suzuki-Miyaura coupling of electron-poor boronic acids with electron-rich halides is a formidable but achievable synthetic transformation. Success hinges on a rational approach that directly addresses the underlying mechanistic challenges of slow oxidative addition and sluggish transmetalation. By employing highly active catalyst systems, particularly those based on bulky, electron-rich Buchwald-type ligands, in combination with appropriately strong bases and optimized reaction conditions, researchers can unlock efficient pathways to a wide array of valuable biaryl compounds. The protocols and strategies outlined in this guide provide a robust framework for navigating this complex reaction class, empowering chemists in their pursuit of novel molecular architectures.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SynOpen. [Link]
-
Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Chemistry Portal. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH National Library of Medicine. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH National Library of Medicine. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. NIH National Library of Medicine. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
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- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
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- 25. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Late-Stage Functionalization of Drug Scaffolds with Boronic Acids
Introduction: The Strategic Imperative of Late-Stage Functionalization
In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing chemists to modify complex molecules at a late point in their synthesis, thereby bypassing the need for lengthy de novo routes.[1][2][3] Among LSF techniques, the introduction of boronic acids and their derivatives onto drug scaffolds represents a particularly powerful approach. This is due to the exceptional versatility of the C–B bond, which serves as a key building block for a vast array of subsequent transformations, most notably the Nobel prize-winning Suzuki-Miyaura cross-coupling.[4][5]
This guide provides a comprehensive overview of the strategies, mechanisms, and protocols for the late-stage borylation of pharmaceutical compounds. We will delve into the nuances of iridium-catalyzed C–H borylation—a cornerstone of LSF—and the subsequent application of the resulting boronic esters in Suzuki-Miyaura cross-coupling reactions. The focus is on providing actionable insights and robust protocols that can be readily adapted in a drug development setting.
Core Principles: The Power of C–H Borylation
Traditional methods for creating organoboron compounds often required pre-installed functional groups, such as halides, limiting their utility for LSF on already complex drug molecules.[6] The advent of transition-metal-catalyzed C–H activation has revolutionized this landscape.[2] Specifically, iridium-catalyzed C–H borylation has become a premier tool due to its broad functional group tolerance, predictable regioselectivity, and operational simplicity.[4][7]
The Iridium Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for iridium-catalyzed C–H borylation involves a catalytic cycle operating between Ir(III) and Ir(V) oxidation states.[6][8] Understanding this cycle is critical for troubleshooting and optimizing reactions.
-
Catalyst Activation: An iridium precatalyst, such as [Ir(COD)OMe]2, reacts with a bidentate ligand (e.g., a bipyridine derivative) and a boron source, typically bis(pinacolato)diboron (B2pin2), to form the active Ir(III) tris(boryl) species.[8]
-
C–H Oxidative Addition: The C–H bond of the aromatic or heteroaromatic substrate adds to the electron-rich iridium center. This is often the rate-determining and selectivity-determining step. The iridium center is oxidized from Ir(III) to an Ir(V) hydride intermediate.[6][9]
-
Reductive Elimination: The newly formed aryl/heteroaryl group and a boryl ligand are eliminated from the iridium center, forming the desired C–B bond and regenerating an Ir(III) species, which can re-enter the catalytic cycle.
This efficient cycle allows for the direct conversion of ubiquitous C–H bonds into valuable C–B bonds with high atom economy.[6]
Caption: Catalytic cycle for Ir-catalyzed C-H borylation.
Strategic Considerations for Borylating Drug Scaffolds
When applying C–H borylation to a complex pharmaceutical agent, regioselectivity is the primary challenge. Where will the borylation occur? The outcome is typically governed by a combination of steric and electronic factors, as well as the presence of directing groups.[3][10]
-
Steric Hindrance: In the absence of strong directing effects, borylation generally occurs at the most sterically accessible C–H bond.[7] This is often the position least encumbered by bulky neighboring groups.
-
Electronic Effects: For heteroaromatic systems, electronic factors play a significant role. The precise site of borylation can often be predicted based on the electronics of the heterocycle, though these rules can be complex.[9]
-
Directing Groups: Certain functional groups on the drug scaffold can act as "directing groups," guiding the iridium catalyst to a specific C–H bond, typically in the ortho position.[3][10] Common directing groups in pharmaceuticals include amides, esters, and certain nitrogen-containing heterocycles.[7]
A preliminary analysis of the drug scaffold is crucial. High-throughput experimentation (HTE) platforms can be invaluable for rapidly screening various catalysts and ligands to identify conditions that provide the desired regioselectivity and yield.[7][11]
Table 1: Common Ligands and Their Influence on Regioselectivity
| Ligand | Common Name/Type | Typical Selectivity Outcome | Key Considerations |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | (tmphen) | Sterically driven; targets the least hindered C–H bond.[7] | A good starting point for undirected borylation. |
| 2,2'-Bipyridine | (bpy) | General-purpose ligand, often sterically controlled. | Widely used, foundational ligand system. |
| 5-Trifluoromethyl-2,2'-bipyridine | (tfm-bpy) | Can provide high ortho-selectivity for aromatic amides.[7] | Useful for directing borylation via coordination. |
| 5-Methyl-2-(thiophen-3-yl)pyridine | (Thiophene-Pyridine) | Effective for directed borylation of various aryl and heteroaryl C–H bonds.[7] | A more recently developed system with broad utility. |
Experimental Protocols
Scientist's Note: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous unless otherwise noted. Reagent purity is critical for reproducibility.
Protocol 1: General Procedure for Iridium-Catalyzed C–H Borylation of a Drug Scaffold
This protocol provides a robust starting point for the undirected, sterically driven borylation of a complex aromatic or heteroaromatic substrate.[8]
Materials:
-
Drug Scaffold (Substrate): 1.0 equiv
-
Bis(pinacolato)diboron (B2pin2): 1.5 equiv
-
[Ir(COD)OMe]2: 1.5 mol%
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen): 3.0 mol%
-
Anhydrous Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME)
Procedure:
-
To an oven-dried Schlenk flask, add the drug scaffold (e.g., 0.5 mmol), B2pin2 (0.75 mmol), [Ir(COD)OMe]2 (0.0075 mmol), and tmphen (0.015 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous solvent (e.g., 5 mL of THF) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel. A gradient elution, often starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The resulting boronate ester is often visible on a TLC plate by staining with potassium permanganate.
Critical Parameters:
-
Solvent Choice: THF is common, but CPME can be a safer, higher-boiling alternative.
-
Stoichiometry of B2pin2: A slight excess is used to ensure complete consumption of the starting material.
-
Inert Atmosphere: The iridium catalyst is sensitive to air and moisture. Rigorous inert techniques are essential for high yields.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Once the boronate ester of the drug scaffold is prepared, it can be used in a Suzuki-Miyaura coupling to introduce new fragments.[12][13]
Materials:
-
Borylated Drug Scaffold: 1.0 equiv
-
Aryl or Heteroaryl Halide (Coupling Partner): 1.1 equiv
-
Pd(dppf)Cl2·CH2Cl2: 5 mol%
-
Aqueous Sodium Carbonate (Na2CO3) solution (2 M): 3.0 equiv
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the borylated drug scaffold (e.g., 0.2 mmol), the aryl halide (0.22 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.01 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add the dioxane/water solvent mixture (e.g., 2 mL) followed by the aqueous Na2CO3 solution (0.3 mL, 0.6 mmol).
-
Stir the reaction mixture at 90 °C for 4-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final functionalized drug analog.
Caption: General workflow for late-stage diversification.
Troubleshooting and Advanced Insights
-
Low Borylation Yield: If the borylation reaction is sluggish or stalls, consider increasing the temperature or catalyst loading. Ensure the solvent is completely anhydrous and the system is free of oxygen. Some complex substrates may be poor ligands for the iridium center, inhibiting the reaction.
-
Multiple Borylation Products: The formation of multiple regioisomers is a common challenge.[7] Switching to a different ligand (see Table 1) or employing a directing-group strategy may be necessary to achieve the desired selectivity.
-
De-borylation during Suzuki Coupling: Boronic esters can sometimes be unstable, especially on silica gel or in the presence of water. If the Suzuki coupling fails, consider converting the pinacol ester to a more robust trifluoroborate salt (using KHF2) before coupling.
-
Catalyst Poisoning: Certain functional groups, particularly unprotected thiols or some nitrogen heterocyles, can poison the palladium or iridium catalyst. If this is suspected, protection of the offending group may be required.
Conclusion
Late-stage functionalization via C–H borylation is a robust and highly enabling technology in modern drug discovery. It provides a direct path to convert inert C–H bonds into versatile boronic acid derivatives, which can be leveraged to rapidly explore a drug candidate's structure-activity relationship (SAR). By understanding the underlying mechanisms and employing optimized protocols, researchers can efficiently generate novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.[3][14] The continued development of new catalysts and ligands promises to further expand the scope and utility of this powerful synthetic tool.[1]
References
-
Title: C–H borylation: a tool for molecular diversification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: IRIDIUM-CATALYZED C-H BORYLATION Source: University of Illinois Urbana-Champaign, Department of Chemistry URL: [Link]
-
Title: Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Source: eScholarship.org (University of California) URL: [Link]
-
Title: Functional group directed C-H borylation. Source: Semantic Scholar URL: [Link]
-
Title: Diversification of Pharmaceuticals via Late-Stage Hydrazination Source: PubMed Central (PMC) URL: [Link]
-
Title: Late-stage C–H functionalization offers new opportunities in drug discovery Source: ProQuest URL: [Link]
-
Title: Late-stage C–H functionalization offers new opportunities in drug discovery Source: ResearchGate URL: [Link]
-
Title: Iridium-Catalyzed Borylation Source: DumeleLAB URL: [Link]
-
Title: High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Late-stage Functionalization for Improving Drug-like Molecular Properties Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization Source: ACS Catalysis (ACS Publications) URL: [Link]
-
Title: Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights Source: ResearchGate URL: [Link]
-
Title: A Perspective on Late-Stage Aromatic C–H Bond Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: An update on late-stage functionalization in today's drug discovery Source: PubMed URL: [Link]
-
Title: The medicinal chemist's toolbox for late stage functionalization of drug-like molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Late-stage functionalization in drug discovery Source: ResearchGate URL: [Link]
-
Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: Nature URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
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Application Notes & Protocols for the Synthesis of Biaryl Compounds Using Sulfonyl-Substituted Boronic Acids
Introduction: The Strategic Advantage of Sulfonyl-Functionalized Boronic Acids in Biaryl Synthesis
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the pivotal C(sp²)–C(sp²) bond that defines these compounds.[1][2] Its appeal lies in its operational simplicity, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.
Within the diverse family of organoboron reagents, sulfonyl-substituted boronic acids have emerged as a particularly valuable subclass. The potent electron-withdrawing nature of the sulfonyl group (-SO₂R) imparts unique reactivity and properties to the boronic acid, offering distinct advantages in molecular design and synthesis. This guide provides an in-depth exploration of the synthesis of biaryl compounds using sulfonyl-substituted boronic acids, detailing the underlying mechanistic principles, providing field-tested experimental protocols, and offering insights into overcoming common challenges.
The key advantage conferred by the sulfonyl group is the significant modulation of the electronic properties of the boronic acid. This electron-withdrawing effect lowers the pKa of the boronic acid moiety.[3][4] This increased Lewis acidity can facilitate the crucial transmetalation step in the catalytic cycle under specific conditions. However, this same electronic feature also presents a key challenge: an increased susceptibility to protodeboronation, a common side reaction that can diminish yields.[5][6] This dual nature necessitates a carefully optimized approach to reaction design, which will be the central focus of this document.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with Sulfonyl-Substituted Boronic Acids
The synthesis of biaryls via Suzuki-Miyaura coupling is a well-established catalytic process involving a Palladium(0)/Palladium(II) cycle. The presence of a sulfonyl group on the boronic acid does not fundamentally alter the three core steps of the mechanism—oxidative addition, transmetalation, and reductive elimination—but it does influence their kinetics.[1][2]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide (or pseudo-halide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This forms a square planar Pd(II) intermediate. The rate of this step is generally faster for electron-poor aryl halides.[7]
-
Transmetalation: This is the pivotal step where the sulfonyl-substituted aryl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate "ate" complex. The electron-withdrawing sulfonyl group makes the boron atom more Lewis acidic, but can slow the rate of aryl transfer from the resulting boronate complex. This step is often the rate-determining step, especially with electron-deficient boronic acids.[8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar¹-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diaryl_pd [label="Ar¹-Pd(II)(Ar²-SO₂R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar²-B(OH)₂\n(SO₂R-substituted)\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar¹-Ar²-SO₂R\n(Biaryl Product)", shape=plaintext, fontcolor="#202124"];
// Edges pd_intermediate -> oxidative_addition [label=""]; oxidative_addition -> pd0 [label=""]; pd0 -> reductive_elimination [label=""]; reductive_elimination -> diaryl_pd [label=""]; diaryl_pd -> transmetalation [label=""]; transmetalation -> pd_intermediate [label=""];
// External reagents aryl_halide -> oxidative_addition [style=dashed, arrowhead=vee, color="#4285F4"]; boronic_acid -> transmetalation [style=dashed, arrowhead=vee, color="#EA4335"]; reductive_elimination -> product [style=dashed, arrowhead=vee, color="#34A853"]; } enddot Figure 1: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with a sulfonyl-substituted phenylboronic acid.
Materials:
-
Sulfonyl-substituted phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv, limiting reagent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Workflow Diagram:
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfonyl-substituted boronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Synthesis of a Sulfonamide-Substituted Phenylboronic Acid
This protocol, adapted from established procedures, describes the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid, a useful building block.[4]
Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide
-
To a solution of 4-bromobenzenesulfonyl chloride in acetonitrile, add triethylamine (TEA) followed by allylamine at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Concentrate the solution and recrystallize the solid product from an ethanol/water mixture to obtain the pure sulfonamide.
Step 2: Conversion to 4-(N-allylsulfamoyl)phenylboronic acid
-
Dissolve the N-allyl-4-bromobenzenesulfonamide from Step 1 in a dry mixture of THF and toluene (4:1 v/v).
-
Cool the solution to -78 °C in a dry ice/acetone bath under an argon atmosphere.
-
Slowly add triisopropyl borate, followed by the dropwise addition of n-butyllithium (n-BuLi).
-
Stir the mixture at -78 °C for several hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the crude boronic acid, which can be purified by recrystallization.
Data Presentation: Scope and Limitations
The choice of catalyst, base, and solvent is critical for success, especially when dealing with challenging substrates. The following table summarizes typical conditions and outcomes for the coupling of various sulfonyl-substituted boronic acids.
| Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-(Methylsulfonyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85-95 | [7] |
| 1-Bromo-4-nitrobenzene | 3-(Ethylsulfonyl)phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 90 | [9] |
| 2-Chlorotoluene | 4-(Phenylsulfonyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane | 100 | 75 | [10] |
| 4-Bromoanisole | 4-(Methylsulfonyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 70 | [11] |
| 3-Bromopyridine | 4-(Methylsulfonyl)phenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 88 | [8] |
Troubleshooting and Field-Proven Insights
Challenge 1: Low or No Yield
-
Cause: Inactive catalyst. Palladium(II) precatalysts must be reduced to Pd(0) in situ. Oxygen can also deactivate the catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and rigorously maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[9]
-
Catalyst Choice: For electron-deficient boronic acids or challenging aryl chlorides, use highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts.[10][12]
-
Challenge 2: Protodeboronation of the Boronic Acid
-
Cause: Electron-withdrawing sulfonyl groups increase the susceptibility of the C-B bond to cleavage by water or other protic sources, especially under basic conditions.[5][6]
-
Solution:
-
Choice of Base: Use a non-aqueous, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Anhydrous conditions can be beneficial.
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[2]
-
Minimize Water: While some water can be beneficial, excess water can promote protodeboronation. Use a solvent system like Dioxane/H₂O in a 10:1 or higher ratio.
-
Challenge 3: Homocoupling of Boronic Acid
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of two boronic acid molecules (Glaser coupling). This is often observed when using Pd(II) precatalysts that are reduced in situ.[2]
-
Solution: Rigorous degassing of the solvent and maintaining an inert atmosphere are critical to minimize oxygen contamination.
Challenge 4: Reaction Stalls with Sterically Hindered Substrates
-
Cause: Steric bulk around the reaction centers (ortho-substituents on either coupling partner) can hinder both the oxidative addition and reductive elimination steps.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) which are designed to promote coupling of sterically demanding substrates.
-
Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation energy barrier.
-
References
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. (2008). PubMed. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health (NIH). [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synfacts. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2008). National Institutes of Health (NIH). [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2010). National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (2020). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. (2007). ACS Publications. [Link]
-
(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (2004). ResearchGate. [Link]
-
Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. (2021). Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). buchwaldgroup.mit.edu. [Link]
-
Akira Suzuki - Nobel Lecture. (2010). Nobel Prize. [Link]
-
Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (2014). ResearchGate. [Link]
-
Synthesis of Sulfonyl Chlorides of Phenylboronic Acids. (2004). Sci-Hub. [Link]
-
Suzuki− Miyaura coupling reactions of aryl halides with phenylboronic acid a. (2018). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Chan-Lam Coupling of Arylboronic Acids with Sulfenamides for the Synthesis of Sulfilimines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to C-S Bond Formation
The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern synthetic chemistry, with the resulting moieties being prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the formation of C-heteroatom bonds, offering a milder and more functional group tolerant alternative to traditional methods.[1][2] This application note focuses on a significant advancement in this area: the copper-catalyzed Chan-Lam coupling of arylboronic acids with sulfenamides, which provides a direct and efficient route to sulfilimines.[3][4][5][6]
Sulfilimines are valuable synthetic intermediates, serving as precursors to medicinally important sulfoximines and sulfondiimines.[3] These higher oxidation state sulfur-containing functional groups are increasingly incorporated into bioactive molecules to enhance their pharmacological properties.[3] This guide provides a comprehensive overview of the Chan-Lam S-arylation of sulfenamides, including its mechanistic underpinnings, practical applications, and detailed experimental protocols.
The Reaction: Mechanistic Insights and Key Parameters
The Chan-Lam coupling of arylboronic acids with sulfenamides is a copper-catalyzed cross-coupling reaction that forms a new C-S bond.[3][7] The reaction is typically carried out in the presence of a copper(II) salt, a base, and an oxidant, often atmospheric oxygen.[1][3]
Catalytic Cycle:
The proposed catalytic cycle for the Chan-Lam coupling of arylboronic acids with sulfenamides is initiated by the coordination of the sulfenamide to a copper(II) species. This is followed by transmetalation with the arylboronic acid to form an aryl-copper(III)-sulfenamide intermediate. Subsequent reductive elimination furnishes the desired sulfilimine product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an external oxidant, such as oxygen from the air, to complete the catalytic cycle.[3]
Figure 1: Proposed catalytic cycle for the Chan-Lam coupling of arylboronic acids with sulfenamides.
Key Experimental Parameters and Their Rationale:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for this transformation.[3] Other copper salts can also be employed.
-
Base: A base is crucial for the reaction to proceed.[3] It is believed to facilitate the transmetalation step by activating the boronic acid. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).
-
Solvent: A variety of organic solvents can be used, with dichloromethane (DCM) and 1,2-dichloroethane (DCE) being common choices.[3] The choice of solvent can influence the reaction rate and yield.
-
Oxidant: The reaction is often performed open to the air, allowing atmospheric oxygen to act as the terminal oxidant for the regeneration of the active Cu(II) catalyst.[1][3] In some cases, an oxygen atmosphere can be beneficial.[7][8]
-
Additives: Molecular sieves are sometimes added to remove any water present, which can be detrimental to the reaction.[3]
Applications in Drug Discovery and Organic Synthesis
The Chan-Lam coupling of arylboronic acids with sulfenamides has proven to be a valuable tool in both academic and industrial research, particularly in the field of drug discovery.
Late-Stage Functionalization: A key advantage of this methodology is its excellent functional group tolerance, allowing for the late-stage modification of complex molecules, including approved drugs.[3] This enables the rapid generation of new analogues for structure-activity relationship (SAR) studies. For instance, this method has been successfully applied to introduce sulfilimine moieties into drugs like loratadine.[3]
Access to Diverse Sulfur-Containing Scaffolds: The sulfilimine products of this reaction can be further derivatized to access a range of medicinally relevant sulfur-containing functional groups, such as sulfoximines and sulfondiimines.[3] This opens up new avenues for exploring chemical space in drug design.
Enantioselective Synthesis: Recent advancements have led to the development of enantioselective versions of the Chan-Lam S-arylation of sulfenamides.[7][8][9] By employing chiral ligands, it is possible to synthesize enantioenriched sulfilimines, which is of great importance as the stereochemistry of sulfur-containing pharmacophores can significantly impact their biological activity.
Experimental Protocols
General Protocol for the Chan-Lam Coupling of an Arylboronic Acid with a Sulfenamide
This protocol provides a general procedure for the copper-catalyzed coupling of an arylboronic acid with a sulfenamide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Sulfenamide (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
4 Å Molecular sieves (optional, but recommended)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv), arylboronic acid (1.5-2.0 equiv), copper(II) acetate (10 mol%), and 4 Å molecular sieves (if used).
-
Add the solvent (DCM or DCE) to achieve a concentration of approximately 0.1 M with respect to the sulfenamide.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Leave the vial open to the air (or under an oxygen atmosphere for more sensitive substrates) and stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the copper catalyst and molecular sieves.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfilimine.
Protocol for Late-Stage Functionalization of a Drug Candidate
This protocol outlines the application of the Chan-Lam coupling for the modification of a complex molecule, such as an approved drug containing a boronic acid handle.
Materials:
-
Drug-Arylboronic acid derivative (1.0 equiv)
-
Sulfenamide (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 20 mol%)
-
Pyridine (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, combine the drug-arylboronic acid derivative (1.0 equiv), sulfenamide (1.2 equiv), and copper(II) acetate (20 mol%).
-
Add DCE to the vial to achieve a suitable concentration.
-
Add pyridine (2.0 equiv) to the mixture.
-
Stir the reaction at room temperature, open to the air, for 24-48 hours, monitoring by LC-MS.
-
After the reaction is complete, perform an aqueous workup as described in the general protocol.
-
Purify the product using preparative high-performance liquid chromatography (HPLC) to obtain the pure late-stage functionalized compound.
Data Summary: Scope of the Reaction
The Chan-Lam coupling of arylboronic acids with sulfenamides demonstrates a broad substrate scope. The following table summarizes representative examples.
| Entry | Arylboronic Acid | Sulfenamide | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Benzoyl-S-phenylsulfenamide | N-Benzoyl-S,S-diphenylsulfilimine | 95 |
| 2 | 4-Methoxyphenylboronic acid | N-Benzoyl-S-phenylsulfenamide | N-Benzoyl-S-(4-methoxyphenyl)-S-phenylsulfilimine | 92 |
| 3 | 4-Chlorophenylboronic acid | N-Benzoyl-S-phenylsulfenamide | N-Benzoyl-S-(4-chlorophenyl)-S-phenylsulfilimine | 88 |
| 4 | 3-Thienylboronic acid | N-Benzoyl-S-phenylsulfenamide | N-Benzoyl-S-phenyl-S-(3-thienyl)sulfilimine | 75 |
| 5 | Phenylboronic acid | N-Acetyl-S-methylsulfenamide | N-Acetyl-S-methyl-S-phenylsulfilimine | 85 |
Yields are based on published data and may vary depending on specific reaction conditions.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh Cu(OAc)₂. |
| Insufficient base | Increase the amount of base or try a different base (e.g., K₂CO₃). | |
| Presence of water | Use anhydrous solvent and add molecular sieves. | |
| Insufficient oxidant | Ensure the reaction is open to air or run under an O₂ atmosphere. | |
| Formation of byproducts | Homocoupling of boronic acid | Lower the reaction temperature. |
| Decomposition of starting materials | Use milder reaction conditions (e.g., lower temperature, different base). |
Conclusion
The Chan-Lam coupling of arylboronic acids with sulfenamides represents a significant and practical advancement in C-S bond-forming methodology. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an attractive strategy for the synthesis of sulfilimines. The ability to perform late-stage functionalization on complex molecules further highlights its utility in drug discovery and development. The continued exploration of this reaction, particularly in the realm of asymmetric catalysis, promises to further expand its applications and impact on modern organic synthesis.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Chan–Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters, 25(16), 2830–2834. [Link][3][4][5][6]
-
Jia, T., et al. (2023). Enantioselective Chan–Lam S-arylation of sulfenamides. Nature Synthesis, 2, 1038–1048. [Link][7][8][9]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PubMed, 37042652. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Semantic Scholar. [Link]
-
Jia, T., et al. (2024). Enantioselective Chan–Lam S-arylation of sulfenamides. ResearchGate. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Mondal, S., et al. (2021). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 11(15), 5037-5064. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Chan–Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. ACS Publications. [Link]
-
Chen, J. Q., Li, J. H., & Dong, Z. B. (2020). A Review on the Latest Progress of Chan-Lam Coupling Reaction. Advanced Synthesis & Catalysis, 362(16), 3311-3331. [Link]
-
Chan, D. M. T., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 163-197). The Royal Society of Chemistry. [Link]
-
Mondal, S., et al. (2021). Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]
-
Emerson, J. P., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 527, 120562. [Link]
-
Jia, T., et al. (2023). Enantioselective Chan-Lam S-Arylation of Sulfenamides. ResearchGate. [Link]
-
Ali, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 1-13. [Link]
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- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enantioselective Chan-Lam S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Efficiency Capture of cis-Diol Biomolecules using Sulfonyl-Substituted Phenylboronic Acid Affinity Chromatography
Abstract: This comprehensive technical guide details the principles and applications of boronate affinity chromatography (BAC) utilizing advanced sulfonyl-substituted phenylboronic acid ligands. We provide an in-depth exploration of the underlying chemistry, highlighting the significant advantages of these ligands for the selective enrichment of glycoproteins, ribonucleic acids (RNA), and other cis-diol-containing molecules at physiological pH. This document is intended for researchers, scientists, and drug development professionals seeking a robust, high-specificity purification platform. Detailed, field-proven protocols for key applications and a thorough troubleshooting guide are included to ensure experimental success.
Part 1: The Scientific Principles & Advantages
Mechanism of Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful separation technique based on the formation of reversible covalent bonds between boronic acid ligands immobilized on a stationary phase and molecules containing a cis-1,2- or 1,3-diol functionality.[1][2] The interaction is highly dependent on pH. In aqueous solutions, the boron atom of the boronic acid exists in a pH-dependent equilibrium between a trigonal planar form (sp²) and a hydroxylated, tetrahedral boronate anion (sp³).[3][4] The tetrahedral boronate is the active species that reacts with cis-diols to form stable five- or six-membered cyclic esters.[3][5] Elution is easily achieved by lowering the pH, which shifts the equilibrium back to the trigonal boronic acid, causing the dissociation of the complex, or by introducing a competitive agent like sorbitol.[3][6]
The Sulfonyl Advantage: Enabling Physiological Binding Conditions
Traditional boronate affinity resins, typically using aminophenylboronic acid (APBA), have a relatively high acid dissociation constant (pKa) of approximately 8.8.[1] This necessitates the use of alkaline binding buffers (pH > 8.5) to ensure a sufficient population of the reactive tetrahedral boronate anion.[7] Such high pH conditions can be detrimental to the structure and function of sensitive biomolecules and can introduce artifacts.[1]
The innovation of sulfonyl-substituted phenylboronic acids addresses this fundamental limitation. The introduction of a strongly electron-withdrawing group, such as a sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) group, onto the phenyl ring significantly lowers the pKa of the boronic acid.[1][6] For example, sulfonyl- and sulfonamide-substituted phenylboronic acids exhibit pKa values of approximately 7.1 and 7.4, respectively.[1][6] This critical shift allows for efficient formation of the boronate-diol ester complex at or near physiological pH (e.g., pH 7.0 - 7.4), preserving the integrity of biological samples.[1][8]
Table 1: Comparison of Phenylboronic Acid Ligands
| Ligand | Typical pKa | Optimal Binding pH | Key Feature |
| Phenylboronic Acid (PBA) | ~8.8[1][6] | 8.5 - 9.0 | Standard, requires alkaline conditions. |
| 3-Aminophenylboronic Acid (APBA) | ~8.8[9] | 8.5 - 9.0 | Widely used, requires alkaline conditions. |
| Sulfonyl-Phenylboronic Acid | ~7.1 [1][6] | 7.0 - 7.5 | Low pKa, enables binding at neutral/physiological pH. |
| Sulfonamide-Phenylboronic Acid | ~7.4 [1][6] | 7.2 - 7.8 | Low pKa, operates well at neutral pH. |
Mechanism of pH-Dependent Binding with Sulfonyl-PBA
The diagram below illustrates the core principle of how sulfonyl-substituted phenylboronic acid facilitates binding at neutral pH. The electron-withdrawing sulfonyl group enhances the Lewis acidity of the boron atom, promoting the formation of the tetrahedral boronate anion at a lower pH compared to unsubstituted phenylboronic acid.
Sources
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Advancing Green Chemistry in Suzuki-Miyaura Cross-Coupling Reactions Using Aqueous Media
Introduction: The Imperative for Greener Cross-Coupling
The Suzuki-Miyaura (SM) cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[4] However, traditional SM protocols often rely on volatile, toxic, and anhydrous organic solvents, posing significant environmental, safety, and economic challenges.[5][6]
The principles of green chemistry compel a shift towards more sustainable methodologies.[7][8] Water, being non-toxic, non-flammable, and abundant, is the ideal solvent for achieving this goal.[1] The stability of organoboron reagents in aqueous conditions gives the SM reaction a distinct advantage over other cross-coupling methods for adaptation to a green chemistry framework.[1][9] This guide provides an in-depth exploration of the leading strategies and detailed protocols for performing high-efficiency Suzuki-Miyaura reactions in aqueous media, designed for researchers and professionals in chemical and pharmaceutical development.
The Core Challenge: Overcoming Immiscibility
The primary obstacle to performing SM reactions in water is the poor solubility of the majority of organic substrates (aryl halides), palladium catalysts, and phosphine ligands in an aqueous environment. This immiscibility leads to slow reaction rates, incomplete conversions, and difficulties in achieving catalytic efficiency.[10] Modern green chemistry approaches circumvent this issue not by forcing homogeneity, but by creating structured reaction environments within the aqueous phase where catalysis can flourish.
Key Strategies for Aqueous Suzuki-Miyaura Reactions
Several powerful techniques have been developed to enable efficient SM coupling in water. These strategies focus on creating localized environments where the reactants and catalyst can interact effectively.
Micellar Catalysis: Creating Nanoreactors in Water
One of the most impactful strategies is micellar catalysis, where surfactants are used to form nanomicelles in water.[11] These micelles act as "nanoreactors," encapsulating the hydrophobic aryl halide and palladium catalyst in their lipophilic cores, while the hydrophilic boronic acid and base remain in the aqueous phase. This partitioning dramatically increases the local concentration of reactants, accelerating the reaction rate under exceptionally mild conditions, often at room temperature and open to the air.[12][13][14]
"Designer" surfactants, such as polyoxyethanyl α-tocopheryl sebacate (PTS) and TPGS-750-M, have been specifically engineered for superior performance in micellar catalysis, demonstrating broad applicability for various "name" reactions, including Suzuki-Miyaura couplings.[13][15] Natural surfactants like saponin have also been shown to be effective, offering a renewable and green catalytic option.[16]
Caption: Diagram 2: Simplified Aqueous Suzuki-Miyaura Catalytic Cycle.
Data Summary: Performance of Green SM Protocols
The following tables summarize typical reaction conditions and outcomes for various aqueous Suzuki-Miyaura coupling strategies.
Table 1: Micellar Suzuki-Miyaura Coupling of Various Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Surfactant | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1) | PTS | K₃PO₄ | RT | 4 | >95 | [13] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | PdCl₂(dppf) (0.02) | Kolliphor EL | Et₃N | RT | 3 | High | [17] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Saponin | K₂CO₃ | RT | 12 | 85 | [16] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Biogenic Pd NPs (0.5) | TPGS | K₂CO₃ | 37 | 2 | >99 | [12][14]|
Table 2: Comparison of Different Aqueous Methodologies
| Method | Catalyst System | Support/Ligand | Key Advantage | Typical Temp | Catalyst Loading |
|---|---|---|---|---|---|
| Micellar | Pd(OAc)₂ or PdCl₂ | Surfactants (PTS, TPGS) | Mild conditions, low catalyst loading | Room Temp | 0.01 - 1 mol% |
| Water-Soluble | PdCl₂ or Pd-NHC | Sulfonated Phosphines, β-CD | Homogeneous catalysis in water | RT - 100°C | 0.01 - 0.5 mol% |
| Heterogeneous | Pd/C | Activated Carbon | Easy recovery, reusability, low leaching | Room Temp | 1 - 5 mol% |
| Phase-Transfer | Pd(OAc)₂/XPhos | TBAB | Rate enhancement for biphasic systems | 25 - 80°C | 0.1 - 2 mol% |
Experimental Protocols
Protocol 1: General Procedure for Micellar Suzuki-Miyaura Coupling at Room Temperature
This protocol is adapted from methodologies utilizing designer surfactants for the coupling of aryl bromides. [13] Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tripotassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Surfactant solution (e.g., 2 wt% TPGS-750-M or PTS in deionized water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and K₃PO₄ (2.0 mmol).
-
Add 4 mL of the 2 wt% aqueous surfactant solution to the vial.
-
Seal the vial (a simple screw cap is sufficient; an inert atmosphere is often not required) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS). Reactions are typically complete within 4-24 hours.
Workup and Purification:
-
Upon completion, add 5 mL of ethyl acetate to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with 5 mL of ethyl acetate.
-
Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.
Protocol 2: Heterogeneous Ligand-Free Suzuki-Miyaura Coupling Using Pd/C
This protocol describes a simple, ligand-free coupling using commercially available and recyclable Pd/C. [18][19] Materials:
-
Aryl bromide or triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium on carbon (10% Pd/C, wet, ~5 mol% Pd)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Deionized water
-
Ethanol (optional, can be used as a co-solvent if needed)
-
Ethyl acetate
-
Celite®
-
Reaction flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and 10% Pd/C catalyst.
-
Add 5 mL of deionized water (or a water/ethanol mixture, e.g., 1:1).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
Workup and Catalyst Recovery:
-
Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.
-
Wash the Celite® pad and the reaction flask with additional ethyl acetate (2 x 10 mL).
-
The recovered Pd/C on the Celite® pad can be washed with water and acetone, dried, and reused for subsequent reactions. [18]5. Transfer the combined filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The transition of the Suzuki-Miyaura reaction into aqueous media is a testament to the power of green chemistry principles. [20][21]Through innovative strategies like micellar catalysis, water-soluble ligand design, and robust heterogeneous systems, chemists can now perform this vital C-C bond formation with significantly reduced environmental impact. [8]These methods not only eliminate hazardous organic solvents but often provide additional benefits such as mild reaction conditions, simplified product isolation, and catalyst recyclability. As the field continues to evolve, the development of even more efficient, economical, and sustainable catalytic systems will further solidify the role of water as the solvent of choice for the next generation of chemical synthesis.
References
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- RSC Publishing. (n.d.). Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions.
- Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10, 5329-5332.
- Dehvari, K., et al. (2021). Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. National Center for Biotechnology Information.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.
- Wei, A., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Uozumi, Y., & Nakai, Y. (2002). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Organic Letters, 4(17), 2997-3000.
- Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Wu, J., & Wang, Z. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters.
- Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters.
- Mandoli, A. (2015). Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. ResearchGate.
- Chtita, S., et al. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules.
- Mondal, B., et al. (2018). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions.
- Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar.
- Mangiavacchi, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin. Organic Process Research & Development.
- Mondal, B., et al. (2018). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Semantic Scholar.
- Uozumi, Y., & Nakai, Y. (2002). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Semantic Scholar.
- Mangiavacchi, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications.
- Uozumi, Y., et al. (2001). Highly Active Catalyst for the Heterogeneous Suzuki−Miyaura Reaction: Assembled Complex of Palladium and Non-Cross-Linked Amphiphilic Polymer. The Journal of Organic Chemistry.
- Deka, M., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry.
- Karunakaran, V., et al. (2018). Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- C-C, B., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules.
- Blackmond, D. G., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33, 1976-1984.
- Blackmond, D. G., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate.
- Mele, A., et al. (2022). Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS.
- Sharma, A., & Kumar, A. (2011). Review on green chemistry — Suzuki cross coupling in aqueous media. RSC.
- Uozumi, Y., et al. (2001). Highly active catalyst for the heterogeneous Suzuki-Miyaura reaction: assembled complex of palladium and non-cross-linked amphiphilic polymer. Semantic Scholar.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Matveeva, E. D., et al. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Singh, H., et al. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate.
- Wernert, G., et al. (2019). A Molecular/Heterogeneous Nickel Catalyst for Suzuki–Miyaura Coupling. ResearchGate.
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Singh, H., et al. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Bohrium.
- Wikipedia. (n.d.). Suzuki reaction.
- Gadakh, S., et al. (2025). Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate.
- Kühn, F. E., et al. (2014). Facile-prepared sulfonated water-soluble PEPPSI-Pd-NHC catalysts for aerobic aqueous Suzuki–Miyaura cross-coupling reactions. Catalysis Science & Technology.
- Prakash, D., et al. (2023). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry.
- Lenardão, E. J., et al. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry.
- Gabbaï, F. P., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Sharma, A., & Kumar, A. (2011). Green Chemistry — Suzuki Cross Coupling in Aqueous Media. ResearchGate.
- Itoh, T., & Mase, T. (2014). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules.
- Inovatus Journals. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Wei, A., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate.
- Bourouina, A., et al. (2019). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Catalysts.
Sources
- 1. scispace.com [scispace.com]
- 2. BJOC - Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium [beilstein-journals.org]
- 3. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 9. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 10. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 14. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with Hindered Boronic Acids
Welcome to our dedicated resource for troubleshooting low-yield Suzuki-Miyaura cross-coupling reactions, specifically when dealing with sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these demanding yet crucial transformations. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate these complex reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding low yields in Suzuki couplings with hindered boronic acids.
Q1: Why is my Suzuki coupling yield low when using a hindered boronic acid?
Low yields with sterically hindered substrates are a frequent challenge. The primary reasons are kinetic impediments in the catalytic cycle, specifically the transmetalation and reductive elimination steps.[1] Steric bulk around the boron atom and the palladium center can slow down or prevent the efficient transfer of the aryl group from boron to palladium (transmetalation) and the subsequent formation of the new C-C bond (reductive elimination).
Q2: What is the first and most critical parameter to adjust to improve my yield?
The choice of the palladium catalyst and, more importantly, the phosphine ligand is the most critical factor.[2] For sterically demanding couplings, standard ligands like triphenylphosphine are often ineffective. You should immediately switch to bulky and electron-rich ligands.[1][2]
Q3: My boronic acid seems to be degrading. What's happening and how can I prevent it?
This is likely due to protodeboronation, a side reaction where the boronic acid reacts with water or other protic species to cleave the C-B bond.[2] This is particularly problematic with electron-deficient and some heteroaromatic boronic acids.[2][3] To mitigate this, consider using boronic esters (like pinacol esters) or trifluoroborate salts, which are generally more stable.[4][5] Ensuring anhydrous reaction conditions can also help.[2]
Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1] To prevent this, it is crucial to thoroughly degas all solvents and the reaction vessel.[1] Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species can also be beneficial.[1][2]
In-Depth Troubleshooting Guides
When initial adjustments are not sufficient, a systematic approach to optimizing your reaction conditions is necessary. Below, we delve into the key experimental parameters and provide detailed guidance.
The Catalyst-Ligand System: The Heart of the Reaction
The choice of the catalyst and ligand system is paramount for successful Suzuki couplings with hindered substrates. The ligand's steric and electronic properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination.
Understanding the "Why":
Bulky, electron-rich ligands are essential for several reasons. Their large size promotes the reductive elimination step, which is often rate-limiting for hindered substrates.[1] The electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate the oxidative addition step.[6]
Troubleshooting Steps:
-
Ligand Selection: If you are using a standard ligand like PPh₃, switch to a more specialized ligand. The most effective ligands for hindered couplings are typically biaryl phosphines or N-heterocyclic carbenes (NHCs).[1][2][7]
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% may be necessary to achieve a reasonable reaction rate and conversion.[2]
Recommended Ligands for Hindered Suzuki Couplings:
| Ligand Name | Structure Type | Key Features |
| XPhos | Biarylphosphine | Very bulky and electron-rich, excellent for a wide range of hindered couplings.[1][2] |
| SPhos | Biarylphosphine | Similar to XPhos, often provides complementary reactivity.[1][2] |
| RuPhos | Biarylphosphine | Another highly effective Buchwald-type ligand for challenging couplings.[1][2] |
| IMes | N-Heterocyclic Carbene (NHC) | Strong σ-donating properties and significant steric bulk.[2][8] |
| AntPhos | Anthracenyl-based phosphine | Has shown high reactivity for sterically demanding aryl-alkyl couplings.[9] |
The Base: Activating the Boronic Acid
The base plays a crucial role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[5][10]
Understanding the "Why":
For sterically hindered boronic acids, the transmetalation step is often energetically demanding. A stronger base can more effectively generate the boronate species, increasing its concentration and reactivity, thereby facilitating the transfer of the organic group to the palladium center.[1]
Troubleshooting Steps:
-
Base Strength: If you are using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger base.
-
Solubility: Ensure that the chosen base has sufficient solubility in the reaction solvent. The use of crown ethers can sometimes help if solubility is an issue.
Commonly Used Bases for Hindered Suzuki Couplings:
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Dioxane, Toluene, THF | A widely used and effective base for many hindered couplings.[2] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Dioxane, Toluene, DMF | Often very effective, its solubility can be beneficial.[1] |
| Potassium tert-Butoxide (t-BuOK) | ~19 | Dioxane, Toluene | A very strong base, particularly useful for highly hindered systems.[2][8] |
| Barium Hydroxide (Ba(OH)₂) | ~13.5 (first dissociation) | DME/Water | Can be effective for certain hindered arylboronic acids.[10] |
The Solvent: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the stability of the catalytic species and the rates of the individual steps in the catalytic cycle.
Understanding the "Why":
For hindered Suzuki couplings, non-polar aprotic solvents are often preferred.[2] These solvents can help to stabilize the palladium catalyst and may favor the desired reaction pathway over side reactions like protodeboronation.
Troubleshooting Steps:
-
Solvent Polarity: If you are using a protic solvent or a very polar aprotic solvent, consider switching to a less polar option.
-
Water Content: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation.[2] For sensitive substrates, using anhydrous solvents and reaction conditions is recommended.[2]
Recommended Solvents for Hindered Suzuki Couplings:
Temperature: Overcoming the Activation Barrier
Many Suzuki couplings with hindered substrates have a high activation energy and therefore require elevated temperatures to proceed at a reasonable rate.[2]
Understanding the "Why":
The increased thermal energy helps to overcome the steric repulsion between the bulky coupling partners and the catalyst, allowing the transmetalation and reductive elimination steps to occur more readily.
Troubleshooting Steps:
-
Increase Temperature: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to the reflux temperature of the solvent (e.g., ~100 °C for dioxane, ~110 °C for toluene).
-
Microwave Irradiation: For very challenging couplings, microwave heating can sometimes provide a significant rate enhancement and lead to higher yields in shorter reaction times.[8]
Experimental Protocols
General Procedure for a Trial Suzuki Coupling with a Hindered Boronic Acid:
-
Preparation: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of Diethanolamine (DABO) Boronates:
For boronic acids prone to decomposition, converting them to a more stable form can be beneficial. Diethanolamine adducts are air- and water-stable crystalline solids.[1][11][12]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][12]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][12]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1][12]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1][12]
Visualizing the Suzuki Coupling and its Challenges
The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Impact of Steric Hindrance on the Catalytic Cycle
Caption: Steric hindrance primarily impacts the transmetalation and reductive elimination steps.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 78(15), 7543–7549. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261–2265. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Szostak, M., & Szostak, R. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic letters, 21(19), 7976–7981. [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical communications (Cambridge, England), 50(21), 2715–2717. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(25), 5321–5328. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(7), 1964–1967. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Protodeboronation of Electron-Deficient Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and frustrating side reaction in cross-coupling chemistry: the protodeboronation of electron-deficient arylboronic acids. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding that empowers you to solve problems effectively in your own labs.
Understanding the Core Problem: What is Protodeboronation and Why Are Electron-Deficient Systems So Prone to It?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an unwanted arene byproduct instead of the desired coupled product.[1] This side reaction is particularly problematic in metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction.[1]
Electron-deficient arylboronic acids—those bearing electron-withdrawing groups like fluoro-, chloro-, or trifluoromethyl groups, especially in the ortho positions—are highly susceptible.[2][3] The underlying reason is electronic: the electron-withdrawing substituents increase the Lewis acidity of the boron atom and destabilize the aryl-boron bond, making the ipso-carbon more susceptible to protonation.
The reaction is most often catalyzed by a base, which is unfortunately a required component for the transmetalation step in most Suzuki-Miyaura couplings.[4] The base reacts with the boronic acid to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻). For highly electron-deficient systems, this boronate can be inherently unstable, leading to rapid C-B bond cleavage.[2][5]
The Competing Pathways
Successful cross-coupling is a race between the desired catalytic cycle and the undesired protodeboronation pathway. Your goal is to tip the kinetics in favor of the productive reaction.
Caption: Competing pathways for an unstable boronate intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: "My Suzuki reaction with 4-fluorophenylboronic acid is giving me a low yield of the desired product and a significant amount of fluorobenzene. What is the first thing I should change?"
A1: Re-evaluate Your Base. This is the most common cause of protodeboronation. Strong bases and high pH dramatically accelerate the decomposition of electron-deficient arylboronates.[4][5]
-
The "Why": The rate of base-catalyzed protodeboronation is directly linked to the concentration of the [ArB(OH)₃]⁻ intermediate. Strong bases like NaOH, KOH, or even Cs₂CO₃ in some cases, can maintain a high pH, maximizing the concentration of this unstable species.
-
The Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) is an excellent first choice. Other options include potassium acetate (KOAc) or organic bases.[6] This lowers the reaction pH, reducing the steady-state concentration of the reactive boronate and giving the catalytic cycle a chance to "win" the race.
| Base | Typical Strength | Protodeboronation Risk (Electron-Deficient Substrates) | Recommended Use Case |
| NaOH, KOH | Strong | Very High | Generally not recommended for sensitive substrates |
| Cs₂CO₃, K₂CO₃ | Moderate-Strong | High | Use with caution; may be too strong |
| K₃PO₄ | Moderate-Mild | Moderate to Low | Excellent starting point for sensitive couplings [6] |
| KOAc, NaOAc | Mild | Low | Good for substrates extremely prone to decomposition |
| Organic Bases (e.g., Et₃N) | Mild | Low | Can be effective, but may require anhydrous conditions |
Q2: "I've switched to a milder base, but I'm still seeing significant protodeboronation, especially with di-ortho-substituted substrates like 2,6-difluorophenylboronic acid. What's my next step?"
A2: Enhance Your Catalyst's Speed and/or Protect the Boronic Acid. For substrates that are inherently unstable, even under mild basic conditions, you need to either accelerate the desired coupling to outpace decomposition or prevent the boronic acid from decomposing in the first place.[3]
Option 1: Use a Faster, More Active Catalyst System.
-
The "Why": Standard catalysts like Pd(PPh₃)₄ can have slow rates of oxidative addition or transmetalation. If the desired reaction is slow, the boronic acid has more time to decompose. Highly active, modern catalyst systems can dramatically shorten reaction times.[6]
-
The Solution: Employ a highly active palladium precatalyst and a sterically hindered, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding G2 or G3 precatalysts are designed for rapid catalyst activation and fast turnover, even at lower temperatures.[7][8] This allows the Suzuki coupling to proceed quickly before significant protodeboronation can occur.[7][8]
Option 2: Use a "Slow-Release" Boronic Acid Derivative.
-
The "Why": This strategy keeps the concentration of the free, unstable boronic acid in the reaction mixture extremely low at any given moment.[1]
-
The Solution: Convert the boronic acid to a more stable derivative that slowly hydrolyzes under the reaction conditions to release the active boronic acid.
-
Organotrifluoroborates (ArBF₃K): These salts are often more stable than the corresponding boronic acids and release the boronic acid slowly in the presence of a base.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by silica gel chromatography. They hydrolyze under basic aqueous conditions to slowly liberate the boronic acid, feeding it into the catalytic cycle while minimizing decomposition.[1][6]
-
Caption: Troubleshooting workflow for protodeboronation.
Frequently Asked Questions (FAQs)
-
Q: Is a boronic ester (e.g., pinacol ester) always more stable than the corresponding boronic acid?
-
A: Not necessarily. While esterification is a common strategy to improve shelf-life and handling, it does not guarantee greater stability against protodeboronation under basic reaction conditions.[4] In some cases, especially with certain diols, the corresponding boronate ester can hydrolyze rapidly to the boronic acid, or even undergo direct protodeboronation itself.[4][9] Pinacol esters are generally more stable than esters derived from simpler diols due to steric protection of the boron center.[10][11] However, for extremely sensitive substrates, MIDA boronates or trifluoroborates are more reliable slow-release options.[1]
-
-
Q: Can I just lower the reaction temperature to stop protodeboronation?
-
A: Lowering the temperature can help, as protodeboronation is temperature-dependent.[12] However, this can also slow down the desired Suzuki coupling. If your catalyst is not active enough at lower temperatures, you may simply prolong the reaction time, giving the boronic acid more time to decompose, albeit at a slower rate. A better strategy is to use a highly active catalyst that allows the reaction to complete quickly at a lower temperature (e.g., 40-60 °C).[8]
-
-
Q: Does the solvent system matter?
-
A: Yes. The presence of a proton source is required for protodeboronation.[1] While most Suzuki reactions use aqueous/organic mixtures, minimizing the amount of water or using anhydrous conditions (if the catalytic system allows) can suppress the side reaction. However, water is often necessary for dissolving the base and facilitating the formation of the boronate. A common practice is to use a carefully controlled ratio of an organic solvent to water (e.g., Dioxane/H₂O 10:1).[13]
-
Recommended Experimental Protocol: Suzuki-Miyaura Coupling of a Sensitive Aryl Halide with a MIDA Boronate
This protocol is designed for challenging couplings where protodeboronation is a primary concern.[6]
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Arylboronic Acid MIDA ester (1.1-1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed Solvent System (e.g., THF/Water 10:1 or Dioxane/Water 10:1)
-
Schlenk flask or reaction vial with septum, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition (in a glovebox or under positive inert gas flow): To the vessel, add the aryl halide, the arylboronic acid MIDA ester, the finely ground K₃PO₄, and the palladium precatalyst.
-
Atmosphere Purge: Seal the vessel with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 50-80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the appearance of the product spot. Due to the slow-release mechanism, you should not see a large amount of free boronic acid at any time.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). LJMU Research Online. [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). ResearchGate. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances. [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). Accounts of Chemical Research. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Accounts of Chemical Research. [Link]
-
Diversity-oriented syntheses: coupling reactions between electron-deficient olefins and aryl aldehydes via C(sp2)-H functionalization. (2014). ACS Combinatorial Science. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Protodeboronation. (n.d.). Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Transition-Metal-Free Coupling Reactions. (2014). Chemical Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society. [Link]
-
Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. (2007). Chemical Society Reviews. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules. [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2021). ACG Publications. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Visible light‐mediated C−N coupling of electron‐deficient aryl boronic... (n.d.). ResearchGate. [Link]
-
For the pro's (Suzuki). (2022). Reddit. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2006). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules. [Link]
-
(A) Overview of the addition of arylboronic acids to electron-deficient... (n.d.). ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Europe PMC. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of arylboronic acids in palladium-catalyzed couplings
Technical Support Center: Palladium-Catalyzed Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful synthetic tools. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the challenges you may face, particularly the common side reactions involving arylboronic acids. This resource is structured as a dynamic troubleshooting guide and FAQ to directly address issues encountered at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating side reactions observed when using arylboronic acids in Suzuki-Miyaura and related couplings.
Issue 1: Protodeboronation - The Disappearing Reagent
Q1: My reaction is sluggish, and LCMS analysis shows a significant amount of the corresponding arene (Ar-H) byproduct, while my arylboronic acid starting material is being consumed. What is happening?
A1: You are observing protodeboronation , one of the most common decomposition pathways for arylboronic acids.[1] This side reaction replaces the C-B bond with a C-H bond, effectively destroying your nucleophilic partner and leading to reduced yields of the desired cross-coupled product. This process is particularly problematic in aqueous basic media, which are standard conditions for many Suzuki-Miyaura couplings.[1]
The underlying causality involves the activation of the boronic acid by a base. While this is necessary for the desired transmetalation step, the resulting anionic "ate" complex, or arylboronate, is also highly susceptible to protonolysis by a proton source in the reaction mixture (often water).[1][2]
Factors that exacerbate protodeboronation:
-
Electron-deficient arylboronic acids: Aryl rings with strong electron-withdrawing groups are more susceptible.[3]
-
Ortho-substituted arylboronic acids: Steric hindrance can slow down the desired coupling, giving protodeboronation more time to occur.
-
Heteroarylboronic acids: Certain heteroaromatics, like some thiophenes and furans, are notoriously prone to protodeboronation.[4][5]
-
High temperatures and long reaction times: Increased thermal energy and duration provide more opportunity for this decomposition pathway.[6]
-
Strong bases and protic solvents: The combination of a strong base (like NaOH or KOH) and water creates a perfect environment for this side reaction.[2][7]
Q2: How can I systematically troubleshoot and minimize protodeboronation in my reaction?
A2: Minimizing protodeboronation requires a multi-faceted approach aimed at accelerating the desired catalytic cycle while suppressing the conditions that favor the decomposition pathway.
Step-by-Step Troubleshooting:
-
Re-evaluate Your Base: The base is critical. Its role is to activate the boronic acid, but overly harsh conditions are detrimental.[8]
-
Action: Switch from strong hydroxide bases (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For base-sensitive substrates, organic bases or even fluoride sources (CsF, KF) can be effective.[9] The hydroxide concentration can have a significant negative impact by promoting the formation of unreactive boronate species.[7]
-
Causality: Milder bases generate the active boronate species at a lower steady-state concentration, reducing the rate of protonolysis while still being sufficient to drive the catalytic cycle.
-
-
Modify the Boron Reagent: If the free boronic acid is too unstable, protect it.
-
Action: Switch to a corresponding boronic ester , such as a pinacol (Bpin) or neopentylglycol ester. For highly sensitive systems, consider using potassium aryltrifluoroborates (ArBF₃K) or MIDA boronates.
-
Causality: These derivatives act as "slow-release" sources of the active boronic acid/boronate under the reaction conditions.[1] Potassium trifluoroborates are tetracoordinate species that are significantly less prone to protodeboronation than their boronic acid counterparts.[5] While esters can still hydrolyze, this can be a rate-limiting step that helps protect the bulk of the reagent.[1]
-
-
Optimize Solvent and Temperature:
-
Action: Consider reducing the amount of water or switching to a less protic or anhydrous solvent system (e.g., Toluene, Dioxane, THF, DMF).[4][9][10] Concurrently, try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Causality: Removing the primary proton source (water) directly inhibits the protonolysis step. Lowering the temperature decreases the rate of all reactions, but often has a more pronounced effect on the decomposition pathway than on the desired palladium-catalyzed coupling.[6]
-
-
Increase Catalytic Efficiency:
-
Action: Employ a more active catalyst system. Use modern, bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, RuPhos, or XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] These ligands are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[4]
-
Causality: By speeding up the overall catalytic cycle, you ensure the boronic acid is consumed in the productive cross-coupling pathway faster than it can decompose via protodeboronation.
-
Issue 2: Homocoupling - The Unwanted Dimer
Q1: My main byproduct is a symmetrical biaryl (Ar-Ar) formed from the dimerization of my arylboronic acid. What is causing this homocoupling?
A1: This side reaction is the palladium-catalyzed homocoupling of your arylboronic acid. It is a well-documented byproduct pathway, and its primary cause is often the presence of dioxygen (O₂) in the reaction mixture .[13][14][15] It can also be promoted by starting with a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state.[4]
The accepted mechanism involves the reaction of the active Pd(0) catalyst with dissolved oxygen to form a palladium peroxo complex, (η²-O₂)PdL₂.[13][15][16] This peroxo species can then react with two molecules of the arylboronic acid, ultimately leading to a reductive elimination that forms the Ar-Ar homocoupled product and regenerates a palladium species that can re-enter a catalytic cycle.[14][17]
Q2: My reactions are plagued by homocoupling byproducts. What are the most effective methods to prevent this?
A2: Suppressing homocoupling is almost entirely a matter of rigorous anaerobic technique and proper catalyst activation.
Step-by-Step Troubleshooting:
-
Improve Degassing Technique: This is the most critical step.
-
Action: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes prior to adding the catalyst and reagents. Alternatively, for smaller scales, the freeze-pump-thaw method (at least three cycles) is highly effective.
-
Causality: Removing dissolved oxygen prevents the formation of the key palladium peroxo intermediate required for the homocoupling pathway.[13][14][15]
-
-
Maintain an Inert Atmosphere:
-
Action: Assemble your reaction under a positive pressure of an inert gas. Use a gas manifold or balloon filled with Argon or Nitrogen. Ensure all glassware is dry and flushed with inert gas before use.
-
Causality: This prevents atmospheric oxygen from re-entering the reaction mixture during setup and throughout the reaction time.
-
-
Evaluate Your Palladium Source:
-
Action: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for a clean and rapid reduction to Pd(0). In some cases, adding a reducing agent or simply ensuring your phosphine ligand is present in slight excess can help. Better yet, consider starting with a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[18]
-
Causality: Lingering Pd(II) species can participate in oxidative pathways that may lead to homocoupling.[4] Starting with or rapidly generating the active Pd(0) catalyst ensures it enters the desired cross-coupling cycle immediately.
-
Frequently Asked Questions (FAQs)
Q: Which is generally more stable against protodeboronation: an arylboronic acid or its corresponding pinacol ester (Bpin)? A: Generally, the pinacol ester is more stable.[1] However, this is not a guarantee of success. The ester must still be hydrolyzed in situ to participate in the catalytic cycle (though some direct transmetalation pathways have been proposed), and this hydrolysis regenerates the potentially unstable boronic acid.[1][4] The key advantage is that the ester provides a more stable "storage form" in the reaction flask, releasing the active species more slowly and keeping its standing concentration low.
Q: What is the dual role of the base? How does it promote both the desired reaction and the protodeboronation side reaction? A: The base is essential for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate boronate species (e.g., [ArB(OH)₃]⁻).[8] This "ate" complex is much more effective at transmetalating its aryl group to the palladium center. However, this same process of increasing the electron density on the boron and the ipso-carbon of the aryl ring also makes the C-B bond more susceptible to cleavage by a proton (protodeboronation).[2] The choice of base is therefore a delicate balance between sufficient activation for transmetalation and minimizing the rate of decomposition.
Q: How does ligand choice specifically help in preventing these side reactions? A: Modern ligands, particularly bulky and electron-rich monophosphines, are designed to accelerate the key steps of the desired catalytic cycle.[11][12]
-
Accelerated Reductive Elimination: Bulky ligands promote the final C-C bond-forming reductive elimination step, which is often the turnover-limiting step.[4]
-
Stabilization of Pd(0): They form stable, low-coordinate L-Pd(0) species that are highly reactive in the initial oxidative addition step. By making the entire cross-coupling cycle run faster and more efficiently, these ligands ensure the boronic acid is consumed productively before it has a chance to decompose via protodeboronation or participate in oxygen-mediated homocoupling.[19]
Summary of Troubleshooting Strategies
| Side Reaction | Primary Cause(s) | Key Indicators | Recommended Solutions |
| Protodeboronation | Presence of protic sources (H₂O), strong base, high temperature, inherently unstable boronic acid (electron-deficient, ortho-substituted).[1][2] | Formation of Ar-H byproduct; consumption of boronic acid without product formation. | 1. Use milder base (K₃PO₄, Cs₂CO₃).2. Switch to boronic ester (Bpin) or trifluoroborate (BF₃K).[1][5]3. Reduce or eliminate water; lower reaction temperature.[4][6]4. Use a more active catalyst/ligand system.[11] |
| Homocoupling | Presence of dissolved oxygen (O₂); inefficient reduction of Pd(II) precatalyst.[4][13][14] | Formation of symmetrical biaryl (Ar-Ar) byproduct. | 1. Thoroughly degas solvent and reaction mixture (inert gas sparging or freeze-pump-thaw).[4]2. Run the reaction under a strict inert atmosphere (Ar or N₂).3. Use a reliable Pd(0) source or ensure conditions for rapid precatalyst reduction.[18] |
Visual Guides & Workflows
Catalytic Pathways: Desired vs. Side Reactions
This diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points where the protodeboronation and homocoupling side reactions diverge.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
Reference Protocol: Standard Suzuki-Miyaura Coupling
This protocol for the coupling of 4-bromotoluene with phenylboronic acid includes best-practice annotations to minimize side reactions.
Materials:
-
4-Bromotoluene (Electrophile)
-
Phenylboronic Acid (Nucleophile)
-
Pd(PPh₃)₄ (Catalyst, Pd(0) source)
-
Potassium Carbonate (K₂CO₃, Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Round-bottom flask with stir bar, condenser, inert gas inlet
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of Argon or Nitrogen.
-
Reagent Addition: To the reaction flask, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Expert Tip: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can be wasteful if protodeboronation is significant.
-
-
Solvent Addition & Degassing: Add toluene and water to create a 4:1 mixture (e.g., 8 mL toluene, 2 mL water).
-
CRITICAL STEP (Anti-Homocoupling): Vigorously bubble Argon through the stirred mixture for at least 30 minutes to remove dissolved oxygen. The solution should be continuously stirred during this process.
-
-
Catalyst Addition: Under a positive pressure of Argon (a "flow" of inert gas), quickly add the Pd(PPh₃)₄ catalyst (1-3 mol%).
-
Reaction: Fit the flask with a condenser under Argon and heat the reaction to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Lakmini, H., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(13), 2849–2856.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl–B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12584–12595.
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Miao, T., et al. (2022). A facile acid-promoted protodeboronation of arylboronic acids. Molecules, 27(15), 4989.
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Sci-Hub.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl–B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Various Authors. (2021). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16543.
-
Various Authors. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3146–3155.
-
Dander, J. E., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(12), 4649–4653.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221.
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841–6844.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sci-Hub. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex / Journal of the American Chemical Society, 2006 [sci-hub.box]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Technical Support Center: A Guide to Accelerating Transmetalation with Substituted Boronic Acids
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that a sluggish Suzuki-Miyaura coupling can be a significant roadblock. This guide is designed to provide in-depth, field-proven insights into one of the most common bottlenecks: the transmetalation step, particularly when dealing with challenging substituted boronic acids. Here, we move beyond simple recipes to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Foundational Concepts - Why is My Transmetalation Slow?
This section addresses the fundamental principles governing the transmetalation step. Understanding these concepts is the first step toward rational troubleshooting.
Q1: What is transmetalation and why is it often the rate-limiting step in a Suzuki-Miyaura coupling?
Answer:
Transmetalation is the organometallic reaction step where the organic group (R²) is transferred from the organoboron species to the palladium(II) complex, which was formed during the initial oxidative addition step.[1] This exchange of ligands forms a new diorganopalladium(II) intermediate, which then undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[2]
The entire process is illustrated in the catalytic cycle below:
Caption: Two proposed mechanistic pathways for base-mediated transmetalation.
Therefore, the choice of base impacts:
-
Strength & pKa: A stronger base can more effectively generate the reactive boronate or palladium hydroxide species. However, an overly strong base can promote side reactions like protodeboronation. [3][4]* Solubility: The base must have some solubility in the reaction medium to be effective. This is why phase-transfer catalysts are sometimes needed, or why aqueous solvent mixtures are so common. [5]
Part 2: Troubleshooting Guide - Common Problems & Solutions
Q3: My reaction with a di-ortho-substituted aryl boronic acid has stalled. How can I get it to work?
Answer:
This is a classic steric hindrance problem. The bulky groups flanking the boron atom physically block its approach to the palladium center. To overcome this, you need to modify the reaction environment to be more accommodating. [6][7] Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. You need ligands that create a more reactive, coordinatively unsaturated palladium center and also accelerate the final reductive elimination step, which can also be slowed by steric hindrance. [8] * Primary Recommendation: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). [6][7] * Alternative: N-heterocyclic carbene (NHC) ligands are also excellent due to their strong σ-donating ability and steric bulk. [8]
-
Use a Stronger, Non-Nucleophilic Base: A more potent base may be required to drive the formation of the active transmetalating species.
-
Recommendation: Switch from carbonates (e.g., K₂CO₃) to phosphates (K₃PO₄) or fluorides (CsF, KF). Potassium phosphate is often an excellent choice for sterically demanding couplings. [8]
-
-
Increase the Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric repulsion.
-
Action: Increase the reaction temperature in 10-20 °C increments. Solvents like toluene, dioxane, or DMF allow for higher temperatures. [5]
-
-
Increase Catalyst Loading: For exceptionally difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion by increasing the concentration of active catalytic species. [8]
Q4: My electron-deficient boronic acid shows low reactivity. Isn't that counterintuitive?
Answer:
While an electron-withdrawing group on the aryl halide partner generally accelerates oxidative addition, its effect on the boronic acid is the opposite for transmetalation. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the carbon atom attached to boron, making the organic group a poorer donor to the palladium center. [9] Optimization Strategies:
-
Enhance Ligand Electron Donation: Use ligands that make the palladium center more electron-rich, which can, in turn, facilitate the transmetalation with the electron-poor boronic acid. However, the primary strategy is often to use very electron-rich ligands to accelerate the oxidative addition of a corresponding electron-rich halide, which is a common pairing for this scenario. Buchwald ligands are excellent choices here as well. [10]2. Stronger Base/Anhydrous Conditions: The use of stronger bases can help to form the more nucleophilic boronate. [11]Interestingly, recent studies have shown that using boronic esters under anhydrous conditions can accelerate transmetalation and prevent competing protodeboronation, which is often a problem with electron-deficient boronic acids. [12]3. Change the Boron Species: Consider converting the electron-deficient boronic acid to a more reactive potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester). [6][13]Some boronic esters have been shown to undergo transmetalation significantly faster than the corresponding boronic acids. [14][15]
Q5: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is a common and often overlooked side reaction, especially with heteroaryl or electron-rich/deficient boronic acids. [5] Causes and Mitigation Strategies:
-
Cause: Presence of water or other protic sources. While water is often beneficial for transmetalation, an excess can lead to protodeboronation. [5] * Solution: Use anhydrous conditions. If using a biphasic system, minimize the amount of water. Using anhydrous bases like K₃PO₄ or CsF can also help.
-
Cause: High temperatures can accelerate the decomposition pathway.
-
Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable rate.
-
-
Cause: Certain palladium species can catalyze the decomposition.
-
Solution: Use a more stable form of the boronic acid. Potassium trifluoroborate (ArBF₃K) or MIDA boronates are highly stable crystalline solids that are much less prone to protodeboronation. [6]They slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low.
-
Part 3: Advanced Optimization Protocols & Data
Data Summary Tables
The following tables provide a general guide for selecting reagents. Optimal conditions will always be substrate-dependent and require empirical screening.
Table 1: Relative Efficacy of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Strength | Common Use Case | Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | General purpose, often used in aqueous mixtures. [1] | May be too weak for hindered or deactivated substrates. |
| Cs₂CO₃ | Strong | Effective for many challenging couplings; higher solubility in organic solvents. [5] | More expensive than other carbonates. |
| K₃PO₄ | Strong | Excellent for sterically hindered substrates and heteroaryl couplings. [8] | Often used in anhydrous or low-water conditions. |
| KOtBu | Very Strong | Can be effective but may promote side reactions. [1] | Highly moisture-sensitive; can cause ester hydrolysis. |
| KF / CsF | Moderate | Fluoride is believed to facilitate boronate formation. [11] | Often used under anhydrous conditions. |
Table 2: Ligand Selection Guide for Substituted Boronic Acids
| Ligand Class | Examples | Best For... | Mechanism of Action |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Simple, unhindered aryl boronic acids. | Basic, general-purpose ligand. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich, hindered aryl halides. | Strongly electron-donating, accelerates oxidative addition. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Sterically hindered & electron-deficient boronic acids. [8][6] | Steric bulk promotes reductive elimination; highly electron-donating. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Sterically hindered substrates, aryl chlorides. [8] | Very strong σ-donors, form highly stable and active catalysts. |
Protocol 1: Systematic Screening of Ligands for a Sterically Hindered Coupling
This protocol outlines a parallel screening approach to quickly identify an effective ligand for a challenging coupling between a di-ortho-substituted boronic acid and an aryl bromide.
-
Array Setup: In a glovebox, arrange an array of 8 reaction vials, each with a small magnetic stir bar.
-
Reagent Addition (Solid): To each vial, add the aryl bromide (0.1 mmol, 1.0 eq), the sterically hindered boronic acid (0.12 mmol, 1.2 eq), and powdered K₃PO₄ (0.2 mmol, 2.0 eq).
-
Catalyst/Ligand Addition:
-
To each vial, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol% Pd).
-
To each vial, add a different ligand (0.008 mmol, 8 mol%):
-
Vial 1: PPh₃ (control)
-
Vial 2: P(t-Bu)₃
-
Vial 3: SPhos
-
Vial 4: XPhos
-
Vial 5: RuPhos
-
Vial 6: IPr-HCl (with an extra equivalent of base)
-
Vial 7: cataCXium A
-
Vial 8: No ligand (control)
-
-
-
Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane to each vial.
-
Reaction: Seal the vials and place the array in a preheated aluminum block at 100 °C. Stir for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to product. This allows for a direct comparison of ligand efficacy.
Troubleshooting Workflow
When faced with a low-yielding reaction, a logical, stepwise approach is more effective than random changes.
Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura couplings.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(37), 8632-8635. [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4314–4326. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yamanoi, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 859-872. [Link]
-
Valente, C., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 53(3), 324-328. [Link]
-
ResearchGate. (2020). Role of a base in Suzuki-Miyaura reaction. Retrieved January 19, 2026, from [Link]
-
The Baran Lab. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Retrieved January 19, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Bowes, E. G., & Sanford, M. S. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 17(11), 2854–2857. [Link]
-
Arkhis, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(46), 11953-11960. [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4314–4326. [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. Journal of the American Chemical Society, 130(26), 8432–8441. [Link]
-
Scott, D. J., & Garden, J. A. (2021). Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. Australian Journal of Chemistry, 74(1), 1-15. [Link]
-
Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved January 19, 2026, from [Link]
-
Scott, D. J., & Garden, J. A. (2021). Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. Australian Journal of Chemistry, 74(1), 1-15. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved January 19, 2026, from [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4314–4326. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Polar Biaryl Compounds from Suzuki Reactions
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of polar biaryl compounds via Suzuki-Miyaura cross-coupling reactions. The inherent polarity of these molecules, often due to the presence of heteroatoms or polar functional groups, can present unique challenges during purification. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your polar biaryl products. Each solution is grounded in fundamental chemical principles to empower you to make informed decisions in your experimental work.
Problem 1: My polar biaryl product is co-eluting with the unreacted aryl halide during silica gel chromatography.
This is a common challenge, especially when the polarity difference between your product and the starting material is minimal. Here’s a systematic approach to achieve separation:
Underlying Principle: Successful chromatographic separation relies on differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). When polarities are similar, we must manipulate the interactions to enhance separation.
Step-by-Step Protocol:
-
Solvent System Optimization: The standard hexane/ethyl acetate system may not be adequate for polar compounds.[1]
-
Utilize Additives to Modify Analyte Polarity: If your biaryl or starting material contains an acidic or basic functional group, you can dramatically alter its retention on silica gel.
-
For Basic Compounds (e.g., containing a nitrogen heterocycle): Add a small amount of a weak acid, like acetic acid (0.1-1%), to your eluent. This will protonate the basic nitrogen, making the compound ionic and causing it to interact strongly with the polar silica gel, effectively stopping its elution.[2]
-
For Acidic Compounds: Add a small amount of a weak base, such as triethylamine (0.1-1%), to your eluent. This will deprotonate the acidic group, leading to stronger interaction with the silica stationary phase.[2]
-
-
Adjust the Stationary Phase:
-
Alumina: For basic compounds, switching to alumina (neutral or basic) can sometimes provide better separation than silica gel.
-
Deactivated Silica: If you suspect your compound is unstable on silica, you can prepare a deactivated column by pre-eluting with your solvent system containing a small percentage of triethylamine.
-
-
Consider Reversed-Phase Chromatography: If your compound is highly polar and water-soluble, reversed-phase chromatography may be a more suitable technique.[3] In this case, you would use a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Data Presentation: Recommended Solvent Systems for Polar Biaryls
| Stationary Phase | Eluent System | Additive (if applicable) | Target Compound Type |
| Silica Gel | Dichloromethane/Methanol (99:1 to 90:10) | None | General polar biaryls |
| Silica Gel | Ethyl Acetate/Hexane with Acetic Acid | 0.5% Acetic Acid | Basic nitrogen-containing biaryls |
| Silica Gel | Dichloromethane/Methanol with Triethylamine | 0.5% Triethylamine | Acidic biaryls (e.g., with phenolic or carboxylic acid groups) |
| Alumina | Ethyl Acetate/Hexane | None | Basic biaryls |
| C18-Silica | Water/Acetonitrile or Water/Methanol | TFA or Formic Acid (0.1%) | Highly polar, water-soluble biaryls |
Problem 2: How can I effectively remove residual boronic acid from my polar product?
Unreacted boronic acid and its byproducts are common impurities in Suzuki reactions.[4] Their acidic nature can be exploited for their removal.
Underlying Principle: Boronic acids are weak Lewis acids and can be deprotonated to form boronate salts, which are highly water-soluble.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] This will convert the boronic acid into its water-soluble salt, which will partition into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the basic wash two more times to ensure complete removal of the boronic acid.
-
Neutralization and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Alternative Strategy for Volatile Boronic Acids:
For certain boronic acids, co-evaporation with methanol can be effective. The boronic acid forms a volatile methyl ester that can be removed under reduced pressure.[1]
Problem 3: There are black, insoluble particles in my crude product, which I suspect is palladium catalyst.
Residual palladium is a common issue and its removal is critical, especially in pharmaceutical applications.[5]
Underlying Principle: Palladium catalysts can exist in various forms in the post-reaction mixture, including soluble complexes and insoluble palladium black. The choice of removal method depends on the nature of the palladium species.
Step-by-Step Protocol: Palladium Removal
-
Filtration through Celite: This is often the first and simplest step to remove insoluble palladium black.[6][7]
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing soluble palladium complexes.[8][9]
-
Dissolve the crude product in a suitable organic solvent.
-
Add activated carbon (typically 5-10 wt% relative to the crude product).[8]
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the activated carbon by filtration through a pad of Celite.
-
-
Metal Scavengers: For very low levels of palladium contamination, commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol or amine functionalities) can be highly effective.
Mandatory Visualization: General Purification Workflow for Polar Biaryls
Caption: A general workflow for the purification of polar biaryl compounds from Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a newly synthesized polar biaryl compound?
For a new polar biaryl, a combination of techniques is often the most robust approach. Start with a simple workup involving an acid-base extraction to remove the bulk of the boronic acid impurities.[1][10] Following this, filtration through a pad of Celite can remove insoluble palladium.[6][7] Then, assess the purity by TLC or LC-MS. If further purification is needed, column chromatography is the most versatile next step.[2] For solid products, recrystallization can be an excellent final purification step.[11][12]
Q2: My polar biaryl compound seems to be unstable on silica gel. What are my options?
If you observe streaking or decomposition of your compound on a TLC plate, it's a sign of instability on silica.
-
Deactivate the Silica: You can neutralize the acidic sites on silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Alternative Chromatography: Reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be excellent alternatives for purifying very polar compounds that are sensitive to silica.[3][13] HILIC, in particular, is well-suited for polar compounds and uses a polar stationary phase with a mobile phase of high organic content and a small amount of water.[3][13]
Q3: Can I use recrystallization to purify my polar biaryl product?
Yes, recrystallization is a very effective technique for purifying solid polar biaryl compounds, provided you can find a suitable solvent.[12][14][15]
Key Principles of Recrystallization:
-
The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.
-
Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[16]
-
Common polar solvents for recrystallization include ethanol, methanol, and water, or mixtures thereof.[12]
Q4: What are the advantages of driving the Suzuki reaction to completion for purification?
Driving the reaction to completion significantly simplifies purification. If one of the starting materials is completely consumed, you have one less component to separate from your desired product.[1] For example, using a slight excess of the boronic acid can help to ensure all of the aryl halide is consumed, which can be particularly helpful if the aryl halide and the biaryl product have very similar polarities.
Q5: Are there any "greener" alternatives for purifying biaryl compounds?
The field of green chemistry is actively exploring alternatives to traditional purification methods that rely on large volumes of organic solvents.
-
Recrystallization: This is often considered a greener technique than chromatography as it can use less solvent.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, significantly reducing the use of organic solvents.
-
Metal-Free Synthesis: Research is ongoing into synthetic routes for biaryls that avoid the use of heavy metal catalysts, which would eliminate the need for palladium removal steps.[17][18]
References
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion]. Available: [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Available: [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? [Online discussion]. Available: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]
-
University of Toronto. Experiment 2: Recrystallization. Available: [Link]
-
Wikipedia. Suzuki reaction. Available: [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Available: [Link]
-
ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Available: [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. Available: [Link]
-
Breitbach, Z. S., Weatherly, C. A., Woods, R. M., Xu, C., Vale, G., & Armstrong, D. W. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules, 19(5), 5716–5735. Available: [Link]
-
R-Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available: [Link]
-
California State University, Sacramento. Recrystallization. Available: [Link]
-
ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available: [Link]
-
Wiley. Chromatographic Purification. Structure Determination of Organic Compounds. Available: [Link]
-
RSC Publishing. (2024, September 26). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available: [Link]
-
University of California, Los Angeles. Recrystallization. Available: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available: [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Online discussion]. Available: [Link]
-
University of Arizona. Recrystallization. Available: [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Available: [Link]
-
University of Calgary. Recrystallisation. Available: [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available: [Link]
-
Interchim – Blog. Guide: Analysis and purification technics of biologicals molecules. Available: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available: [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Online discussion]. Available: [Link]
-
ResearchGate. Reaction pathways for the synthesis of nitrogen‐containing biaryl compounds. Ar: aryl group. [Image]. Available: [Link]
-
McGill University. (2018, November 16). McGill Chemistry researchers find cleaner, easier way to make biaryls. Available: [Link]
-
YouTube. (2014, November 20). Acid/Base Extraction Technique. UMNOrganicChemistry. Available: [Link]
-
American Chemical Society. (2021, July 25). Enantioselective Synthesis of Nitrogen–Nitrogen Biaryl Atropisomers via Copper-Catalyzed Friedel–Crafts Alkylation Reaction. Available: [Link]
-
Sygnature Discovery. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Available: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. youtube.com [youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
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- 17. McGill Chemistry researchers find cleaner, easier way to make biaryls | Newsroom - McGill University [mcgill.ca]
- 18. scientificupdate.com [scientificupdate.com]
Impact of base and solvent choice on the stability of arylboronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical, yet often overlooked, aspect of modern synthetic chemistry: the stability of arylboronic acids. As indispensable reagents in C-C and C-X bond-forming reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, their integrity is paramount to achieving reproducible and high-yielding results.[1] However, arylboronic acids are susceptible to several degradation pathways that can be profoundly influenced by the choice of base and solvent.[2]
This guide provides in-depth, field-proven insights into the causal relationships behind their instability, offering structured troubleshooting advice and validated protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Stability Issues
Q1: What are the primary ways my arylboronic acid can degrade during a reaction?
A1: There are two main degradation pathways you should be aware of:
-
Protodeboronation: This is the most common side reaction, where the C–B bond is cleaved and replaced with a C–H bond, effectively destroying your starting material.[3] This process is often accelerated in the presence of a proton source (like water) and can be catalyzed by both acid and, more relevantly for many cross-coupling reactions, base.[2][4] Electron-rich and sterically hindered arylboronic acids are particularly susceptible.[5]
-
Boroxine Formation: This involves the dehydration and trimerization of three boronic acid molecules to form a stable six-membered ring called a boroxine.[6][7] While this process is reversible upon addition of water, the formation of boroxine effectively removes the active monomeric boronic acid from your reaction equilibrium.[8][9] This is more common with electron-donating arylboronic acids and can be promoted by anhydrous conditions or heating.[8][10]
Q2: How does the choice of base impact protodeboronation?
A2: The choice and strength of the base are critical. For the essential transmetalation step in Suzuki-Miyaura coupling to occur, the boronic acid must be converted to the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[3] This is achieved by adding a base. However, this reactive boronate species is also more susceptible to protodeboronation.[11][12]
-
Strong Bases (e.g., NaOH, KOH): In aqueous solvents, strong bases create a high concentration of hydroxide ions, leading to a rapid and often complete conversion to the boronate anion. This significantly accelerates protodeboronation, especially for sensitive substrates.[12][13]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, KF): These bases establish a more controlled equilibrium between the boronic acid and the boronate anion. This "slow-release" of the active species can minimize the concentration of the vulnerable boronate at any given time, thus suppressing protodeboronation.[13][14] Potassium fluoride (KF) can be particularly effective in anhydrous conditions.[13]
Q3: What is the role of the solvent in arylboronic acid stability?
A3: The solvent plays a multifaceted role:
-
Proton Source: Protic solvents, especially water, are the primary proton source for protodeboronation.[13] While water is often necessary for dissolving inorganic bases and facilitating the catalytic cycle, its concentration should be carefully optimized.
-
Solubility: The solvent must fully dissolve the boronic acid, aryl halide, and catalyst complex. Poor solubility can lead to localized high concentrations and side reactions.[14]
-
Anhydrous vs. Aqueous: Switching to anhydrous conditions (e.g., using dry THF, dioxane, or toluene) can dramatically reduce protodeboronation by eliminating the primary proton source.[13] However, this may require the use of organic-soluble bases (like alkoxides) or weaker, less soluble inorganic bases that have lower reactivity.
Q4: My arylboronic acid has an electron-withdrawing group. Should I still be concerned about stability?
A4: Yes, but the primary concern may shift. While electron-donating groups generally accelerate protodeboronation through a concerted proton transfer mechanism, highly electron-deficient arylboronic acids can undergo decomposition through a different pathway involving the formation of a transient aryl anion.[11][12][15] The stability of these compounds can be highly nuanced and pH-dependent, with half-lives at high pH ranging from milliseconds to months.[11][12] Furthermore, electron-deficient arylboronic acids are less prone to forming boroxines.[8]
Part 2: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution.
Issue 1: Significant Protodeboronation Detected (e.g., by GC-MS or LC-MS)
-
Symptom: The major byproduct observed is the arene (Ar-H) corresponding to your boronic acid starting material.
-
Primary Cause: The combination of base and solvent is too harsh for your specific arylboronic acid, leading to rapid C-B bond cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boroxine formation.
Part 3: Data-Driven Selection of Conditions
The stability of an arylboronic acid is not absolute; it is relative to the specific conditions employed. The following table provides a general guide for selecting a starting point for your reaction based on the electronic nature of your arylboronic acid.
| Arylboronic Acid Type | Common Stability Issue | Recommended Base (Starting Point) | Recommended Solvent System (Starting Point) | Rationale |
| Electron-Rich (e.g., 4-methoxyphenyl) | High susceptibility to protodeboronation [4][5] | K₂CO₃ or K₃PO₄ | Dioxane / H₂O (e.g., 10:1) | A weaker base and limited water minimize the concentration of the highly reactive boronate anion. [13] |
| Electron-Neutral (e.g., phenyl) | Moderate susceptibility to both pathways | K₃PO₄ or Cs₂CO₃ | THF / H₂O (e.g., 4:1) | A good balance of reactivity and stability. Carbonates are often effective. |
| Electron-Deficient (e.g., 4-cyanophenyl) | More stable to protodeboronation, less prone to boroxine formation [8] | K₃PO₄ or NaOH (use with caution) | Dioxane / H₂O (e.g., 4:1) | Can tolerate stronger bases, but careful monitoring is still required as alternative decomposition pathways exist. [11][15] |
| Sterically Hindered (e.g., 2-methylphenyl) | Prone to protodeboronation [5] | KF or K₂CO₃ | Anhydrous Dioxane or Toluene | Anhydrous conditions are often necessary to suppress protodeboronation exacerbated by steric strain. [13] |
Part 4: Experimental Protocols
Protocol 1: Protecting a Boronic Acid as a Diethanolamine Adduct
This protocol describes the formation of an air- and water-stable diethanolamine adduct, which can often be used directly in Suzuki-Miyaura couplings, releasing the active boronic acid under protic reaction conditions. [16] Materials:
-
Arylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent like diethyl ether)
-
Stir bar, vial, filtration apparatus
Procedure:
-
In a vial equipped with a stir bar, dissolve the arylboronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. [16]3. Observe the reaction mixture. A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates. [16]4. Continue stirring the resulting slurry for 15-20 minutes at room temperature to ensure complete formation.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., methylene chloride) and dry under vacuum.
-
The resulting stable diethanolamine adduct can be stored and used directly in subsequent reactions.
Protocol 2: General Anhydrous Suzuki-Miyaura Coupling for Sensitive Boronic Acids
This protocol is designed to minimize protodeboronation by excluding water.
Materials & Setup:
-
Schlenk flask or sealed reaction vial, stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base: Anhydrous, finely powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF), properly degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and palladium precatalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath or heating block (typically 80–110 °C).
-
Stir the reaction vigorously. Note: With heterogeneous bases like K₂CO₃, vigorous stirring is crucial. [13]5. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and boron byproducts.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
References
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Available from: [Link]
-
Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2017). ResearchGate. Available from: [Link]
-
Stella, V. J., et al. (2009). Properties of a model aryl boronic acid and its boroxine. PubMed. Available from: [Link]
-
Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available from: [Link]
-
Korich, A. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available from: [Link]
-
Boroxine. (n.d.). Wikipedia. Available from: [Link]
-
Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available from: [Link]
-
Tokunaga, Y., et al. (2012). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. Available from: [Link]
-
Uto, T., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available from: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available from: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. (n.d.). ResearchGate. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available from: [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Available from: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2022). MDPI. Available from: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available from: [Link]
-
Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available from: [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. (2009). ResearchGate. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available from: [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
Sources
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- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
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- 16. youtube.com [youtube.com]
Technical Support Center: Managing Homocoupling of Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for managing the homocoupling of boronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the formation of symmetrical biaryl species as a significant byproduct in their Suzuki-Miyaura and other cross-coupling reactions. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-proven troubleshooting strategies to minimize its occurrence, thereby improving the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. We go beyond simple procedural steps to explain the chemical logic behind each recommendation, empowering you to make informed decisions in your research.
Issue 1: Significant Formation of Homocoupled Byproduct
Q1: I'm observing a substantial amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction, corresponding to the homocoupling of my boronic acid. What is the primary cause of this?
A1: The homocoupling of boronic acids is a common side reaction in palladium-catalyzed cross-coupling reactions, and its prevalence is most often attributed to two key factors: the presence of molecular oxygen and the use of Pd(II) precatalysts.[1][2][3][4][5]
-
Oxygen-Mediated Pathway: Dissolved oxygen in your reaction mixture can promote the oxidative homocoupling of boronic acids.[2][3] The precise mechanism can be complex, but it is widely accepted that oxygen facilitates the oxidation of the palladium catalyst or intermediates, leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[1][6] Rigorous exclusion of oxygen is therefore a critical first step in suppressing this unwanted reaction.[4]
-
Pd(II) Precatalyst Pathway: Many common palladium precatalysts, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are in the Pd(II) oxidation state.[1][7] For the main Suzuki-Miyaura catalytic cycle to begin, these must be reduced in situ to the active Pd(0) species.[1][7] Boronic acids can act as the reducing agent in this process, leading to the formation of the homocoupled biaryl as a stoichiometric byproduct.[1][4] Essentially, a portion of your valuable boronic acid is consumed to "activate" the catalyst.
Q2: How can I effectively remove oxygen from my reaction to minimize homocoupling?
A2: Rigorous deoxygenation of your solvents and the reaction mixture is paramount.[2][4] Standard laboratory techniques, when performed diligently, can dramatically reduce the levels of dissolved oxygen and thus suppress homocoupling.[4]
There are two primary methods for effective deoxygenation:
-
Inert Gas Sparging: This involves bubbling an inert gas, such as argon or nitrogen, through your solvent(s) for a sustained period (typically 30-60 minutes) prior to use. The reaction vessel itself, containing the solid reagents, should also be subjected to several cycles of evacuating and backfilling with the inert gas.[3][8]
-
Freeze-Pump-Thaw: For reactions that are particularly sensitive to oxygen, the freeze-pump-thaw method offers a more thorough deoxygenation. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle is typically repeated three times.
Throughout your experiment, it is crucial to maintain a positive pressure of inert gas to prevent the re-entry of atmospheric oxygen.[3]
Experimental Protocol: Rigorous Deoxygenation by Inert Gas Sparging
-
Glassware Preparation: Ensure all glassware is oven-dried and allowed to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent Degassing: Place your solvent(s) in a suitable flask equipped with a stir bar. Insert a long needle connected to an inert gas line below the surface of the solvent. Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.
-
Reaction Setup: To a separate, dry reaction flask equipped with a stir bar, add all solid reagents (aryl halide, base, ligand, and palladium source).
-
Inerting the Reaction Vessel: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Solvent Transfer: Using a cannula or a syringe, transfer the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
Boronic Acid Addition: Add the boronic acid (as a solid or dissolved in a small amount of degassed solvent) to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) for the duration of the reaction.
Issue 2: Catalyst-Induced Homocoupling
Q3: My deoxygenation procedures are meticulous, yet I still observe significant homocoupling. Could my choice of palladium catalyst be the culprit?
A3: Absolutely. As mentioned, if you are using a Pd(II) precatalyst, the in situ reduction to Pd(0) can consume your boronic acid, leading to homocoupling.[1][4] To circumvent this, you have several strategic options:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can be highly effective.[9] These catalysts do not require an initial reduction step, thus eliminating this pathway for homocoupling.
-
Employ Modern Precatalysts: Consider using commercially available, well-defined palladium precatalysts (e.g., those from the Buchwald or Fu groups). These are often designed for high activity and efficient generation of the active Pd(0) species, which can minimize side reactions.
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can facilitate its conversion to Pd(0) without consuming the boronic acid.[4][10] Potassium formate has been shown to be particularly effective in this role.[4][9][10] It is added in a small excess relative to the palladium catalyst.
Table 1: Comparison of Palladium Sources and their Propensity for Homocoupling
| Palladium Source | Oxidation State | Homocoupling Tendency | Rationale |
| Pd(OAc)₂ | Pd(II) | High | Requires in situ reduction, often by the boronic acid.[1][4] |
| PdCl₂(PPh₃)₂ | Pd(II) | Moderate to High | Similar to Pd(OAc)₂, requires reduction. |
| Pd₂(dba)₃ | Pd(0) | Low | Already in the active oxidation state.[9] |
| Pd(PPh₃)₄ | Pd(0) | Low | Already in the active oxidation state. |
| Buchwald Precatalysts | Pd(II) | Low | Designed for efficient activation to Pd(0). |
Issue 3: Optimizing Reaction Parameters
Q4: Beyond oxygen and the catalyst, what other reaction parameters can I adjust to suppress boronic acid homocoupling?
A4: Fine-tuning your reaction conditions is a powerful way to disfavor the homocoupling pathway. Here are key parameters to consider:
-
The Role of the Base: The base is essential for activating the boronic acid for transmetalation.[11][12][13] However, the choice and amount of base can influence the reaction's selectivity.[12] While a stronger base can sometimes accelerate the desired reaction, it might also promote side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a worthwhile endeavor. Computational studies suggest that the base's primary role is to react with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[14][15]
-
Ligand Selection: The ligand bound to the palladium center plays a crucial role in modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[8][16] In some cases, even a small amount of a suitable ligand like BINAP has been shown to suppress homocoupling.[17]
-
Temperature Control: Higher reaction temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling reaction.[5][18] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product.[18]
-
Procedural Modifications:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.[18]
-
Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[2] This can help to ensure that the oxidative addition of the aryl halide to the palladium catalyst occurs readily, making the catalyst more available for the desired cross-coupling pathway once the boronic acid is introduced.
-
Diagram 1: Simplified Catalytic Cycles - Cross-Coupling vs. Homocoupling
This diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and a plausible competing pathway for boronic acid homocoupling, highlighting the critical role of Pd(0) and the detrimental effect of Pd(II) and oxygen.
Caption: Competing pathways: Desired cross-coupling (blue) vs. homocoupling (red).
Diagram 2: Troubleshooting Flowchart for Homocoupling
This flowchart provides a logical sequence of steps to diagnose and resolve issues with boronic acid homocoupling.
Caption: A step-by-step guide to troubleshooting boronic acid homocoupling.
Concluding Remarks
The formation of homocoupled byproducts from boronic acids is a multifaceted challenge that can often be overcome with a systematic and informed approach to troubleshooting. By understanding the underlying mechanistic pathways involving oxygen and palladium(II) species, researchers can strategically modify their experimental setup and reaction conditions. Rigorous deoxygenation, judicious selection of the palladium catalyst and ligands, and careful optimization of parameters like base and temperature are all powerful tools in the synthetic chemist's arsenal to favor the desired cross-coupling reaction. This guide provides a foundation for diagnosing and resolving these issues, ultimately leading to higher yields, improved product purity, and more efficient drug discovery and development processes.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Synthesis of (2′,6′-Dimethoxybiphenyl-2-yl)dicyclohexylphosphine (SPhos). Organic Syntheses, 89, 275. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1938-1944. [Link]
-
Magano, J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 423-428. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Liu, C., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Graham, E. B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Magano, J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 423-428. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Magano, J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7549. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Aldrichimica Acta, 40(1), 17-27. [Link]
-
Martins, P. F., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 10(15), 8414-8424. [Link]
-
Graham, E. B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]
-
Wang, Z., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition, 62(40), e202309922. [Link]
-
D'Amato, E. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2410-2415. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Mealli, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(20), 7414-7427. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Unstable Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with thermally sensitive boronic acids. Unstable boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, present a significant challenge in cross-coupling reactions due to their propensity for decomposition at elevated temperatures.[1][2][3] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction temperatures and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids "unstable," and how does temperature contribute to this instability?
A1: The instability of certain boronic acids stems from their susceptibility to several decomposition pathways, which are often accelerated by heat.[1][2] The primary routes of decomposition include:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of your desired starting material.[4][5][6] This process can be catalyzed by acids or bases and is highly dependent on pH and temperature.[4][7][8][9]
-
Oxidation: Boronic acids can be oxidized to their corresponding phenols, especially in the presence of air or other oxidants.[6][10] This degradation pathway can be a significant issue, diminishing the yield of the desired cross-coupled product.
-
Anhydride Formation (Boroxines): Three molecules of a boronic acid can dehydrate, particularly at elevated temperatures, to form a six-membered ring called a boroxine.[6] While this is often a reversible process, it can affect the stoichiometry and reactivity of the boronic acid in your reaction.[6]
Elevated temperatures provide the activation energy for these decomposition pathways to occur more rapidly. For thermally labile boronic acids, the rate of decomposition can become competitive with or even exceed the rate of the desired cross-coupling reaction at higher temperatures, leading to low yields and complex product mixtures.[1][2]
Q2: Are there alternatives to using unstable boronic acids directly?
A2: Yes, several strategies have been developed to circumvent the direct use of unstable boronic acids. These often involve the use of more stable boronic acid surrogates that can release the active boronic acid in situ under the reaction conditions. This "slow-release" strategy keeps the concentration of the unstable boronic acid low at any given time, minimizing decomposition.[9][10][11] Common surrogates include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that can be easily handled and stored.[1][2][3] They undergo slow hydrolysis under basic conditions to release the corresponding boronic acid.[1][2][12] The rate of release can be tuned by adjusting the temperature.[1][2]
-
Organotrifluoroborates (R-BF3K): Potassium trifluoroborate salts are generally more stable than their boronic acid counterparts and can be used in "slow-release" strategies.[9]
-
Diethanolamine (DEA) adducts (DABO boronates): These are air- and water-stable complexes that can be used directly in Suzuki-Miyaura reactions, releasing the boronic acid in the presence of protic solvents.[13][14]
Q3: Can ligand and catalyst choice help in coupling unstable boronic acids at lower temperatures?
A3: Absolutely. The development of highly active palladium catalysts and specialized phosphine ligands has been a game-changer for reactions involving thermally sensitive substrates. Electron-rich and sterically hindered ligands, such as RuPhos, can facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination) at or near room temperature.[15] This allows for successful cross-coupling reactions under milder conditions, thereby avoiding the high temperatures that promote boronic acid decomposition.[15][16]
Troubleshooting Guide: Temperature Optimization Workflow
This section provides a systematic approach to optimizing the reaction temperature when you suspect your unstable boronic acid is decomposing.
Problem: Low yield, multiple side products, or complete consumption of the boronic acid starting material with little to no desired product formation in a cross-coupling reaction.
Hypothesis: The reaction temperature is too high, leading to the thermal decomposition of the unstable boronic acid.
Step 1: Preliminary Assessment and Condition Adjustment
Before embarking on a full temperature screen, review your initial reaction conditions:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Reagent Purity: Confirm the purity of your boronic acid, as impurities can sometimes catalyze decomposition.
If these conditions are already optimal, proceed to temperature screening.
Step 2: Experimental Protocol for Temperature Screening
The goal of this experiment is to identify a temperature window where the rate of the desired reaction is significant, while the rate of boronic acid decomposition is minimized.
Materials:
-
Your aryl/vinyl halide (1.0 equiv)
-
Your unstable boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[15]
-
Ligand (e.g., RuPhos, 4 mol%)[15]
-
Base (e.g., K₃PO₄, 2.0 equiv)[15]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)[15]
-
A multi-well reaction block with independent temperature control for each well, or multiple reaction vessels in separate heating blocks/oil baths.
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the solid reagents (halide, boronic acid, catalyst, ligand, and base) to a series of reaction vials.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Temperature Gradient: Set up the reactions to run at a range of temperatures. A good starting point for thermally sensitive substrates is to screen from room temperature up to a moderate temperature. For example:
-
Vial 1: 25 °C (Room Temperature)
-
Vial 2: 35 °C
-
Vial 3: 45 °C[15]
-
Vial 4: 55 °C
-
Vial 5: 65 °C
-
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, and 24 hours) by taking small aliquots and analyzing them by a suitable method (e.g., LC-MS, GC-MS, or TLC). Quantify the formation of the desired product and the disappearance of the boronic acid starting material.
Step 3: Data Analysis and Interpretation
Summarize your results in a table to clearly visualize the impact of temperature on the reaction.
| Temperature (°C) | Time (h) | Product Yield (%) | Boronic Acid Remaining (%) | Key Observations |
| 25 | 24 | 15 | 80 | Reaction is very slow. |
| 35 | 24 | 45 | 40 | Good conversion with minimal decomposition. |
| 45 | 12 | 70 | 10 | Optimal balance of rate and yield. |
| 55 | 6 | 65 | <5 | Faster reaction, but lower yield, suggesting decomposition. |
| 65 | 4 | 40 | 0 | Rapid decomposition of boronic acid. |
Table 1: Example data from a temperature screening experiment.
From this example data, 45 °C appears to be the optimal temperature, providing a high yield in a reasonable timeframe. At temperatures above this, the decomposition of the boronic acid likely outpaces the desired cross-coupling.
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow of the troubleshooting and optimization process.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Final Coupling Products from Boron Impurities
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: the removal of boron impurities from final coupling products, particularly following Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles related to residual boronic acids, their esters, and various byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and ensure the integrity of your compounds.
Recent studies have highlighted the potential for certain boron-containing reagents to be mutagenic, making their complete removal a critical aspect of process and development chemistry.[1][2][3] This guide will equip you with the knowledge and techniques to achieve the desired purity of your final products.
Troubleshooting Guide: A Workflow for Boron Impurity Removal
Navigating the purification of coupling products can be complex due to the varied nature of boron-based impurities. The following workflow provides a systematic approach to diagnosing and resolving common purification challenges.
Caption: A general workflow for the removal of boron impurities.
Q1: My TLC of the crude reaction mixture shows significant streaking, and I suspect it's the boronic acid. How can I improve the TLC analysis and subsequent purification?
A1: Streaking on a TLC plate is a common issue when dealing with boronic acids, often due to their polar nature and interaction with the silica gel.[4] Here’s a breakdown of the cause and solutions:
-
Causality: Boronic acids can interact with the silanol groups on the silica gel surface, leading to tailing and streaking. This interaction can also occur on a larger scale during column chromatography, making separation difficult.
-
Troubleshooting Steps:
-
Modified Eluent: Adding a small amount of a polar, slightly acidic solvent to your eluent system can often resolve streaking. For instance, adding 1-2% acetic acid or formic acid to your ethyl acetate/hexane mobile phase can protonate the silanol groups and reduce their interaction with the boronic acid.
-
Boric Acid-Treated Silica: For particularly stubborn separations, using silica gel pre-treated with boric acid can be highly effective.[4][5] The boric acid in the stationary phase is thought to competitively bind to the active sites on the silica, allowing your boronic acid impurities to elute more cleanly.
-
-
Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel [5]
-
Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[5]
-
Create a slurry of the silica gel in the boric acid/methanol solution in a flask.[5]
-
Gently agitate the slurry for 1 hour at room temperature.[5]
-
Filter the treated silica gel using a Büchner funnel.[5]
-
Wash the silica gel with ethanol (approximately 600 mL for 100 g of silica).[5]
-
Dry the silica gel under vacuum at 60°C for 1.5 hours or until it is a free-flowing powder.[5]
-
Q2: I've performed a standard aqueous work-up, but my NMR still shows the presence of boronic acid. What's the next step?
A2: A simple water or brine wash is often insufficient to remove all boronic acid impurities, especially if they have some organic solubility. An acid-base extraction is a highly effective next step.
-
Causality: Boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts.[6][7][8] This allows for their selective removal from the organic phase, which contains your desired, typically neutral, product.
-
Troubleshooting Steps & Protocol: Acid-Base Extraction [4][6][7]
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
-
Shake the funnel vigorously and allow the layers to separate. The boronate salt will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the basic wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Self-Validation: After this procedure, a proton NMR of the crude product should show a significant reduction or complete absence of the boronic acid signals.
Q3: My product is also base-sensitive, so I can't use a basic wash. Are there other methods to remove boronic acid?
A3: Yes, if your product is not stable to basic conditions, you have several other options to explore.
-
Liquid-Liquid Extraction with Alcohols: Certain alcohols, such as 2-butyl-1-octanol diluted in a non-polar solvent like kerosene, have been shown to be effective for extracting boron from aqueous solutions.[9][10] This method is particularly useful for large-scale operations.[11]
-
Chromatography on Neutral or Alumina Oxide: If silica gel is causing issues due to its acidity, switching to a more neutral stationary phase like neutral alumina can be beneficial.
-
Use of Scavenger Resins: Solid-supported scavengers are an excellent and often highly selective method for removing impurities.
-
Mechanism: Scavenger resins contain functional groups that react with and bind to specific impurities. For boronic acids, resins with diol or N,N-diethylaminomethyl (DEAM) functionalities are particularly effective.[1]
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 2-4 equivalents relative to the impurity).
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter off the resin and wash it with fresh solvent.
-
The filtrate should now be free of the boronic acid impurity.
-
-
Comparison of Boron Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Forms a water-soluble boronate salt.[6][7][8] | Simple, inexpensive, and effective for many boronic acids. | Not suitable for base-sensitive products. | Neutral or acidic products that are stable to basic conditions. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Can remove a wide range of impurities simultaneously. | Can be time-consuming and may require significant solvent volumes. Boronic acids can streak on silica.[4] | Products with significantly different polarity from the boron impurities. |
| Scavenger Resins | Covalent or ionic binding of the impurity to a solid support.[1] | High selectivity, simple filtration work-up, and can be used for sensitive substrates. | Can be more expensive than other methods. Requires optimization of reaction time and equivalents. | Final purification step or for products that are sensitive to other purification methods. |
| Liquid-Liquid Extraction (with alcohols) | Partitioning of boron into an alcohol-containing organic phase.[9][10] | Scalable and can be highly efficient. | May require specific and less common solvents. Primarily developed for extraction from brines.[9][10][11] | Industrial applications and large-scale purifications. |
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities I should be aware of after a Suzuki-Miyaura coupling?
A1: Besides unreacted boronic acid, you may encounter several other boron-containing species:
-
Boronic Esters: If you used a boronate ester (e.g., a pinacol ester) as your coupling partner, residual starting material may be present.[12]
-
Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines.[6][12] These are often less polar than the corresponding boronic acid and can complicate purification.
-
Homocoupled Products: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[13]
Q2: I used a pinacol boronate ester (Bpin) in my reaction. Are these easier to remove than boronic acids?
A2: Pinacol esters are generally less polar and more stable than their corresponding boronic acids, which can make them easier to handle and sometimes easier to separate by standard silica gel chromatography.[12] However, they can also be challenging to remove completely. If your product and the Bpin ester have similar polarities, you may need to employ one of the more specialized techniques mentioned above. In some cases, hydrolysis of the Bpin ester back to the more polar boronic acid followed by an acid-base extraction can be an effective strategy.
Q3: How can I detect trace amounts of boron impurities in my final product?
A3: While NMR and LC-MS are excellent for general purity assessment, they may not be sensitive enough for trace boron analysis, especially for regulatory purposes.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the total boron content in a sample.[3][14] However, it cannot differentiate between different boron-containing species.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A newer method has been developed for the low-level analysis of specific boron reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA).[3]
Q4: Can I prevent the formation of boron-based impurities in the first place?
A4: While complete prevention is difficult, you can minimize impurities by optimizing your reaction conditions.
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize the amount of unreacted boronic acid. Using a slight excess of the boronic acid is common to drive the reaction to completion, but this will necessitate a robust purification strategy.[15]
-
Reaction Monitoring: Closely monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time and avoid the formation of degradation products.
-
Use of Stable Boron Reagents: Employing more stable boron reagents like MIDA boronates or certain trifluoroborate salts can reduce the formation of decomposition byproducts.[12][15] MIDA boronates are particularly noteworthy for their stability and capacity for slow release of the active boronic acid during the reaction.[16]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
The Suzuki Coupling. YouTube. (2025, March 29). [Link]
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Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1144. [Link]
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Ziegler, J. F., et al. (1972). Technique for determining concentration profiles of boron impurities in substrates. Journal of Applied Physics, 43(9), 3809-3817. [Link]
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Flores, F., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances, 14(3), 1836-1847. [Link]
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ResearchGate. Chromatogram of the cross-coupling products of the Suzuki–Miyaura.... [Link]
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Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(11), 2920–2923. [Link]
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ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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ACS Publications. Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
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RSC Publishing. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]
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ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]
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NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Boron. [Link]
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Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]
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NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Analysis of Suzuki Coupling Products Featuring (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic Acid
Introduction: Beyond the Reaction Flask—Characterizing Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in medicinal chemistry is particularly profound, facilitating the construction of complex biaryl scaffolds that are central to many therapeutic agents.[3] This guide moves beyond the synthesis and focuses on a critical, yet often nuanced, aspect of the workflow: the structural verification of the product by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
We will delve into the specific ¹H NMR analysis of a biaryl compound synthesized using (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid . This particular reagent is of interest due to its combination of a sterically influencing ortho-methyl group and a polar, potentially solubility-enhancing piperidinylsulfonyl group—features commonly employed in drug discovery programs.[3][4]
This guide is designed for researchers and drug development professionals. It eschews a simple recitation of spectral data, instead providing a comparative framework. We will dissect the expected ¹H NMR spectrum of a model product, compare it with logical alternatives to highlight key diagnostic features, and provide a robust, self-validating protocol for acquiring high-quality data.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle
Understanding the formation of the target molecule is the first step in predicting its analytical signature. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The key steps are (1) Oxidative Addition of an aryl halide to the Pd(0) catalyst, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Deconstructing the ¹H NMR Spectrum of a Model Product
To provide a concrete analytical discussion, let us consider the Suzuki coupling of This compound with 4-bromopyridine . The resulting product is 4-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)pyridine .
The power of ¹H NMR spectroscopy lies in its ability to provide information on the chemical environment (chemical shift), the number of protons (integration), and the connectivity of neighboring protons (multiplicity or splitting pattern).[8][9]
Predicted ¹H NMR Data
The expected spectrum can be divided into three key regions: the aromatic region, the piperidinyl aliphatic region, and the methyl singlet.
| Proton Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| H_a | ~8.7 ppm | Doublet (d) | 2H | Protons on the pyridine ring ortho to the nitrogen are significantly deshielded. They are equivalent by symmetry. |
| H_b | ~7.4 ppm | Doublet (d) | 2H | Protons on the pyridine ring meta to the nitrogen. Also equivalent by symmetry. |
| H_c | ~7.9 ppm | Doublet (d, J ≈ 2 Hz) | 1H | This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. It shows only small meta-coupling. |
| H_d | ~7.7 ppm | Doublet of Doublets (dd) | 1H | This proton is meta to the sulfonyl group and ortho to the methyl group. It will be split by both Hc and He. |
| H_e | ~7.3 ppm | Doublet (d) | 1H | This proton is ortho to the newly formed biaryl bond and will be split by Hd. Its chemical shift is influenced by the magnetic anisotropy of the pyridine ring. |
| H_f (Piperidine α-CH₂) | ~2.9 - 3.1 ppm | Triplet-like Multiplet (m) | 4H | Protons on the carbons directly attached (alpha) to the nitrogen of the sulfonyl group are deshielded. |
| H_g (Piperidine β,γ-CH₂) | ~1.5 - 1.7 ppm | Multiplet (m) | 6H | The remaining piperidine protons are in a more typical aliphatic environment.[10][11] |
| H_h (Methyl CH₃) | ~2.2 ppm | Singlet (s) | 3H | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its position is characteristic for an aryl methyl group.[12] |
Pillar 3: The Comparative Analysis—Why This Boronic Acid is Different
The true diagnostic power of NMR is revealed through comparison. Analyzing how the spectrum changes with structural modifications validates our assignments and provides a deeper understanding.
Alternative 1: Product from a Simpler Boronic Acid
Let's compare our target with the product from (2-methylphenyl)boronic acid and 4-bromopyridine.
-
Key Spectral Difference 1 (Loss of Signals): The most obvious change would be the complete disappearance of the piperidinylsulfonyl proton signals (H_f and H_g).
-
Key Spectral Difference 2 (Aromatic Shifts): In the absence of the strongly electron-withdrawing -SO₂-piperidine group, the signals for the phenyl protons (H_c, H_d, H_e) would shift significantly upfield (to lower ppm values). The distinct downfield signal of H_c (~7.9 ppm) would be lost, and the aromatic pattern would become more compressed and complex.
Alternative 2: Product from a Regioisomeric Boronic Acid
Now, consider a hypothetical isomer: (4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid .
-
Key Spectral Difference (Aromatic Multiplicity): The substitution pattern on the phenyl ring changes dramatically, which is directly reflected in the coupling patterns.
-
The proton ortho to the biaryl bond would now be a singlet (no ortho or meta neighbors).
-
The other two protons would be an AX system of two doublets with a characteristic ortho coupling constant (J ≈ 8 Hz).
-
The chemical shift of the methyl group (H_h) would also be altered due to its new position relative to the sulfonyl group.
-
This comparative approach demonstrates how ¹H NMR is exquisitely sensitive to subtle changes in substitution, making it an indispensable tool for confirming regiochemistry in complex syntheses.
Experimental Protocol: A Self-Validating Workflow for High-Quality ¹H NMR
Trustworthy data is the bedrock of scientific integrity. This protocol is designed to ensure accuracy and reproducibility.
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified Suzuki coupling product into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. Chloroform-d is often a good starting point for many biaryl compounds. c. Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[13] d. Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is essential.
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking: The instrument will "lock" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment. c. Shimming: Perform an automated or manual shimming procedure. This step is crucial for optimizing the homogeneity of the magnetic field, which results in sharp, well-resolved peaks. Poor shimming is a common source of broad lines and distorted multiplets. d. Standard ¹H Acquisition:
- Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
- Use a standard 90° pulse angle.
- Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample). More scans will improve the signal-to-noise ratio.
- Ensure an adequate relaxation delay (e.g., 1-2 seconds) between scans to allow for proper signal integration.
-
Data Processing: a. Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum. b. Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical. c. Baseline Correction: Correct the baseline of the spectrum to be flat and centered at zero. d. Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).[13] e. Integration: Integrate all signals to determine the relative number of protons for each peak. Set the integration of a well-resolved, known signal (like the 3H methyl singlet) to a whole number to calibrate the other integrals.
Caption: A standardized workflow for acquiring and analyzing ¹H NMR data.
Conclusion: The Final Word in Structure Verification
The ¹H NMR spectrum is more than just a series of peaks; it is a detailed fingerprint of a molecule. For complex products derived from the Suzuki-Miyaura coupling, a thorough analysis of the spectrum is non-negotiable. By understanding the expected chemical shifts and coupling patterns dictated by the specific boronic acid used—in this case, This compound —and by comparing these features to logical alternatives, researchers can unambiguously confirm the structure, identity, and purity of their target compounds. Adherence to a rigorous, self-validating experimental protocol ensures that the data obtained is both accurate and reliable, providing the solid analytical foundation required for advancing research and drug development programs.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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MySkinRecipes. This compound. [Link]
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MySkinRecipes. This compound [Thai]. [Link]
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ResearchGate. ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. [Link]
-
ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... [Link]
-
Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent.... [Link]
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OpenOChem Learn. Interpreting ¹H NMR. [Link]
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Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]
-
ResearchGate. (PDF) H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
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University of Cambridge. Chemical shifts. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Piperidine. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki–Miyaura Coupling of Heterocyclic Aryl Halides and Phenolic Derivatives. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
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University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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The Two Faces of Boron: A Comparative Guide to Pinacol Esters vs. Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent. The choice between using a boronic acid (R-B(OH)₂) or its corresponding pinacol boronate ester (R-B(pin)) can profoundly influence reaction efficiency, reproducibility, and overall synthetic strategy. This guide offers an in-depth, data-driven comparison to inform this critical decision.
The Contenders: A Molecular-Level Introduction
Boronic Acids (R-B(OH)₂): The Reactive Precursor
Boronic acids are characterized by a boron atom bonded to an organic group and two hydroxyl groups. These hydroxyl groups are key to both their reactivity and their instability. They can participate in hydrogen bonding, making the compounds somewhat polar, but also render them susceptible to dehydration to form cyclic trimers known as boroxines. This propensity for self-condensation can lead to inconsistencies in reagent stoichiometry and reactivity over time.
Pinacol Boronate Esters (R-B(pin)): The Stabilized Workhorse
Pinacol boronate esters are formed by the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a five-membered dioxaborolane ring that protects the boron center. The bulky methyl groups on the pinacol backbone provide steric shielding, significantly enhancing the compound's stability towards air, moisture, and self-condensation.[1][2] This robustness makes pinacol esters the preferred reagent for multi-step syntheses and applications where long-term storage and handling ease are paramount.[1][3]
Head-to-Head Comparison: A Multi-faceted Analysis
The decision to use a boronic acid or a pinacol ester involves a classic trade-off between reactivity and stability.[3][4]
Stability & Handling
Without question, pinacol esters exhibit superior stability.[3][5] They are typically crystalline solids that are less sensitive to air and moisture, simplifying handling, weighing, and storage.[1] This leads to a longer shelf-life and more consistent results over time.[3] Boronic acids, in contrast, can be prone to degradation pathways like protodeboronation (loss of the boron group) and oxidation, especially when dealing with sensitive substrates like heteroaromatics.[3][6] This instability can complicate purification and storage, potentially leading to failed reactions and wasted starting materials.[3][7]
Reactivity & Reaction Kinetics
Generally, boronic acids are considered more reactive and can lead to faster reaction times.[3][8] The mechanism of the Suzuki-Miyaura coupling requires activation of the boron reagent by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium catalyst.[9][10] Boronic acids can readily form this boronate species.
For a long time, it was believed that pinacol esters required prior hydrolysis back to the boronic acid to participate in the catalytic cycle. However, recent mechanistic studies have provided compelling evidence that boronic esters can transmetalate directly without prior hydrolysis.[11][12] Despite this, the steric bulk of the pinacol group can slow down the crucial transmetalation step compared to the less hindered boronic acid.[11] Consequently, reactions with pinacol esters may require higher temperatures or longer reaction times to achieve comparable yields.[3]
Reaction Conditions & Optimization
The choice of base and solvent can differ between the two reagents. Boronic acid couplings often employ bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in aqueous solvent mixtures. Pinacol esters, while compatible with these conditions, are also well-suited for anhydrous reaction conditions using stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) in solvents like dioxane or toluene. The enhanced stability of pinacol esters makes them particularly valuable when working with water-sensitive substrates.
Substrate Scope & Functional Group Tolerance
Pinacol esters often provide advantages when working with complex or sensitive molecules. Their stability allows for their use in late-stage functionalization, a common strategy in drug discovery.[11] Furthermore, for notoriously unstable substrates, such as certain 2-pyridyl boronic acids, the corresponding pinacol ester is often the only viable option to prevent rapid decomposition and achieve successful coupling.[7][13]
Purification & Post-Reaction Workup
A significant practical advantage of pinacol esters is often a cleaner reaction profile and easier purification.[1] The hydrophobic nature of the pinacol group makes the boron-containing byproducts more soluble in organic solvents, facilitating their removal during aqueous workup. In contrast, boronic acid byproducts can sometimes complicate purification, particularly in large-scale reactions.
Experimental Evidence: A Comparative Case Study
To illustrate the practical differences, consider the Suzuki-Miyaura coupling of a challenging substrate, 3-bromo-2-chloropyridine, with phenylboronic acid versus its pinacol ester.
Table 1: Comparative Performance Data
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Reaction Temp. | 80 - 110 °C | 90 - 120 °C |
| Reagent Stability | Moderate | High |
| Handling | Sensitive to air/moisture | Easy to handle, less sensitive |
| Cost (per mmol) | Lower | Higher |
| Note: This data is illustrative, based on general trends. Actual results will vary with specific conditions.[3] |
General Experimental Protocol: Coupling with Phenylboronic Acid
-
Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[3]
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Protocol: Coupling with Phenylboronic Acid Pinacol Ester
-
Setup: To a dry Schlenk tube under an inert atmosphere, combine 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.06 mmol, 6 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 8-24 hours, monitoring the reaction by GC-MS or LC-MS.[3]
-
Workup & Purification: Follow the same workup and purification procedure as described for the boronic acid protocol.
Practical Guidance: Which Reagent Should You Choose?
The optimal choice depends on the specific goals of the synthesis.
Conclusion
The choice between boronic acids and pinacol boronate esters is a nuanced decision governed by a balance of reactivity, stability, cost, and the specific demands of the chemical synthesis. Boronic acids offer higher reactivity and lower initial cost, making them suitable for rapid, small-scale syntheses with stable coupling partners.[3] However, for complex, multi-step syntheses, or when working with sensitive and unstable boronic acids, the superior stability, handling characteristics, and reproducibility of pinacol esters often provide greater long-term value and ensure more reliable outcomes.[3][14] Understanding the distinct advantages and limitations of each reagent class empowers chemists to design more robust and efficient cross-coupling strategies.
References
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 217-247). Royal Society of Chemistry.
-
Comparison of reactivity of different boron reagents. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Substrate scope for the cross-coupling with boronic acid pinacol esters... (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ACS. Retrieved January 19, 2026, from [Link]
-
The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Research | Willis Group. (n.d.). University of Oxford. Retrieved January 19, 2026, from [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Gemoets, H. P. L., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition, 55(41), 11943-11947. Available from: [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Understanding Boronic Acid Pinacol Esters in Chemical Research. (n.d.). Medium. Retrieved January 19, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. Available from: [Link]
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Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Bar, F., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to LC-MS Method Validation for Biaryl Sulfonamide Formation
Introduction: The Analytical Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, biaryl sulfonamides represent a privileged scaffold, forming the core of numerous therapeutic agents. Their synthesis, however, is a critical control point where the confirmation of the desired structure and the assurance of purity are paramount. For researchers and drug development professionals, an analytical method that is not just accurate but rigorously validated is not a luxury—it is a necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the "gold standard"—Liquid Chromatography-Mass Spectrometry (LC-MS)—for validating the formation of biaryl sulfonamides. We will dissect a self-validating experimental protocol, explain the causality behind our choices, and compare its performance against viable alternatives.
The Gold Standard: Why LC-MS/MS Dominates Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical labs for good reason.[1] Its power lies in the synergy of two potent techniques: the physical separation prowess of High-Performance Liquid Chromatography (HPLC) and the mass-based detection acuity of tandem mass spectrometry.
-
Unparalleled Sensitivity: For synthetic chemists confirming a reaction's success or failure, trace-level detection is crucial. LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer, can achieve detection limits in the picogram or even femtogram range, far surpassing traditional methods.[1][2]
-
Superior Selectivity: In a complex reaction mixture or a biological matrix, simply detecting a compound of the correct mass is insufficient. The MS/MS technique of Multiple Reaction Monitoring (MRM) provides a second layer of specificity. A specific parent ion is selected in the first quadrupole, fragmented in a collision cell, and a specific fragment ion is monitored in the third quadrupole.[2] This parent-fragment transition is a unique molecular fingerprint, virtually eliminating false positives from isomeric or isobaric impurities.
-
Structural Confirmation: While primarily a quantitative tool, LC-MS provides essential molecular weight information, offering immediate confirmation that the desired biaryl sulfonamide has been formed.[1] High-resolution mass spectrometry (HRMS) can further provide high-accuracy mass data to determine the elemental composition.[3]
For most biaryl sulfonamides, which are polar molecules, Electrospray Ionization (ESI) is the most common and effective ionization source, gently generating gas-phase ions from the liquid phase without significant fragmentation.[2][3]
The Validation Workflow: A Self-Validating Protocol Grounded in Regulatory Standards
A method is only as reliable as its validation. The following protocol is designed to be a self-validating system, where each step confirms the method's suitability for its intended purpose. This workflow is grounded in the harmonized principles of the FDA and the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[4][5][6]
Caption: Workflow for a comprehensive LC-MS method validation process.
Step-by-Step Experimental Protocol
This protocol assumes the analysis of a novel biaryl sulfonamide from a reaction mixture diluted in a suitable solvent (e.g., Acetonitrile/Water).
1. Materials & Instrumentation:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point for small molecules.[7]
-
Mobile Phase: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid helps protonate the sulfonamide for efficient positive-ion ESI.[8][9]
-
Standards: Certified reference standard of the biaryl sulfonamide and a stable isotope-labeled internal standard (SIL-IS), if available. The SIL-IS is the ideal choice as it co-elutes and experiences identical matrix effects.
2. Method Development & Optimization:
-
MS Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flows) and determine the precursor ion ([M+H]+) and the most stable, abundant product ions for MRM transitions.
-
Chromatography: Develop a gradient elution method to ensure the analyte is well-retained, separated from synthesis byproducts, and elutes with a sharp, symmetrical peak shape. A typical run time is 5-10 minutes.[10]
3. Full Method Validation:
-
Specificity and Selectivity:
-
Why: This parameter proves the method can unequivocally measure the analyte without interference from other components like starting materials, reagents, or impurities.[6]
-
How: Analyze blank matrix (reaction solvent), and the blank matrix spiked with potential interfering compounds. No significant peak should be observed at the retention time and MRM transition of the analyte.
-
-
Linearity and Range:
-
Why: To demonstrate a proportional relationship between the analyte concentration and the instrument's response, defining the boundaries of accurate measurement.
-
How: Prepare a set of calibration standards (typically 6-8 non-zero points) by spiking the blank matrix with known concentrations of the reference standard. Plot the peak area ratio (Analyte/Internal Standard) against the concentration. The relationship should be linear, with a correlation coefficient (r²) of >0.99 being a common acceptance criterion.[10]
-
-
Accuracy and Precision:
-
Why: Accuracy shows how close the measured value is to the true value, while precision measures the reproducibility of these measurements. This is the ultimate test of the method's reliability.[11]
-
How: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5 or 6). Perform this on the same day (intra-day) and on three different days (inter-day). For regulated bioanalysis, accuracy is often required to be within ±15% of the nominal value (±20% at the LLOQ), and precision (as %CV) should not exceed 15% (20% at the LLOQ).[11]
-
-
Limit of Quantitation (LOQ):
-
Why: Defines the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]
-
How: The LOQ is established as the lowest calibration standard that meets the accuracy and precision criteria (e.g., within 20% of nominal value and a %CV <20%). The signal-to-noise ratio should also be greater than 10.[10]
-
-
Stability:
-
Why: Ensures that the analyte concentration does not change during sample handling and storage.
-
How: Analyze QC samples after exposing them to various conditions: freeze-thaw cycles (e.g., 3 cycles), short-term bench-top storage at room temperature, and long-term storage at -20°C or -80°C. The measured concentrations should be within ±15% of the baseline values.
-
Data Summary: Acceptance Criteria at a Glance
Quantitative data from validation experiments should be summarized for clarity.
| Validation Parameter | Acceptance Criterion (Typical) | Purpose |
| Specificity | No interfering peaks at analyte retention time | Ensures signal is from the analyte only. |
| Linearity (r²) | ≥ 0.99 | Confirms a proportional response. |
| Range | From LLOQ to ULOQ | Defines the boundaries for accurate quantification. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | How close the measurement is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method. |
| LLOQ | Lowest standard meeting accuracy/precision criteria | Defines the lower limit of reliable measurement. |
| Stability | Within ±15% of baseline concentration | Confirms analyte integrity during storage/handling. |
Comparative Guide: LC-MS vs. Alternative Analytical Techniques
While LC-MS/MS is the preferred method, it's essential to understand its performance relative to other common analytical techniques.
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | GC-MS | NMR Spectroscopy |
| Sensitivity | Excellent (pg-fg) | Moderate (ng-µg) | Good (pg-ng), analyte dependent | Poor (mg) |
| Selectivity | Excellent (based on m/z and fragmentation) | Moderate (based on retention time and chromophore) | Good (based on retention time and fragmentation) | Excellent (unique spectral fingerprint) |
| Speed | Fast (5-15 min per sample) | Moderate (10-30 min per sample) | Moderate (analyte dependent) | Slow (minutes to hours per sample) |
| Application | "Gold standard" for quantification and confirmation in complex mixtures.[3] | Routine purity checks, quantification of major components.[12] | Analysis of volatile and thermally stable compounds.[2] | Definitive structure elucidation, not for trace quantification. |
| Limitations | Susceptible to matrix effects, higher instrument cost.[12] | Lacks specificity for co-eluting compounds, requires a chromophore. | Not suitable for non-volatile, thermally labile compounds like most biaryl sulfonamides without derivatization. | Low sensitivity, complex spectra for mixtures. |
Navigating Common Challenges
-
Matrix Effects: The complexity of a reaction mixture can lead to ion suppression or enhancement, affecting accuracy. The co-eluting SIL-IS is the best defense, as it experiences the same effects as the analyte, normalizing the response. Thorough sample preparation is also key.[12]
-
Sample Preparation: Direct injection is often too "dirty." Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for cleaning the sample, removing interfering salts and reagents, and concentrating the analyte to improve sensitivity.[13] For sulfonamides in aqueous samples, hydrophilic-lipophilic-balanced (HLB) SPE cartridges are highly effective.[14]
Conclusion
For the definitive validation of biaryl sulfonamide formation, a properly developed and rigorously validated LC-MS/MS method is unequivocally the superior choice. Its combination of high sensitivity, unparalleled selectivity, and speed provides a level of confidence that other techniques cannot match. By adhering to a self-validating protocol grounded in regulatory principles, researchers and drug developers can generate trustworthy, high-quality data, ensuring the integrity of their synthetic products and accelerating the path from discovery to development.
References
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Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Discovery World (DDW) URL: [Link]
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Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL: [Link]
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Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]
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Title: Application of LCMS in small-molecule drug development Source: Drug Development & Delivery URL: [Link]
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Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
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Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: Journal of the Association of Official Analytical Chemists URL: [Link]
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Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]
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Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]
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Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]
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Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analysis of sulfonamides Source: Slideshare URL: [Link]
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Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC - NIH URL: [Link]
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Title: Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants Source: NIH URL: [Link]
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Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
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Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL: [Link]
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Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Source: Agilent Technologies URL: [Link]
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Title: Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry Source: LabRulez LCMS URL: [Link]
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Title: Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater Source: Springer URL: [Link]
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Title: Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials Source: NIH URL: [Link]
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Title: Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater Source: ResearchGate URL: [Link]
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Title: Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine Source: PubMed URL: [Link]
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Title: Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice Source: Utrecht University URL: [Link]
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A Comparative Guide to the Reactivity of Piperidinylsulfonyl Boronic Acid and Other Sulfonyl-Substituted Boronic Acids in Cross-Coupling Reactions
Introduction: The Ascendancy of Sulfonyl-Substituted Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1] The choice of boronic acid is paramount to the success of these transformations, influencing reaction kinetics, yields, and overall efficiency. Among the diverse array of available boronic acids, those bearing sulfonyl functionalities have garnered significant attention. The strong electron-withdrawing nature of the sulfonyl group imparts unique electronic properties to the boronic acid, influencing its reactivity and stability. This guide provides a comprehensive comparison of the reactivity of piperidinylsulfonyl-substituted boronic acids with other common sulfonyl analogs, such as methylsulfonyl and phenylsulfonyl-substituted boronic acids. By delving into the underlying electronic effects and providing robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Structural Uniqueness of Piperidinylsulfonyl Boronic Acid
The piperidinylsulfonyl group is a distinct moiety characterized by a sulfonyl group directly attached to a piperidine ring. This arrangement introduces a combination of electronic and steric factors that differentiate it from simpler alkyl or aryl sulfonyl substituents. The nitrogen atom of the piperidine ring can modulate the electron-withdrawing strength of the sulfonyl group through inductive and resonance effects, potentially fine-tuning the reactivity of the boronic acid. Understanding this interplay is crucial for predicting its behavior in cross-coupling reactions.
Theoretical Framework: Electronic Effects on Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The rate of this step is sensitive to the electronic properties of the boronic acid.
-
Electron-Donating Groups (EDGs) on the aryl boronic acid increase the nucleophilicity of the organic group, generally accelerating the transmetalation step.
-
Electron-Withdrawing Groups (EWGs) , such as the sulfonyl group, decrease the electron density on the boron-bound carbon, which can slow down the transmetalation step.[2] However, EWGs on the electrophilic partner (the aryl halide) typically accelerate the initial oxidative addition step.[3]
The sulfonyl group is a potent electron-withdrawing group. Therefore, phenylboronic acids substituted with sulfonyl groups are generally considered to be less reactive in the transmetalation step compared to their unsubstituted or electron-rich counterparts. The nature of the substituent on the sulfonyl group (e.g., piperidinyl, methyl, phenyl) further modulates this electronic effect. The nitrogen atom in the piperidinyl group can donate electron density to the sulfonyl group, which might slightly attenuate its electron-withdrawing strength compared to a simple alkyl or aryl sulfonyl group.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies are scarce, we can infer the relative reactivity of piperidinylsulfonyl boronic acid compared to other sulfonyl-substituted analogs based on reported yields in Suzuki-Miyaura coupling reactions under similar conditions. The following table summarizes expected performance based on the electronic nature of the sulfonyl substituent.
| Boronic Acid Substituent | Expected Electronic Effect | Predicted Relative Reactivity in Transmetalation | Representative Reported Yields (%) |
| 4-(Methylsulfonyl) | Strongly Electron-Withdrawing | Lower | 70-85% |
| 4-(Phenylsulfonyl) | Strongly Electron-Withdrawing | Lower | 65-80% |
| 4-(Piperidin-1-ylsulfonyl) | Moderately Electron-Withdrawing | Potentially Higher than other sulfonyls | Data not widely available, predicted to be in the 75-90% range under optimized conditions |
| 4-Unsubstituted | Neutral | Baseline | ~95% |
| 4-Methoxy | Electron-Donating | Higher | >95% |
Note: The yields are indicative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner. The predicted reactivity for the piperidinylsulfonyl analog is based on the potential for the piperidine nitrogen to slightly mitigate the electron-withdrawing effect of the sulfonyl group.
Experimental Protocols for Reactivity and Stability Assessment
To provide a robust framework for empirical comparison, we present detailed, step-by-step methodologies for assessing the reactivity and stability of sulfonyl-substituted boronic acids.
Protocol 1: Comparative Reactivity in a Model Suzuki-Miyaura Coupling Reaction
This protocol allows for a direct comparison of the performance of different boronic acids under identical reaction conditions.
Caption: Workflow for comparative reactivity assessment.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (piperidinylsulfonyl, methylsulfonyl, or phenylsulfonyl analog, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a series of identical reaction vessels, add the aryl bromide, the respective boronic acid, and the base.
-
Purge each vessel with an inert gas for 10-15 minutes.
-
Prepare a stock solution of the palladium catalyst in the chosen solvent system and add the appropriate volume to each reaction vessel.
-
Heat the reactions to a consistent temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots for analysis by TLC or GC/LC-MS.
-
Upon completion (or after a fixed time point for kinetic comparison), cool the reactions to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the coupled product for each reaction using ¹H NMR spectroscopy with an internal standard or by calibrated GC/LC analysis.
Protocol 2: Assessment of Protodeboronation Stability
Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, particularly under basic conditions. This protocol quantifies the stability of boronic acids against this side reaction.[4][5]
Materials:
-
Boronic acid (100 mg)
-
Aqueous basic solution (e.g., 1 M K₂CO₃ in D₂O/dioxane-d₈ 1:1)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Dissolve a known amount of the boronic acid and the internal standard in the deuterated solvent mixture in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the boronic acid to the internal standard.
-
Heat the NMR tube to a standard temperature (e.g., 60 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for 8 hours).
-
Integrate the signals corresponding to the boronic acid and the internal standard in each spectrum.
-
Plot the ratio of the boronic acid to the internal standard over time to determine the rate of protodeboronation.
Protocol 3: Oxidative Stability Assay
Boronic acids can be susceptible to oxidation.[6][7] This protocol provides a method to compare their stability in the presence of an oxidizing agent.
Materials:
-
Boronic acid (0.1 mmol)
-
Hydrogen peroxide (H₂O₂, 30% solution, 1.0 mmol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of each boronic acid in the buffer solution.
-
To a reaction vial, add the boronic acid solution.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the oxidation by adding a small amount of a reducing agent (e.g., sodium sulfite).
-
Analyze the quenched aliquots by HPLC or LC-MS to quantify the remaining amount of the boronic acid.
-
Plot the concentration of the boronic acid versus time to determine the rate of oxidative degradation.
Conclusion and Future Outlook
The choice of the sulfonyl substituent on a phenylboronic acid offers a valuable handle for modulating its reactivity and stability. While all sulfonyl groups are strongly electron-withdrawing, the presence of a piperidinyl moiety is hypothesized to slightly temper this effect due to the nitrogen's electron-donating potential. This could render piperidinylsulfonyl boronic acids as potentially more reactive in the transmetalation step of the Suzuki-Miyaura coupling compared to their methylsulfonyl or phenylsulfonyl counterparts, leading to improved reaction kinetics and yields under certain conditions.
The provided experimental protocols offer a standardized approach to empirically validate these hypotheses and to comprehensively characterize the performance of these important building blocks. Further kinetic studies, including Hammett plot analysis, would provide deeper insights into the electronic effects of these substituents and aid in the rational design of more efficient cross-coupling reactions. As the demand for structurally complex and functionally diverse molecules in drug discovery continues to grow, a thorough understanding of the reactivity of sulfonyl-substituted boronic acids will be indispensable for the synthetic chemist.
References
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Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
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The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Wisconsin-Madison.
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. ResearchGate.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.
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Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
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Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
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Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health.
-
Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate.
-
Synthesis of new azo dyes via Suzuki coupling. Iraqi National Journal of Chemistry.
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health.
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Order of thermodynamic stability of representative boronic esters. ResearchGate.
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Institutes of Health.
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
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A Comparative Guide to the Efficacy of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid and Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. Within the extensive toolkit of carbon-carbon bond-forming reactions, the Suzuki-Miyaura cross-coupling stands as a paramount transformation. The choice of the organoboron nucleophile—traditionally a boronic acid or its increasingly popular trifluoroborate salt derivative—can significantly influence reaction outcomes. This guide provides an in-depth, data-supported comparison of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering a clear rationale for reagent selection in demanding synthetic applications.
Foundational Differences: Stability and Handling
The most significant distinction between boronic acids (R-B(OH)₂) and their potassium trifluoroborate salt counterparts (R-BF₃K) lies in their inherent stability and ease of handling.[1]
-
This compound: Like many boronic acids, this reagent can be susceptible to environmental factors. A primary concern is the propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[2] This process alters the stoichiometry of the active boron species, as the molecular weight changes, making precise measurement challenging without fresh preparation or rigorous characterization.[3] Furthermore, boronic acids are vulnerable to protodeboronation, a side reaction where the C–B bond is cleaved by a proton source, reducing the amount of active nucleophile available for cross-coupling.[4][5] This is particularly relevant under the basic conditions often required for the Suzuki-Miyaura reaction.[4]
-
Potassium (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)trifluoroborate: In contrast, trifluoroborate salts are typically free-flowing, crystalline solids that exhibit exceptional stability to both air and moisture.[1][6][7] This robustness allows for long-term storage without significant degradation, ensuring stoichiometric precision and reproducibility over time.[1][2][8] The tetracoordinate nature of the boron atom in the trifluoroborate salt effectively "protects" the C–B bond from premature cleavage and side reactions, making it a more reliable reagent for complex, multi-step syntheses.[6]
| Feature | This compound | Potassium (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)trifluoroborate |
| Physical Form | Solid[9][10] | Crystalline, free-flowing solid[1] |
| Air/Moisture Stability | Moderate; prone to boroxine formation[1] | High; indefinitely stable under ambient conditions[2][6][7] |
| Stoichiometric Precision | Can be compromised by boroxine formation[3] | High; monomeric nature ensures accuracy[2] |
| Handling | Standard precautions; store under inert gas[9] | Easy to handle in air[8] |
| Key Side Reaction | Protodeboronation[4][5] | Minimal; C-B bond is protected[6] |
Mechanistic Divergence in the Catalytic Cycle
While both reagents participate in the same fundamental Suzuki-Miyaura catalytic cycle, their entry points and activation mechanisms differ significantly. This divergence has direct implications for reaction kinetics and conditions.
The boronic acid requires activation by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then undergoes transmetalation with the palladium catalyst.
The trifluoroborate salt, conversely, must first undergo a slow, controlled hydrolysis to release the corresponding boronic acid in situ.[11][12][13] This boronic acid is then immediately activated by the base and enters the catalytic cycle. This "slow-release" mechanism is a key advantage, as it maintains a low, steady concentration of the active boronic acid throughout the reaction.[12][13][14] This minimizes the opportunity for boronic acid decomposition pathways like protodeboronation and oxidative homocoupling, often leading to cleaner reactions and higher yields.[12][14]
Caption: Activation pathways for boronic acid vs. trifluoroborate salt.
Comparative Efficacy: A Representative Protocol and Expected Outcomes
To provide a tangible comparison, we outline a standard protocol for a Suzuki-Miyaura reaction coupling (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boron reagent with a representative aryl bromide, 4-bromoanisole.
Experimental Workflow
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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A Researcher's Guide to Navigating the Nuances of Boronic Acid Stability Under Basic Conditions
For researchers, scientists, and professionals in drug development, boronic acids are invaluable synthetic intermediates. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling has revolutionized the construction of complex molecules. However, the stability of the boronic acid moiety, particularly under the basic conditions often required for these transformations, is a critical parameter that can dictate the success or failure of a synthetic campaign. This guide provides an in-depth assessment of boronic acid stability across a spectrum of basic environments, offering both mechanistic understanding and practical, experimentally-grounded advice to inform your synthetic strategy.
The Achilles' Heel: Understanding Protodeboronation, the Primary Degradation Pathway
The principal route of decomposition for boronic acids in the presence of a proton source is protodeboronation , a process that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction can significantly reduce the yield of the desired product and complicate purification. The susceptibility of a given boronic acid to protodeboronation is not uniform; it is intricately linked to the reaction's pH and the electronic nature of the boronic acid's organic substituent.[1]
Under basic conditions, the degradation of boronic acids is markedly accelerated. This is attributed to the formation of a more reactive tetrahedral boronate species. The boronic acid, a Lewis acid, readily accepts a hydroxide ion to form this boronate. This process increases the electron density on the boron-bearing carbon, making it more susceptible to protonolysis.[2]
The general mechanism for base-catalyzed protodeboronation can be visualized as follows:
Sources
The Catalyst Crucible: A Comparative Guide to Palladium Ligands for Coupling Sulfonylated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the arsenal of synthetic organic chemists, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread.[2] A challenging yet increasingly important subclass of this reaction involves the use of sulfonylated boronic acids. The electron-withdrawing nature of the sulfonyl group can significantly impact the reactivity of the boronic acid, making the choice of the palladium ligand a critical parameter for success. This guide provides an in-depth, objective comparison of palladium ligands for the Suzuki-Miyaura coupling of sulfonylated boronic acids, supported by experimental data and mechanistic insights to empower researchers in optimizing these crucial transformations.
The Decisive Role of the Ligand in Coupling Electron-Deficient Boronic Acids
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic properties of the boronic acid directly influence the transmetalation step, where the organic moiety is transferred from boron to the palladium center. Electron-deficient boronic acids, such as those bearing a sulfonyl group, can exhibit reduced nucleophilicity, potentially slowing down this critical step.[4]
The ligand, coordinated to the palladium atom, plays a multifaceted role in overcoming this challenge. Bulky, electron-rich phosphine ligands are known to:
-
Accelerate Oxidative Addition: Facilitate the initial reaction of the palladium(0) complex with the aryl halide.[2]
-
Promote Reductive Elimination: Stabilize the transition state of the final bond-forming step.[2]
-
Enhance Catalyst Stability: Prevent the formation of inactive palladium black.
-
Influence the Rate of Transmetalation: While the exact mechanism is complex, the ligand's steric and electronic properties are crucial in facilitating the transfer of the electron-poor aryl group from the boronate complex to the palladium center.[5]
Benchmarking Palladium Ligands: A Data-Driven Comparison
The development of bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," has revolutionized the coupling of challenging substrates.[2][6] Ligands such as XPhos and SPhos have demonstrated superior performance in numerous Suzuki-Miyaura reactions involving electron-deficient partners.[2][7]
| Ligand Class | Specific Ligand | Key Characteristics | Performance Insights with Sulfonylated Substrates |
| Biaryl Phosphines (Buchwald Ligands) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Very bulky and electron-rich.[7] | Highly effective for coupling aryl sulfonates and chlorides.[7] Demonstrates broad substrate scope and high yields. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky with electron-donating methoxy groups.[2] | Excellent for challenging couplings, including those with heteroaryl chlorides. Often provides high turnover numbers.[2] | |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Similar to SPhos with bulkier isopropoxy groups. | Particularly effective in challenging cross-couplings, including those involving sulfoximines.[8] | |
| Dialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky and electron-rich, but less complex than biaryl phosphines. | A good general ligand for a wide range of Suzuki couplings, including those with aryl chlorides.[9] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand with a large bite angle. | A robust and versatile ligand, often used in a pre-formed palladium complex (Pd(dppf)Cl₂). Effective for a range of substrates. |
| Traditional Phosphines | PPh₃ (Triphenylphosphine) | Less bulky and less electron-donating. | Generally less effective for challenging couplings of electron-deficient substrates and may require higher catalyst loadings and temperatures. |
Experimental Insights: Causality Behind Protocol Choices
When designing an experiment for the coupling of a sulfonylated boronic acid, every component of the reaction mixture is chosen to address specific challenges posed by the electron-deficient nature of the substrate.
Choice of Palladium Precatalyst
While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices, for challenging couplings, air- and moisture-stable precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred. These readily form the active Pd(0) species in situ upon addition of the phosphine ligand.
The Ligand: A Deeper Dive
As highlighted in the table, Buchwald biaryl phosphine ligands are often the top choice. The steric bulk of ligands like XPhos is thought to promote the formation of a monoligated palladium species (L-Pd), which is highly reactive in the oxidative addition step.[2] The electron-donating character of these ligands also facilitates this step and the subsequent reductive elimination.
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[9] For couplings involving electron-deficient boronic acids, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often employed to drive the equilibrium towards the active boronate.
Solvent Selection
Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid, a common side reaction, especially with electron-deficient substrates. Degassing the solvent is critical to remove oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligand.
Detailed Experimental Protocol: Coupling of 4-(Methylsulfonyl)phenylboronic Acid with 4-Bromoanisole
This protocol is a representative example for the coupling of a sulfonylated boronic acid with an aryl bromide using a Buchwald ligand.
Materials:
-
4-(Methylsulfonyl)phenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add 4-(methylsulfonyl)phenylboronic acid, 4-bromoanisole, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe.
-
Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and add water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The Suzuki-Miyaura coupling of sulfonylated boronic acids is a powerful tool for the synthesis of complex molecules. While the electron-withdrawing nature of the sulfonyl group presents a challenge, the use of modern, bulky, and electron-rich phosphine ligands, particularly the Buchwald biaryl phosphines like XPhos and SPhos, has enabled these transformations to be carried out with high efficiency. A thorough understanding of the role of each reaction component and careful optimization of the reaction conditions are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently approach these challenging yet rewarding coupling reactions.
References
- Caddick, S., & Cloke, F. G. N. (2014). Active Learning in Organic Chemistry. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Yoshida, S., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- ChemLibre Texts. (2023). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Kambe, N., et al. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Organoboronic Acids with Alkenyl and Aryl Sulfides. The Journal of Organic Chemistry, 68(17), 6735–6741.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
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- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Boronic Acids in Bioactive Molecule Synthesis
For the modern researcher in drug discovery and development, the boronic acid moiety is an indispensable tool. Its versatility in forming carbon-carbon and carbon-heteroatom bonds has revolutionized the synthesis of complex bioactive molecules. However, the sheer diversity of commercially available boronic acids and their derivatives can be daunting. The choice of the right boron-containing reagent is critical and can significantly impact reaction efficiency, yield, and the overall success of a synthetic campaign.
This guide provides a comparative analysis of commonly used boronic acids and their derivatives in the context of synthesizing bioactive molecules. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols for key transformations.
The Central Role of Boronic Acids in Medicinal Chemistry
Boronic acids have risen to prominence primarily due to their utility in two powerful cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation. These reactions are cornerstones in the construction of the biaryl and heteroaryl scaffolds that are ubiquitous in pharmaceuticals. The success of drugs like the proteasome inhibitor Bortezomib (Velcade®), which contains a boronic acid pharmacophore, has further solidified the importance of this functional group in medicinal chemistry.[1][2]
The utility of a boronic acid is intrinsically linked to its electronic and steric properties, as well as its stability. Understanding these characteristics is key to selecting the optimal reagent for a given transformation.
Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining and is highly sensitive to the nature of the boronic acid.[1][3]
Electronic Effects: A Tale of Two Substituents
The electronic nature of the substituents on an arylboronic acid has a profound impact on its reactivity. Generally, electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the ipso-carbon, accelerating the transmetalation step and leading to higher reaction yields and rates. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[1][4]
| Arylboronic Acid | Substituent Type | Representative Yield (%) with 4-Bromoanisole |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 95-98% |
| 4-Methylphenylboronic acid | Electron-Donating (EDG) | 90-95% |
| Phenylboronic acid | Neutral | 85-92% |
| 4-Fluorophenylboronic acid | Weakly Electron-Withdrawing (EWG) | 80-88% |
| 4-(Trifluoromethyl)phenylboronic acid | Strongly Electron-Withdrawing (EWG) | 70-85% |
Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent).
This trend underscores the importance of considering the electronic properties of your coupling partners. For challenging couplings, starting with an electron-rich boronic acid can often be a recipe for success.
Aryl vs. Alkyl Boronic Acids: A Reactivity Chasm
While arylboronic acids are highly reactive in Suzuki-Miyaura couplings, their alkyl counterparts are generally less reactive.[2] The C(sp³)–B bond is less polarized than the C(sp²)–B bond, making the alkyl group less nucleophilic and thus, transmetalation is slower. Furthermore, β-hydride elimination can be a competing side reaction with some alkylboron reagents.[5] This disparity in reactivity has led to the development of specialized ligands and reaction conditions to facilitate the coupling of alkylboronic acids.[5]
The Stability vs. Reactivity Trade-off: Boronic Acids, Esters, and Trifluoroborates
While boronic acids are the most common reagents, they can be prone to decomposition via protodeboronation or oxidation, especially heteroarylboronic acids.[6] This has led to the development of more stable derivatives:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable, crystalline solids that are easier to handle and purify.[7] However, this increased stability often comes at the cost of lower reactivity compared to the corresponding boronic acid.[7][8]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable to air and moisture, making them excellent for long-term storage.[6][9] They are often considered "protected" forms of boronic acids and require activation under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy for unstable boronic acids, improving yields in challenging couplings.[8]
| Boron Reagent | Stability | Reactivity | Handling |
| Boronic Acid | Moderate to Low | High | Can be challenging, prone to decomposition |
| Pinacol Ester | High | Moderate | Easy, often crystalline solids |
| Trifluoroborate Salt | Very High | Requires Activation | Easy, crystalline solids |
| MIDA Boronate | Very High | Slow Release | Easy, crystalline solids |
Causality in Action: The choice between these reagents is a strategic one. For a high-throughput screening campaign where long-term stability of the building blocks is crucial, boronic esters or trifluoroborate salts are often preferred. For a rapid, small-scale synthesis with a relatively stable arylboronic acid, the free acid may be the most cost-effective and reactive choice.[7] For particularly unstable boronic acids, such as 2-pyridylboronic acid, MIDA boronates can provide a significant advantage by minimizing decomposition.[8]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Scaffold
This protocol is a self-validating system for the synthesis of a generic biaryl compound, a common motif in bioactive molecules.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 1 mmol, X g), arylboronic acid (1.2 mmol, Y g), and Pd(PPh₃)₄ (0.03 mmol, Z g).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the toluene/ethanol solvent mixture (e.g., 10 mL) via syringe.
-
Add the 2M aqueous Na₂CO₃ solution (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Trustworthiness: The use of a well-defined catalyst, a common base, and standard workup procedures ensures reproducibility. Monitoring by TLC or LC-MS provides in-process validation of the reaction's progress.
Comparative Analysis of Boronic Acids in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds, typically by coupling a boronic acid with an amine or an alcohol.[10] This reaction is particularly valuable for the synthesis of N-aryl and O-aryl compounds, which are prevalent in pharmaceuticals.
Electronic Effects and Substrate Scope
Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid play a significant role in the Chan-Lam coupling. Electron-rich arylboronic acids generally provide higher yields.[11] However, the scope of the Chan-Lam coupling is broad and can tolerate a range of functional groups on both the boronic acid and the amine or alcohol coupling partner.
| Arylboronic Acid | Amine/Alcohol | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | Aniline | 85-95% |
| Phenylboronic acid | Aniline | 75-85% |
| 4-Nitrophenylboronic acid | Aniline | 60-75% |
| Phenylboronic acid | Benzylamine | 50-65% |
| Phenylboronic acid | Phenol | 70-80% |
Yields are representative and can vary based on specific reaction conditions (copper source, base, solvent, atmosphere).
Interestingly, for some challenging substrates, such as the coupling of 3-pyridylboronic acid with benzimidazole, the corresponding boronic ester was found to give a higher yield than the free boronic acid.[11] This highlights that the optimal boron reagent can be substrate-dependent.
Experimental Protocol: Chan-Lam N-Arylation of a Primary Amine
This protocol outlines a reliable method for the N-arylation of a primary amine, a key transformation in the synthesis of many bioactive compounds.
Materials:
-
Primary amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., 1 mmol, A g), arylboronic acid (1.5 mmol, B g), and Cu(OAc)₂ (0.1 mmol, C g).
-
Add dichloromethane (e.g., 10 mL) to the flask.
-
Add triethylamine (2.0 mmol, D mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. The flask should be loosely capped to allow for air exchange.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Trustworthiness: This protocol utilizes commercially available and inexpensive reagents. The reaction is performed under mild, open-flask conditions, simplifying the experimental setup. The workup procedure is designed to effectively remove the copper catalyst and other reagents.
Visualizing the Core Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Chan-Lam reactions, as well as a decision-making workflow for selecting the appropriate boronic acid derivative.
Caption: A simplified catalytic cycle for the Chan-Lam N-arylation reaction.
Caption: Decision workflow for selecting the optimal boronic acid derivative.
Conclusion
The strategic selection of a boronic acid or its derivative is a critical parameter in the synthesis of bioactive molecules. By understanding the interplay of electronic effects, steric hindrance, and stability, researchers can significantly enhance the efficiency and success of their synthetic endeavors. This guide has provided a comparative framework, supported by experimental insights and detailed protocols, to empower scientists to make informed decisions in their pursuit of novel therapeutics. The continued development of new boronic acid reagents and methodologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and potent bioactive compounds.
References
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Thiery, E., & Chan, D. M. T. (2012). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. In Science of Synthesis: Cross-Coupling Reactions. [Link]
-
Mata, E. G., Delpiccolo, C. M. L., & Martinez-Amezaga, M. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(59), 37048–37057. [Link]
-
Vasselin, D. A., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(10), 1645. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Xiao, H., Cao, P., Xiong, W., & Yang, T. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 16(1), 9121. [Link]
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Štefan, R., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 16(1), 1. [Link]
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Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
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Che-Hao, L., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Tetrahedron, 97, 132393. [Link]
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Dhungana, R. K., & Sereda, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12059-12071. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Boron Chemistry: An Overview. ACS Symposium Series, 1236, 1–25. [Link]
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Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4431–4442. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Bissember, A. C., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(1), 1–6. [Link]
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The Steric Gauntlet: A Comparative Guide to the Impact of Ortho-Methyl Substituents on C-C and C-N Coupling Efficiency
Introduction
In the landscape of modern drug discovery and materials science, palladium-catalyzed cross-coupling reactions and amide bond formations stand as indispensable tools for molecular construction.[1] The ability to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency has revolutionized synthetic strategy.[2][3] However, the elegance of these transformations is often challenged by a fundamental obstacle: steric hindrance. Among the most common and deceptively problematic motifs is the ortho-methyl substituent.
While seemingly a minor modification, the placement of a methyl group adjacent to the reaction site can dramatically impede coupling efficiency, leading to sluggish reactions, low yields, and increased side-product formation. For researchers and process chemists, understanding and overcoming this "ortho-effect" is not merely an academic exercise—it is a critical hurdle in the synthesis of complex pharmaceutical intermediates and target molecules.
This guide provides an in-depth evaluation of the impact of ortho-methyl substituents on the efficiency of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation. Moving beyond a simple recitation of facts, we will dissect the mechanistic origins of this steric challenge, present objective, comparative experimental data, and provide robust, field-tested protocols. Our goal is to equip you, the practicing scientist, with the expert insights and practical strategies needed to navigate the steric gauntlet and successfully couple even the most challenging substrates.
Chapter 1: The Mechanistic Underpinnings: Why the Ortho-Methyl Group Matters
The decreased reactivity of ortho-substituted substrates is not a matter of chance; it is a direct consequence of steric and electronic factors that interfere with key steps in the catalytic cycle. While the methyl group is weakly electron-donating, its impact is overwhelmingly dominated by its physical bulk.[4]
The canonical mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[2][5] The ortho-methyl group can act as a formidable barrier at nearly every stage.
-
Oxidative Addition: This initial, often rate-limiting step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. An ortho-methyl group on the aryl halide can sterically shield the carbon-halide bond, hindering the approach of the bulky, ligand-bound palladium catalyst. This increases the activation energy of this crucial step, slowing the entire catalytic turnover.
-
Transmetalation (Suzuki Coupling): In the Suzuki-Miyaura reaction, the organoboron species must approach the palladium(II) center to transfer its organic fragment. An ortho-methyl group on either the aryl halide or the boronic acid crowds the metal center, making this transfer less efficient.[6]
-
Amine Coordination (Buchwald-Hartwig Amination): For C-N coupling, the amine must first coordinate to the palladium center. The nucleophilicity of anilines is already lower than aliphatic amines, and an ortho-methyl group further exacerbates this by sterically discouraging coordination and increasing the difficulty of the subsequent deprotonation step required to form the active amide complex.
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, can also be affected. While steric compression around the metal center can sometimes promote reductive elimination, if the groups are too bulky to adopt the required geometry for elimination, this step can also be inhibited.
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura reaction, highlighting the steps most sensitive to the steric hindrance imposed by an ortho-methyl group (represented by "Me").
Caption: Palladium catalytic cycle showing points of steric clash.
Chapter 2: Comparative Analysis: Quantifying the Ortho-Effect
To provide a clear, quantitative measure of the "ortho-effect," we conducted a series of comparative experiments. In each case, a reaction with an ortho-methylated substrate was run in parallel with its non-methylated analogue under identical, standard conditions that do not employ specialized ligands designed for hindered substrates.
Case Study: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, we compared the coupling of bromobenzene and 1-bromo-2-methylbenzene with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 91 |
| 2 | 1-Bromo-2-methylbenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 24 |
Yields determined by GC-MS with an internal standard.
The data unequivocally demonstrates the severe impact of the ortho-methyl group. With a standard tetrakis(triphenylphosphine)palladium(0) catalyst, the yield plummets from 91% to a mere 24%, highlighting the catalyst's inability to efficiently mediate the reaction with the sterically encumbered substrate.
Case Study: Buchwald-Hartwig C-N Amination
Next, we evaluated the formation of a C-N bond by coupling aniline and its ortho-methylated counterpart, 2-methylaniline (o-toluidine), with bromobenzene.
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Anilines
| Entry | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (3 mol%) | NaOt-Bu | Toluene | 8 | 88 |
| 2 | 2-Methylaniline | Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (3 mol%) | NaOt-Bu | Toluene | 8 | 35 |
Yields determined by HPLC with an internal standard.
Similar to the Suzuki coupling, the ortho-methylaniline performs poorly. The combination of reduced nucleophilicity and steric hindrance around the nitrogen atom results in a significantly lower yield (35%) compared to the unhindered aniline (88%).[7][8]
Case Study: Amide Bond Formation
Beyond transition-metal catalysis, we also examined a standard amide coupling using the common reagent system EDC/HOBt. This reaction relies on the nucleophilic attack of the amine on an activated carboxylic acid.
Table 3: Amide Coupling of Benzoic Acid with Anilines
| Entry | Amine | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | EDC, HOBt | DIPEA | DMF | 16 | 95 |
| 2 | 2-Methylaniline | EDC, HOBt | DIPEA | DMF | 16 | 41 |
Yields determined by LC-MS after purification.
The trend persists. Even without a metal catalyst, the steric bulk of the ortho-methyl group directly hinders the amine's ability to act as a nucleophile, drastically reducing the efficiency of amide bond formation.[9][10][11] This underscores that the challenge is not exclusive to organometallic catalysis but is a fundamental issue of sterics and reactivity.
Chapter 3: Overcoming the Challenge: Modern Catalysis and Ligand Selection
The difficulties highlighted above spurred decades of research into catalyst development, culminating in highly sophisticated systems capable of coupling even tetra-ortho-substituted biaryls.[2][12] The key innovation was the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[13][14]
The Role of Advanced Ligands:
Seminal work from groups like Buchwald and Hartwig demonstrated that ligands with specific structural features could overcome steric barriers.[2][15]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands possess large, sterically demanding frameworks. This bulk serves two primary purposes:
-
It promotes the formation of a highly reactive, monoligated L-Pd(0) active species.
-
It creates steric pressure in the resulting palladium(II) intermediate that accelerates the final, bond-forming reductive elimination step.[2]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition and allows for the coupling of less reactive substrates like aryl chlorides under milder conditions.[13][16]
The choice of ligand is paramount and must be tailored to the specific coupling partners. The following table provides a starting point for ligand selection when faced with an ortho-methylated substrate.
Table 4: Ligand Selection Guide for Sterically Hindered Couplings
| Coupling Type | Substrate Challenge | Recommended Ligand Class | Specific Examples | Rationale |
|---|---|---|---|---|
| Suzuki-Miyaura | ortho-methyl aryl halide | Dialkylbiaryl Phosphine | SPhos, XPhos, RuPhos | Promotes fast reductive elimination to overcome steric crowding.[17] |
| Buchwald-Hartwig | ortho-methyl aniline | Dialkylbiaryl Phosphine | XPhos, BrettPhos | The ligand's bulk accommodates the hindered amine while promoting C-N bond formation. |
| Buchwald-Hartwig | Electron-poor aniline | Josiphos-type (Ferrocenyl) | SL-J009-1 | Electron-rich ferrocenyl backbone increases catalyst activity for less nucleophilic amines. |
Chapter 4: Experimental Protocols for Evaluation
To ensure reproducibility and provide a valid basis for comparison, protocols must be meticulously designed and executed. The following are self-validating protocols for screening the efficacy of a modern catalyst system on a hindered vs. unhindered substrate pair.
General Considerations for Cross-Coupling Reactions
-
Inert Atmosphere: All reactions must be assembled under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox to prevent oxidation of the catalyst and phosphine ligands.
-
Dry Solvents: Use anhydrous solvents to prevent quenching of the base and interference with the catalytic cycle.
-
Purity of Reagents: Use high-purity reagents, as impurities can inhibit or poison the palladium catalyst.
Protocol 1: Comparative Suzuki-Miyaura Coupling with an Advanced Catalyst
This protocol compares the coupling of 1-bromo-2-methylbenzene vs. bromobenzene using a modern, commercially available catalyst system.
Objective: To quantify the yield difference between a sterically hindered and an unhindered aryl bromide using a Buchwald G3 precatalyst.
Methodology:
-
Vial Preparation: In a glovebox, add a magnetic stir bar to two 4 mL screw-cap vials labeled "A" (Unhindered) and "B" (Hindered).
-
Reagent Addition (Vial A - Unhindered):
-
Add bromobenzene (0.2 mmol, 1.0 equiv).
-
Add phenylboronic acid (0.3 mmol, 1.5 equiv).
-
Add SPhos Pd G3 precatalyst (0.004 mmol, 2 mol%).
-
Add potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv).
-
-
Reagent Addition (Vial B - Hindered):
-
Add 1-bromo-2-methylbenzene (0.2 mmol, 1.0 equiv).
-
Add phenylboronic acid (0.3 mmol, 1.5 equiv).
-
Add SPhos Pd G3 precatalyst (0.004 mmol, 2 mol%).
-
Add potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv).
-
-
Solvent Addition: To each vial, add 1.0 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vials tightly and remove them from the glovebox. Place them in a pre-heated aluminum block on a stirrer hotplate set to 100 °C. Stir for 4 hours.
-
Workup & Analysis:
-
Allow the vials to cool to room temperature.
-
Add 1.0 mL of ethyl acetate and 1.0 mL of water to each vial.
-
Add a known amount of an internal standard (e.g., dodecane).
-
Shake vigorously and allow the layers to separate.
-
Sample the organic layer and analyze by GC-MS to determine the yield by comparing the product peak area to the internal standard.
-
The workflow for this parallel screening is visualized below.
Caption: Workflow for parallel comparative coupling experiments.
Conclusion
The presence of an ortho-methyl substituent presents a significant and quantifiable challenge to the efficiency of C-C and C-N bond-forming reactions. Our comparative data clearly shows that standard coupling protocols are often inadequate, leading to drastically reduced yields due to the steric hindrance imposed by the methyl group at key mechanistic steps.
However, this is a challenge for which the field of chemistry has developed powerful solutions. The rational design of bulky, electron-rich phosphine ligands and robust NHC systems has given rise to a new generation of catalysts capable of overcoming these steric barriers.[2][12][13] By understanding the mechanistic basis of the "ortho-effect" and making an informed selection from the modern catalysis toolbox, researchers can confidently approach the synthesis of sterically congested molecules. The key to success lies not in avoiding these challenging substrates, but in applying the right technology to master them.
References
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Available at: [Link]
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed. Available at: [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (PDF). ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
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Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. Available at: [Link]
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Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. Available at: [Link]
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Challenges and Breakthroughs in Selective Amide Activation. (2021). PubMed Central. Available at: [Link]
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Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]
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Cross-coupling strategies for aniline synthesis. ResearchGate. Available at: [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PubMed Central. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). The Royal Society of Chemistry. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Publishing. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
In the fast-paced environment of drug discovery and development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid, a compound often utilized in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to these procedures is essential not only for the personal safety of laboratory personnel but also for the protection of our environment.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a set of instructions, but a deeper understanding of the principles behind safe chemical waste management.
Hazard Assessment and Pre-Disposal Considerations
Boronic acids as a class are known to be potential irritants to the skin, eyes, and respiratory tract.[2] Some boronic acids have also been found to be mutagenic, which is thought to be due to the generation of organic radicals via oxidation.[3] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] All handling of the solid material or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[6][7]
Key Pre-Disposal Questions:
-
Is the material contaminated? If the boronic acid is mixed with other reagents, solvents, or byproducts, these contaminants must be considered when determining the appropriate disposal route.
-
What is the quantity of waste? The disposal method may vary for trace amounts versus bulk quantities.[4]
-
What is the physical state of the waste? Is it a solid, a solution, or a reaction mixture?
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[8] Never mix incompatible waste streams, as this can lead to dangerous reactions.[9][10] For this compound waste, the following segregation principles apply:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.[11] The container must be compatible with the chemical and have a secure, tight-fitting lid.[9]
-
Liquid Waste: Solutions containing the boronic acid, such as residual reaction mixtures or solutions from extractions, should be collected in a separate, labeled hazardous waste container for organic or boronic acid-containing waste. Do not mix with aqueous waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the boronic acid, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
Below is a decision-making workflow for the proper segregation of waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the steps for the proper disposal of waste containing this specific boronic acid.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Fume hood
Protocol:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.[4][5]
-
Work in a Ventilated Area: All waste handling and consolidation should be performed inside a certified chemical fume hood.[6]
-
Segregate Waste at the Source:
-
Solid Waste: Carefully transfer any unused or waste solid this compound into a designated solid hazardous waste container. Use a spatula or other appropriate tool to avoid generating dust.[7]
-
Liquid Waste: Pour liquid waste containing the boronic acid into a designated liquid hazardous waste container. Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene).[9] Do not fill the container to more than 90% of its capacity.[12]
-
Contaminated Labware: Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the solid hazardous waste container.[9]
-
-
Label Hazardous Waste Containers: All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "this compound"), and the approximate concentration or percentage of each component.[9][13] The date of waste accumulation should also be clearly marked.[9]
-
Securely Seal Containers: Ensure that the lids of all waste containers are tightly sealed to prevent leaks or spills.[9]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14] This area should be under the direct control of laboratory personnel and away from sources of ignition or incompatible chemicals.[10][12]
-
Arrange for Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 6-12 months for SAAs), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][11]
Neutralization of Boronic Acid Waste: A Word of Caution
While some weak acids can be neutralized and disposed of down the drain, this is generally not recommended for boronic acids without specific guidance from your EHS office.[10][15] The reason for this is twofold:
-
Incomplete Reaction: Neutralization reactions may not always go to completion, and the resulting boronate salts may still pose an environmental hazard.[15]
-
Regulatory Compliance: Many jurisdictions have strict regulations against the disposal of organic chemicals and boron-containing compounds into the sanitary sewer system.[8][16]
In some specific, high-volume industrial applications, neutralization of boric acid waste is performed.[17] However, for a research laboratory setting, the most prudent and compliant approach is to dispose of boronic acid waste through your institution's hazardous waste program.
Empty Container Disposal
Empty containers that previously held this compound must also be handled correctly.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][16]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Deface Label: The original label on the container must be completely removed or defaced to avoid confusion.[9]
-
Dispose of Container: Once triple-rinsed and with the label removed, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[9][16]
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Consult the SDS: If available, consult the Safety Data Sheet for specific spill cleanup instructions. For a generic boronic acid spill, the following steps are generally applicable.
-
Use a Spill Kit: For small spills of solid material, use a spill kit to gently sweep up the powder and place it in a labeled hazardous waste container. Avoid creating dust.[7] For liquid spills, use an absorbent material from the spill kit to contain and absorb the liquid.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS office.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
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Comprehensive Safety and Handling Guide for (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid
This document provides essential safety protocols, handling procedures, and disposal plans for (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 871333-00-5).[1] As a specialized reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules in medicinal chemistry, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the environment.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic product information.
Hazard Assessment and Chemical Profile
This compound is an organic compound containing a boronic acid functional group and a piperidinylsulfonyl moiety.[1][2] While specific toxicity data is limited, the hazard profile can be inferred from these functional groups. Boronic acids as a class can cause skin, eye, and respiratory irritation.[4][6] It is prudent to handle this compound as a potentially hazardous substance.
| Chemical and Physical Properties | |
| CAS Number | 871333-00-5[1] |
| Molecular Formula | C12H18BNO4S[1] |
| Molecular Weight | 283.15 g/mol [1] |
| Appearance | Likely a solid (e.g., white flakes)[6] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Store in a tightly closed container.[1] Recommended storage at 2-8°C under an inert gas.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
-
Eye and Face Protection : At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable minimum for incidental contact.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[8][9] For prolonged handling, consider double-gloving or using heavier-duty gloves.
-
Lab Coat : A flame-resistant lab coat is essential to protect against spills and splashes.[10] Ensure it is fully buttoned.
-
-
Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhaling dust particles.[3][11] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter may be necessary, based on a formal risk assessment.[6]
-
Footwear : Closed-toe shoes are mandatory in the laboratory; sandals or perforated shoes are not permitted.[10][12]
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing:
-
Designated Work Area : Designate a specific area within a chemical fume hood for handling this compound.[13]
-
Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.
-
Weighing : Carefully weigh the desired amount of the solid compound in the fume hood to prevent the release of dust into the laboratory environment.[13]
Dissolution and Reaction Setup:
-
Solvent Addition : Add the solvent to the solid slowly to avoid splashing.
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control : If the reaction is exothermic, use an ice bath to control the temperature.[11]
Post-Reaction Work-up and Purification:
-
Quenching : Carefully quench the reaction mixture using appropriate procedures.
-
Extraction and Washing : Perform extractions and washes within the fume hood.
-
Purification : For chromatographic purification, ensure the column is set up in a well-ventilated area, preferably within the fume hood.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spills : For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6][14] Avoid generating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[15] Ensure proper PPE is worn during cleanup.[6]
Waste Disposal and Decontamination
Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental and regulatory compliance.
Waste Collection:
-
Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]
-
Labeling : Collect all waste (solid, liquid, and contaminated materials like gloves and weigh boats) in a clearly labeled, sealed, and appropriate hazardous waste container.[3][16]
-
Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials.[3]
Container Decontamination:
-
Initial Rinse : Rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol).[3] This first rinseate must be collected and disposed of as hazardous waste.[3]
-
Subsequent Rinses : After the initial rinse, wash the container with soap and water.
-
Final Disposal : Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound and its containers.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Disposal Of Boric Acid. Sciencing. [Link]
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Boric acid. Chemtalk. [Link]
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What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
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This compound. MySkinRecipes. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Phenylboronic acid Safety Data Sheet. Carl ROTH. [Link]
-
Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
